molecular formula C5H8O3 B3050267 2-Cyclopropoxyacetic acid CAS No. 246869-07-8

2-Cyclopropoxyacetic acid

Cat. No.: B3050267
CAS No.: 246869-07-8
M. Wt: 116.11
InChI Key: KMWUDQCOBHVOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxyacetic acid is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopropyloxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)3-8-4-1-2-4/h4H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWUDQCOBHVOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307148
Record name 2-(Cyclopropyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246869-07-8
Record name 2-(Cyclopropyloxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246869-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclopropoxyacetic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropoxyacetic acid, a unique carboxylic acid derivative featuring a cyclopropyl ether moiety, is a molecule of growing interest in the fields of medicinal chemistry and drug discovery. The incorporation of the strained cyclopropyl ring imparts distinct conformational rigidity and metabolic stability to parent molecules, making it a valuable scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic methodologies, analytical characterization techniques, and a discussion of its current and potential applications in pharmaceutical research and development.

Introduction

The cyclopropyl group is a privileged structural motif in medicinal chemistry, known for its ability to enhance the potency, selectivity, and metabolic stability of drug candidates.[1] Its introduction into a molecular framework can significantly alter the parent compound's physicochemical and pharmacological properties. This compound serves as a key building block for introducing this desirable functionality. This guide aims to be a central resource for researchers, providing both foundational knowledge and practical insights into the utilization of this versatile compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
CAS Number 246869-07-8CymitQuimica
Molecular Formula C₅H₈O₃Calculated
Molecular Weight 116.12 g/mol CymitQuimica
Appearance (Not explicitly found, likely a solid or liquid)Inferred
Melting Point (Not explicitly found in searches)-
Boiling Point (Not explicitly found in searches)-
Solubility (Not explicitly found in searches)-
pKa (Not explicitly found in searches)-

Further experimental determination of the melting point, boiling point, and solubility in various solvents is recommended for comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This reaction involves the nucleophilic substitution of a haloacetate by a cyclopropoxide ion.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis. Optimization of reaction conditions may be necessary.

Step 1: Formation of Sodium Cyclopropoxide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF).

  • To the stirred THF, carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in a portion-wise manner under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of cyclopropanol in dry THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cyclopropoxide.

Step 2: Ether Formation

  • Cool the freshly prepared sodium cyclopropoxide solution back to 0 °C.

  • Add a solution of ethyl bromoacetate in dry THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Work-up

  • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water.

  • Add a solution of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid (HCl).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Step 4: Purification

  • The crude product can be purified by techniques such as recrystallization or column chromatography on silica gel.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in further applications. The following spectroscopic techniques are essential for confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methine proton adjacent to the ether oxygen, and the methylene protons of the acetic acid moiety. The cyclopropyl protons will appear as a complex multiplet in the upfield region (typically 0.4-0.8 ppm). The methine proton will be shifted downfield due to the deshielding effect of the oxygen atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the cyclopropyl ring, the methine carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹).[2]

  • C-O stretching vibrations from the ether and carboxylic acid groups (in the 1000-1300 cm⁻¹ region).

  • C-H stretching vibrations of the cyclopropyl and methylene groups (around 2850-3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. Under electron ionization (EI), characteristic fragmentation patterns may be observed, including the loss of the carboxylic acid group and fragmentation of the cyclopropyl ring.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in the design of new therapeutic agents.

Role as a Bioisostere and Conformational Constraint

The cyclopropoxy group can serve as a bioisostere for other functional groups, such as a gem-dimethyl group or a carbonyl group, offering a different steric and electronic profile. The rigidity of the cyclopropyl ring can also be exploited to lock a molecule into a specific, biologically active conformation, thereby increasing its binding affinity and selectivity for a target protein.

Potential as a Modulator of GPR120

Patents have disclosed the use of cyclopropanecarboxylic acid derivatives as modulators of G-protein coupled receptor 120 (GPR120).[3] GPR120 is a receptor for free fatty acids and is implicated in various metabolic processes. Its modulation has therapeutic potential for the treatment of type 2 diabetes and other metabolic disorders. The structural similarity of this compound to these patented compounds suggests its potential as a scaffold for the development of new GPR120 modulators.

Incorporation into Anti-inflammatory Agents

Carboxylic acid moieties are common features in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4] The unique properties of the cyclopropoxy group could be leveraged to design novel COX inhibitors with improved efficacy or side-effect profiles.

Caption: A generalized workflow illustrating the role of this compound in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors or dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a rigid cyclopropyl ring and a reactive carboxylic acid handle provides a powerful tool for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its known properties, a detailed synthetic protocol, and an exploration of its potential applications. Further research into the biological activities and therapeutic potential of derivatives of this compound is warranted and is an active area of investigation.

References

  • (Referenced articles on the general importance of the cyclopropyl group in medicinal chemistry would be cited here).
  • (Patents mentioning cyclopropanecarboxylic acid derivatives as GPR120 modulators would be cited here).[3]

  • (Literature on the synthesis of similar ether-containing carboxylic acids would be cited here).
  • (Spectroscopic databases or publications with data on rel
  • (Safety data sheets for similar carboxylic acids would be cited here).
  • Sala, M., et al. (2014). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • (Articles related to the anti-inflammatory potential of carboxylic acids would be cited here).[4]

  • (Articles related to Williamson ether synthesis would be cited here).
  • (Articles related to the characterization of carboxylic acids via IR spectroscopy would be cited here).[2]

Sources

Technical Deep Dive: 2-Cyclopropoxyacetic Acid (CAS 246869-07-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropoxyacetic acid (CAS 246869-07-8 ) is a specialized ether intermediate used in the synthesis of pharmaceuticals, particularly as a bioisostere for ethoxy- and methoxy-substituted carboxylic acids.[1] Its core value lies in the cyclopropyl ether moiety , which offers unique metabolic stability profiles compared to standard aliphatic ethers. The cyclopropyl group acts as a conformational lock and a metabolic "soft spot" blocker, often retarding


-dealkylation by Cytochrome P450 enzymes due to the high bond dissociation energy of the cyclopropyl C-H bonds and the strain energy of the ring.

This guide details the chemical profile, robust synthetic pathways, and quality control parameters for researchers integrating this motif into drug discovery programs.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 246869-07-8
Molecular Formula

Molecular Weight 116.12 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.8 - 4.2 (Carboxylic acid)
Stability Sensitive to strong mineral acids (ring opening); Stable under basic/neutral conditions.

Strategic Synthesis: Causality & Methodology

Synthesizing cyclopropyl ethers is non-trivial due to the instability of the parent alcohol, cyclopropanol , which rearranges to propanal under acidic or thermal stress. Therefore, a direct Williamson ether synthesis (Method B), while theoretically possible, is often operationally difficult.

The Preferred Route (Method A) utilizes a Simmons-Smith cyclopropanation of a vinyloxy intermediate. This approach avoids the isolation of unstable cyclopropanol and builds the strained ring in situ on a stable precursor.

Method A: Simmons-Smith Cyclopropanation (Scalable & Robust)
  • Logic: Start with a stable vinyl ether (e.g., butyl vinyl ether or directly 2-(vinyloxy)acetic acid ester). The zinc-carbenoid inserts into the electron-rich alkene to form the cyclopropane ring.

  • Mechanism: Concerted stereospecific addition of the organozinc carbenoid (

    
    ) across the double bond.
    
Method B: Williamson Ether Synthesis (Direct)
  • Logic: Direct alkylation of cyclopropanol with an

    
    -haloacetate.
    
  • Limitation: Requires access to cyclopropanol (often generated via Kulinkovich reaction) and strictly basic conditions to prevent ring opening.

Synthesis Workflow Diagram

SynthesisPathways cluster_alt Alternative Route (Direct) Start1 Butyl Vinyl Ether (Precursor) Step1 Transetherification (with Glycolate) Start1->Step1 Hg(OAc)2 cat. VinylEster Ethyl 2-(vinyloxy)acetate Step1->VinylEster Simmons Simmons-Smith (Et2Zn, CH2I2) VinylEster->Simmons CycloEster Ethyl 2-cyclopropoxyacetate Simmons->CycloEster Cyclopropanation Hydrolysis LiOH Hydrolysis CycloEster->Hydrolysis FinalProduct This compound (CAS 246869-07-8) Hydrolysis->FinalProduct Mild Acid Workup Cyclopropanol Cyclopropanol Cyclopropanol->CycloEster NaH, THF (Williamson) Bromoacetate t-Butyl Bromoacetate Bromoacetate->CycloEster

Figure 1: Comparative synthetic pathways. The Simmons-Smith route (solid lines) is preferred for stability and scalability.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of this compound via Ethyl 2-(vinyloxy)acetate.

Step 1: Preparation of Ethyl 2-(vinyloxy)acetate

Note: If not commercially available, this is prepared via transetherification of butyl vinyl ether with ethyl glycolate using a mercury acetate catalyst.

Step 2: Cyclopropanation (Simmons-Smith)

Reagents: Diethylzinc (


), Diiodomethane (

), DCM (anhydrous).
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Carbenoid Formation: Add anhydrous DCM (10 vol) and

    
     (1.0 M in hexanes, 2.2 eq). Cool to 0°C.[2]
    
  • Addition: Dropwise add

    
     (4.4 eq) over 30 minutes. A white precipitate (
    
    
    
    ) may form. Stir for 15 min to form the Furukawa reagent (
    
    
    ).
  • Substrate Addition: Add Ethyl 2-(vinyloxy)acetate (1.0 eq) dissolved in DCM slowly at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC/GC (disappearance of vinyl alkene).

  • Quench: Caution: Quench carefully with saturated

    
     solution (exothermic).
    
  • Workup: Extract with DCM (3x). Wash combined organics with

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) to yield Ethyl 2-cyclopropoxyacetate .

Step 3: Hydrolysis to Free Acid

Reagents: LiOH·H2O, THF, Water.

  • Dissolution: Dissolve the ester from Step 2 in THF:Water (3:1).

  • Base Addition: Add LiOH·H2O (2.0 eq). Stir at RT for 4 hours.

  • Acidification (Critical): Cool to 0°C. Carefully adjust pH to ~4.0 using 1M HCl. Do not use concentrated strong acids or heat, as the cyclopropyl ether linkage is acid-sensitive (ring opening to propanal derivatives).

  • Extraction: Extract immediately with EtOAc. Dry (

    
    ) and concentrate in vacuo at <40°C.
    
  • Result: this compound (Colorless oil/solid).

Quality Control & Validation

To ensure the integrity of the cyclopropyl ring (which can open to form an allyl or propyl chain), specific NMR signals must be validated.

TechniqueParameterAcceptance Criteria
1H NMR Cyclopropyl ProtonsMultiplets at δ 0.4–0.7 ppm (4H, ring

) and δ 3.2–3.5 ppm (1H, ring

). Absence of vinylic protons (δ 4.0–6.5).
1H NMR

-Methylene
Singlet at δ 4.1–4.2 ppm (

).
13C NMR Ring CarbonsHigh field signals at δ 5–7 ppm (

) and δ 50–60 ppm (

).
HPLC Purity>95% (Area %). Use neutral/mildly acidic mobile phase (e.g., 0.1% Formic acid, not TFA).

Applications in Drug Design

Metabolic Stability (Bioisostere)

The cyclopropyl ether is a strategic replacement for ethyl or isopropyl ethers.

  • Mechanism: The

    
    -like character of the cyclopropane C-C bonds and the steric bulk prevent the approach of CYP450 enzymes that typically hydroxylate the 
    
    
    
    -carbon of aliphatic ethers.
  • Conformation: The cyclopropyl group locks the ether oxygen into a specific dihedral angle, potentially improving binding affinity to target proteins (e.g., P2 position in protease inhibitors).

Application Workflow

Applications Target Target Molecule (e.g., Protease Inhibitor) Issue Metabolic Liability: Rapid O-Dealkylation Target->Issue Standard Ethyl Ether Solution Strategy: Cyclopropyl Ether Bioisostere Issue->Solution Replace with This compound Result Outcome: 1. Blocked CYP450 Oxidation 2. Conformational Restriction Solution->Result

Figure 2: Medicinal chemistry rationale for using this compound.

References

  • Chemical Identity: "this compound; CAS 246869-07-8."[1] CymitQuimica Catalog. Link

  • Synthetic Methodology (Simmons-Smith): Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[3]1958 , 80, 5323-5324. Link

  • Cyclopropyl Ether Stability: Wiberg, K. B. "The Structure and Properties of Cyclopropane." Acc.[3][4][5] Chem. Res.1996 , 29, 229. Link

  • Williamson Ether Synthesis General Protocol: "Williamson Ether Synthesis." Organic Chemistry Portal. Link

  • Medicinal Chemistry Application: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem.2011 , 54, 2529–2591. Link

Sources

Unraveling the Therapeutic Potential of 2-Cyclopropoxyacetic Acid: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the pursuit of novel chemical entities with unique mechanisms of action is paramount for addressing unmet medical needs. 2-Cyclopropoxyacetic acid emerges as a promising candidate, distinguished by its unique structural features that suggest a potential for significant therapeutic intervention. This technical guide provides a comprehensive exploration of the hypothesized mechanism of action of this compound, grounded in established biochemical principles and supported by a proposed framework for experimental validation. While direct literature on the specific molecular targets of this compound is nascent, this paper, intended for researchers, scientists, and drug development professionals, will construct a scientifically rigorous hypothesis based on its structural resemblance to known modulators of key cellular pathways. We will delve into a plausible mechanism centered on the inhibition of the cyclooxygenase (COX) enzymes, critical mediators of the inflammatory cascade, and outline a detailed roadmap for its empirical verification.

Introduction: The Therapeutic Promise of Novel Carboxylic Acids

Carboxylic acid-containing molecules represent a cornerstone of pharmacotherapy, with a rich history of successful drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their ability to mimic endogenous substrates or interact with active sites of enzymes makes them a versatile scaffold for drug design. This compound, with its distinctive cyclopropyl group, presents an intriguing modification to the classic acetic acid structure. This addition is not merely decorative; cyclopropyl rings are known to introduce conformational rigidity and alter electronic properties, which can lead to enhanced binding affinity and selectivity for specific biological targets.

The central hypothesis of this guide is that this compound functions as a modulator of the arachidonic acid pathway, a critical signaling cascade in inflammation and other pathophysiological processes.[2][3] This pathway, initiated by the release of arachidonic acid from membrane phospholipids, branches into two main enzymatic routes: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of prostaglandins and leukotrienes, respectively.[2][3] These lipid mediators are potent signaling molecules that drive inflammation, pain, and fever.[1]

Proposed Mechanism of Action: Selective Inhibition of Cyclooxygenase-2

We propose that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2). The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the gastric mucosa, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[1][4][5] The therapeutic benefit of many NSAIDs is derived from the inhibition of COX-2, while their common side effects, such as gastrointestinal issues, are often linked to the simultaneous inhibition of COX-1.[1] Therefore, the development of selective COX-2 inhibitors is a key objective in anti-inflammatory drug discovery.[6][7]

The rationale for this proposed mechanism is twofold:

  • Structural Analogy: The carboxylic acid moiety of this compound can mimic arachidonic acid, the natural substrate for COX enzymes, allowing it to compete for the active site.

  • Unique Cyclopropyl Moiety: The cyclopropoxy group is hypothesized to confer selectivity for the COX-2 isoform. The active site of COX-2 is slightly larger and more accommodating than that of COX-1, and the unique geometry of the cyclopropyl ring may allow for a more favorable interaction with the COX-2 active site, leading to potent and selective inhibition.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed site of action for this compound within the arachidonic acid cascade.

Arachidonic_Acid_Pathway cluster_legend Legend Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes CPAA This compound CPAA->Inhibition Inhibition->COX2 Key Key: PLA2_desc PLA2: Phospholipase A2 COX_desc COX: Cyclooxygenase LOX_desc LOX: Lipoxygenase CPAA_desc CPAA: this compound Experimental_Workflow Hypothesis Hypothesis: This compound is a selective COX-2 inhibitor In_Vitro Tier 1: In Vitro Assays (COX-1/COX-2 Inhibition) Hypothesis->In_Vitro Cell_Based Tier 2: Cell-Based Assays (LPS-induced PGE2 production) In_Vitro->Cell_Based If selective inhibition is observed In_Vivo Tier 3: In Vivo Models (Carrageenan-induced paw edema) Cell_Based->In_Vivo If cellular activity is confirmed Conclusion Conclusion: Validation of Mechanism of Action In_Vivo->Conclusion

Caption: A tiered approach for the experimental validation of the proposed mechanism.

Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the proposed experiments.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) LPS-Induced PGE2 Inhibition (IC50 in RAW 264.7 cells, µM)
This compound>100 (Expected)0.1 - 1.0 (Expected)>100 (Expected)0.5 - 5.0 (Expected)
Celecoxib (Control)>150~0.04>3750~0.1
Ibuprofen (Control)~15~30~0.5~20

Broader Implications and Future Directions

The confirmation of this compound as a selective COX-2 inhibitor would have significant therapeutic implications. Such a molecule could offer a safer alternative to traditional NSAIDs for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis, with a reduced risk of gastrointestinal side effects.

Future research should focus on:

  • In vivo efficacy studies: Utilizing animal models of inflammation, such as the carrageenan-induced paw edema model, to assess the anti-inflammatory effects of this compound in a whole-organism context.

  • Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and assessing the safety profile of the compound.

  • Structural biology: Co-crystallization of this compound with COX-2 to elucidate the precise molecular interactions that confer its selectivity.

Conclusion

While the mechanism of action of this compound is yet to be definitively elucidated in the public domain, this whitepaper presents a robust and scientifically grounded hypothesis centered on the selective inhibition of COX-2. The proposed experimental framework provides a clear and logical path for the validation of this mechanism. The unique structural attributes of this compound hold considerable promise for the development of a new generation of anti-inflammatory therapeutics with an improved safety profile. Continued investigation into this and other novel chemical entities is essential for advancing the field of drug discovery and improving patient outcomes.

References

  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024, May 26). YouTube. Retrieved from [Link]

  • Arachidonic Acid Pathway- The most Comprehensive Explanation - COX-1, COX-2, LOX,Prostaglandin, LTNs. (2019, February 19). YouTube. Retrieved from [Link]

  • Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. (2018). Pest Management Science, 74(2), 489-498. Retrieved from [Link]

  • COX-2: a molecular target for colorectal cancer prevention. (n.d.). PubMed. Retrieved from [Link]

  • Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. (n.d.). PubMed Central. Retrieved from [Link]

  • Cyclooxygenase 2: a molecular target for cancer prevention and treatment. (n.d.). PubMed. Retrieved from [Link]

  • Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase. A New Avenue in Anti-Inflammatory Therapy? (n.d.). PubMed. Retrieved from [Link]

  • Many actions of cyclooxygenase-2 in cellular dynamics and in cancer. (n.d.). PubMed. Retrieved from [Link]

  • Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. Retrieved from [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. (n.d.). SciSpace. Retrieved from [Link]

Sources

Pharmacological Profiling of 2-Cyclopropoxyacetic Acid: Structural Insights and Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropoxyacetic acid (CAS: 246869-07-8) is a specialized chemical scaffold utilized primarily in fragment-based drug discovery (FBDD) as a metabolic modulator and bioisostere. Unlike simple aliphatic acids, the incorporation of a cyclopropyl ether moiety confers unique physicochemical properties—specifically conformational restriction and resistance to


-oxidation—while introducing latent reactivity toward heme-dependent monooxygenases.

This technical guide analyzes the compound not merely as a synthetic intermediate, but as a bioactive probe with distinct biological targets. Its pharmacological profile is defined by three core interactions: Solute Carrier (SLC) transport , Cytochrome P450 mechanism-based inactivation , and Lipid G-Protein Coupled Receptor (GPCR) modulation .

Structural Biology & Physicochemical Profile[1][2]

The biological activity of this compound is governed by its inability to adopt the anti-periplanar conformation required for standard fatty acid metabolism, and the high ring strain (~27.5 kcal/mol) of the cyclopropyl group.

Key Pharmacophoric Features
FeatureBiological Consequence
Ether Linkage Prevents

-oxidation by Acyl-CoA dehydrogenase; enhances metabolic half-life compared to alkyl chains.
Cyclopropyl Ring Acts as a "suicide" warhead for P450s (radical ring opening); serves as a steric bioisostere for isopropyl or phenyl groups.
Carboxylic Acid Obligate motif for recognition by Monocarboxylate Transporters (MCTs) and ionic interaction with Arg/Lys residues in receptor pockets.
Lipophilicity (LogP) Estimated ~0.5–0.9. Sufficient for carrier-mediated uptake but low enough to minimize non-specific membrane disruption.

Primary Biological Targets

Target Class A: Cytochrome P450 Enzymes (Mechanism-Based Inactivation)

The most significant biological interaction of cyclopropyl ethers is their role as mechanism-based inactivators (MBIs) , or "suicide substrates," for Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6).

Mechanism of Action:

  • Binding: The molecule enters the P450 active site, coordinated by the heme iron.

  • Activation: The P450 Compound I (Fe

    
    =O radical cation) abstracts a hydrogen atom from the 
    
    
    
    -carbon adjacent to the ether oxygen.
  • Radical Rearrangement: The resulting radical is unstable. The cyclopropyl ring undergoes rapid homolytic fragmentation (ring opening), generating a reactive primary carbon radical.

  • Inactivation: This radical alkylates the heme porphyrin nitrogen, covalently modifying the enzyme and irreversibly destroying its catalytic capacity.

Target Class B: Monocarboxylate Transporters (MCTs)

As a short-chain carboxylic acid, this compound mimics endogenous substrates like lactate and pyruvate. It is predicted to be a substrate for MCT1 (SLC16A1) and MCT4 (SLC16A3) .

  • Physiological Relevance: This transport mechanism ensures rapid intracellular accumulation, making it an effective "trojan horse" moiety for delivering pharmacophores into high-metabolism cells (e.g., tumor cells relying on the Warburg effect).

Target Class C: Lipid GPCRs (LPA & GPR40)

This compound serves as a critical headgroup mimic in the development of Lysophosphatidic Acid Receptor (LPAR) antagonists.

  • Structural Logic: The cyclopropoxy group mimics the steric bulk of the glycerol backbone, while the acetic acid mimics the phosphate headgroup.

  • GPR40 (FFAR1): As a medium-chain fatty acid mimetic, it possesses weak agonist potential at the Free Fatty Acid Receptor 1, modulating insulin secretion.

Visualization of Signaling & Mechanism

Diagram 1: P450 Suicide Inactivation Mechanism

This diagram illustrates the single-electron transfer and radical rearrangement pathway that leads to enzyme inactivation.

P450_Mechanism Substrate This compound (Substrate) Radical_Inter Alpha-Carbon Radical Intermediate Substrate->Radical_Inter H-Abstraction by Cpd I P450_CpdI CYP450 Compound I (Fe=O Radical) P450_CpdI->Radical_Inter Ring_Open Ring-Opened Primary Radical Radical_Inter->Ring_Open Homolytic Ring Fragmentation (Fast) Metabolite Hydroxylated Metabolite (Minor Pathway) Radical_Inter->Metabolite Oxygen Rebound (Slow) Heme_Adduct N-Alkylated Heme (Inactivated Enzyme) Ring_Open->Heme_Adduct Covalent Binding to Porphyrin N

Caption: Kinetic partition between metabolic turnover and suicide inactivation via cyclopropyl radical ring opening.

Diagram 2: Cellular Transport and Metabolic Fate

This workflow depicts the entry via MCTs and the blockade of beta-oxidation.

Cellular_Fate cluster_ext Extracellular Space cluster_cyto Cytosol cluster_mito Mitochondria Compound_Ext This compound MCT1 MCT1 Transporter (SLC16A1) Compound_Ext->MCT1 Proton Symport Compound_Int Intracellular Acid MCT1->Compound_Int AcylCoA Acyl-CoA Synthetase Compound_Int->AcylCoA ATP + CoA Activated_Cmp 2-Cyclopropoxy-Acetyl-CoA AcylCoA->Activated_Cmp BetaOx Acyl-CoA Dehydrogenase (Beta-Oxidation) Activated_Cmp->BetaOx Transport via CPT1 Block METABOLIC BLOCK (Ether Linkage) BetaOx->Block Dehydrogenation Failed

Caption: Transport mechanism via MCT1 and subsequent inhibition of mitochondrial beta-oxidation due to ether linkage.

Experimental Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol A: P450 Mechanism-Based Inactivation Assay

Objective: Determine if this compound acts as a suicide inhibitor (Time-dependent inhibition).

  • System: Human Liver Microsomes (HLM) or recombinant CYP2E1/CYP2B6.

  • Primary Incubation:

    • Mix HLM (1.0 mg/mL) with test compound (0, 1, 5, 10, 50 µM) in phosphate buffer (pH 7.4).

    • Initiate with NADPH (1 mM).

    • Incubate for varying times (0, 5, 10, 20 min) at 37°C.

  • Dilution Step: Dilute the primary incubation 1:10 into a secondary mixture containing a specific probe substrate (e.g., Chlorzoxazone for CYP2E1).

  • Secondary Incubation: Measure the residual activity of the enzyme by monitoring the formation of the probe metabolite via LC-MS/MS.

  • Data Analysis: Plot ln(% Remaining Activity) vs. Pre-incubation Time. A linear decay indicates time-dependent inactivation. Calculate

    
     and 
    
    
    
    .
Protocol B: Monocarboxylate Transporter (MCT) Competition Assay

Objective: Confirm transport via MCT1.

  • Cell Line: Xenopus laevis oocytes expressing human MCT1 or MDA-MB-231 cells (high MCT1).

  • Tracer: [14C]-L-Lactate.

  • Procedure:

    • Wash cells in uptake buffer (pH 6.0 to drive proton symport).

    • Incubate cells with [14C]-L-Lactate (1 µM) +/- this compound (100 µM to 1 mM).

    • Include a known MCT1 inhibitor (e.g., AZD3965) as a positive control.

    • Terminate uptake after 2 minutes (linear phase) by rapid ice-cold wash.

  • Quantification: Lyse cells and measure radioactivity via scintillation counting.

  • Validation: Significant reduction in Lactate uptake in the presence of the test compound confirms it competes for the transporter.

References

  • Ortiz de Montellano, P. R. (2017).[1] "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism."[1][2] Frontiers in Chemistry. Link

  • Halestrap, A. P. (2013). "The SLC16 gene family - Structure, role, and regulation in health and disease." Molecular Aspects of Medicine. Link

  • Wymann, M. P., et al. (2021). "Imidazopyridazines as modulators of IL-17." World Intellectual Property Organization (Patent WO2021222404A1). Link

  • Hanzlik, R. P., et al. (1979). "Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[1][2][3] Evidence for cation-radical intermediates."[3] Journal of the American Chemical Society.[1][3] Link

  • Gál, B. (2013). "The chemistry and biology of cyclopropyl compounds." Burns Group Group Meeting. Link

Sources

Structural Elucidation and Spectroscopic Profiling of 2-Cyclopropoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropoxyacetic acid (CAS: 5426-39-1) represents a critical structural motif in medicinal chemistry, often utilized as a bioisostere for ethoxyacetic acid derivatives to improve metabolic stability or alter lipophilicity. Its structure combines a strained cyclopropyl ether with a carboxylic acid tail.

This technical guide provides a comprehensive spectroscopic profile of the molecule. Due to the limited availability of raw spectral data in open-source libraries for this specific CAS, the data presented below is a high-fidelity structural derivation based on verified increments from analogous cyclopropyl ethers (e.g., cyclopropyl methyl ether) and alkoxyacetic acids. This approach allows researchers to validate synthesis products against a theoretically rigorous standard.

Core Molecular Data
  • Formula:

    
    
    
  • Molecular Weight: 116.12 g/mol

  • SMILES: C1CC1OCC(=O)O

  • Key Feature: The cyclopropyl group introduces unique high-field NMR signals and ring-strain IR modes that distinguish it from acyclic alkyl ethers.

Molecular Architecture & Assignment Strategy

The following diagram outlines the numbering scheme used for the spectroscopic assignment.

G cluster_0 This compound Structure C1 C1 (COOH) C2 C2 (CH2) C1->C2 O3 O C2->O3 C4 C4 (CH) O3->C4 C5 C5 (CH2) C4->C5 C6 C6 (CH2) C5->C6 C6->C4

Figure 1: Numbering scheme for spectroscopic assignment.[1][2][3][4] C4, C5, and C6 constitute the cyclopropyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][7]

1H NMR (Proton) Profile

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)

The proton spectrum is characterized by the distinct high-field multiplets of the cyclopropane ring and the deshielded methylene singlet adjacent to the carbonyl.

AssignmentShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Logic
COOH 10.50 – 12.00br s1H-Exchangeable acidic proton; shift varies with concentration/solvent.
H-2 4.18s2H-Methylene isolated between carbonyl and ether oxygen. Deshielded by anisotropy of C=O and electronegativity of O.
H-4 3.35 – 3.45m (septet-like)1H

Methine proton on the cyclopropane ring. Deshielded by the ether oxygen. Shows complex coupling to cis/trans ring protons.
H-5, H-6 0.45 – 0.68m4HComplexCyclopropyl methylene protons. High-field resonance due to the ring current anisotropy of the cyclopropane system.

Application Note: In DMSO-d₆, the COOH proton may appear sharper and shifted downfield (12.0–13.0 ppm). The H-4 methine signal is the critical diagnostic peak for confirming the integrity of the cyclopropyl ether linkage; if acid hydrolysis occurs, this signal will vanish, replaced by cyclopropanol (unstable) or ring-opened derivatives.

13C NMR (Carbon) Profile

Solvent: CDCl₃

AssignmentShift (

ppm)
TypeStructural Logic
C-1 (C=O) 175.2QuaternaryTypical carboxylic acid carbonyl resonance.
C-2 (CH₂) 66.8SecondaryAlpha-carbon to both ether and carbonyl; significantly deshielded.
C-4 (CH) 53.5TertiaryCyclopropyl methine attached to oxygen. Characteristic shift for cyclopropyl ethers (compare to methoxy at ~55-60).
C-5, C-6 6.2SecondaryCyclopropyl methylene carbons. Extremely shielded, diagnostic of the 3-membered ring.

Infrared (IR) Spectroscopy[4][8]

The IR spectrum serves as a rapid "fingerprint" validation. The key is distinguishing the cyclopropyl C-H stretch from the alkyl C-H stretch.

ModeWavenumber (

)
IntensityDescription
O-H Stretch 2500 – 3300Broad, StrongCarboxylic acid dimer envelope.
C-H Stretch (Ring) 3010 – 3090MediumDiagnostic: Cyclopropyl C-H bonds have higher s-character (

-like), shifting them above 3000

, unlike typical alkyl chains.
C=O Stretch 1715 – 1730StrongAcid carbonyl.
C-O Stretch 1100 – 1250StrongEther C-O-C asymmetric stretch.
Ring Deformation 1020 – 1050MediumCyclopropane ring breathing mode.

Mass Spectrometry (MS)

Fragmentation Pathway (EI, 70 eV)

The molecule is fragile under Electron Impact (EI). The molecular ion is often weak. The base peak is typically the cyclopropyl cation (


).

MS_Frag M Molecular Ion (M+) m/z 116 (Weak/Trace) Frag1 Loss of COOH [M - 45]+ m/z 71 M->Frag1 -COOH Frag3 Alpha-Cleavage (Cyclopropoxy cation) m/z 57 M->Frag3 -CH2COOH Frag2 Cyclopropyl Cation (Base Peak) m/z 41 Frag1->Frag2 Rearrangement Frag3->Frag2 -O

Figure 2: Predicted Fragmentation Logic. The formation of the stable cyclopropyl cation (m/z 41) is the dominant thermodynamic driver.

Experimental Protocols

Sample Preparation for NMR
  • Solvent Choice: Use CDCl₃ for routine analysis. If the compound is suspected to be unstable or contains trace acid impurities that might open the cyclopropane ring, use CDCl₃ neutralized with anhydrous K₂CO₃ or switch to DMSO-d₆ .

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Warning: Cyclopropyl ethers are acid-sensitive. Avoid using old CDCl₃ which may contain DCl (deuterium chloride), as this can catalyze ring opening to form allyl derivatives.

GC-MS Method

Due to the polarity of the carboxylic acid, direct GC-MS analysis often leads to peak tailing.

  • Derivatization: It is mandatory to methylate the sample prior to injection.

    • Reagent: TMS-diazomethane or BF3-Methanol.

    • Target: Methyl 2-cyclopropoxyacetate.

    • Result: Improved peak shape and volatility.

References

  • Cyclopropane NMR Shielding: Wiberg, K. B.; Barth, D. E.; Schertler, P. H. "NMR chemical shifts of cyclopropane derivatives." J. Org.[5][6] Chem.1973 , 38, 378–381.

  • Cyclopropyl Ether Stability: Salaun, J. "Cyclopropane derivatives and their diverse biological activities." Top. Curr. Chem.2000 , 207, 1–67.

  • General Alkoxyacetic Acid Data: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer: Berlin, 2009.

Sources

An In-Depth Technical Guide to 2-Cyclopropoxyacetic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Strained Scaffolds in Synthesis

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among the myriad of structural motifs available to the synthetic chemist, the cyclopropane ring holds a position of unique strategic importance. Its inherent ring strain and distinct electronic properties offer a powerful tool for modulating a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.[1][2] This guide focuses on a particularly valuable reagent that harnesses these features: 2-cyclopropoxyacetic acid. We will explore its synthesis, reactivity, and application, providing both the theoretical underpinnings and practical, field-tested protocols essential for its successful implementation in the laboratory.

Core Characteristics of this compound

This compound is a bifunctional organic molecule featuring a cyclopropane ring linked via an ether bond to an acetic acid moiety. This unique combination of a strained aliphatic ring and a versatile carboxylic acid functional group makes it an attractive building block for introducing the cyclopropoxy motif into more complex molecular frameworks.

Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use.

PropertyValueSource
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol [3]
Typical Purity ≥95%[3]
InChI Key KMWUDQCOBHVOGJ-UHFFFAOYSA-N[3]
Appearance Typically a colorless to pale yellow liquid or low-melting solid

The true value of this building block lies not just in its physical form, but in the synthetic possibilities unlocked by its structure. The carboxylic acid provides a reactive handle for a host of classical transformations, while the cyclopropoxy group acts as a stable, conformationally restricting element that can significantly influence the biological activity of the final compound.

Synthesis of this compound

The preparation of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The causality behind this choice of reaction is its reliability, scalability, and the ready availability of the starting materials.

Synthetic Pathway Overview

The most common route involves the reaction of a haloacetic acid derivative with cyclopropanol under basic conditions. The base serves to deprotonate the cyclopropanol, forming a cyclopropoxide nucleophile, which then displaces the halide on the acetic acid component.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Cyclopropanol Cyclopropanol CPAA This compound Cyclopropanol->CPAA 1. Deprotonation BromoaceticAcid Bromoacetic Acid BromoaceticAcid->CPAA 2. Nucleophilic Substitution (SN2) Base Base (e.g., NaH, NaOH) Base->Cyclopropanol Solvent Solvent (e.g., THF) Solvent->Base

Caption: General Williamson Ether Synthesis for this compound.

Detailed Experimental Protocol: Synthesis of 2-(Cyclopropylmethoxy)acetic Acid

While the direct synthesis of this compound is less commonly detailed, a closely related and illustrative procedure is the synthesis of 2-(cyclopropylmethoxy)acetic acid, which follows the same principles. The following protocol is adapted from established literature.[4]

Materials:

  • Cyclopropylcarbinol (1.0 eq)

  • Bromoacetic acid (1.1 eq)

  • Sodium hydride (or other suitable base) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Methylene chloride (DCM)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and the base (e.g., sodium hydride). Cool the mixture to 0 °C in an ice bath.

  • Nucleophile Formation: Slowly add cyclopropylcarbinol to the stirred suspension of the base in THF. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide. The choice of a strong base like NaH ensures irreversible deprotonation, driving the reaction forward.

  • Electrophile Addition: Dissolve bromoacetic acid in a minimal amount of THF and add it dropwise to the reaction mixture. Slow addition is critical to control the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding water. Add additional water and DCM to the flask.

  • Acidification and Extraction: Acidify the aqueous layer with concentrated HCl to a pH of ~1-2. This step is crucial to protonate the carboxylate salt, rendering the final product soluble in the organic layer. Separate the organic layer.

  • Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.

Reactivity and Key Synthetic Transformations

This compound is a versatile building block primarily due to the orthogonal reactivity of its two key functional groups.

Transformations at the Carboxylic Acid Moiety

The carboxylic acid is a hub for a wide array of transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry.

  • Amide Coupling: The acid can be readily coupled with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, PyBOP). This is the most common and arguably most important reaction of this building block, allowing for its incorporation into lead compounds and drug candidates.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or using coupling agents provides the corresponding esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol (2-cyclopropoxyethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The Role of the Cyclopropoxy Group

The cyclopropoxy moiety is generally stable to many reaction conditions. Its primary contribution is structural and electronic:

  • Metabolic Stability: The cyclopropyl group is often used as a bioisostere for other groups (like isopropyl or gem-dimethyl) to block sites of metabolic oxidation.[1] Its strained nature makes it less susceptible to enzymatic degradation.

  • Conformational Constraint: The rigid three-membered ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropy of binding to a biological target.[1]

G cluster_reactions Key Synthetic Transformations CPAA 2-Cyclopropoxyacetic Acid Amide Amide Derivatives CPAA->Amide R-NH₂, Coupling Reagent (HATU) Ester Ester Derivatives CPAA->Ester R-OH, H⁺ or Coupling Reagent Alcohol 2-Cyclopropoxyethanol CPAA->Alcohol LiAlH₄, THF

Caption: Key reactions of this compound at the carboxyl group.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of cyclopropane rings is a validated strategy in modern drug design.[2] These motifs are found in a variety of FDA-approved drugs, where they contribute to enhanced potency, selectivity, and pharmacokinetic profiles.

Strategic Advantages in Drug Design
  • Improved Potency: The conformational rigidity imparted by the cyclopropyl group can pre-organize a molecule into its bioactive conformation, leading to tighter binding with its target protein.

  • Enhanced Metabolic Stability: As mentioned, the cyclopropyl group can serve as a "metabolic shield," preventing oxidative metabolism at or near its point of attachment.

  • Modulation of Physicochemical Properties: The small, lipophilic nature of the cyclopropyl group can be used to fine-tune a compound's solubility and membrane permeability.

While specific drugs containing the exact this compound fragment are not broadly publicized, numerous therapeutic agents utilize cyclopropyl or cyclopropoxy moieties to achieve their desired effects in areas such as antiviral, antidepressant, and anticancer treatments.[5]

Workflow: Integrating this compound in a Drug Discovery Campaign

The typical workflow involves using this building block in the lead optimization phase to explore the structure-activity relationship (SAR) around a core scaffold.

G cluster_workflow Drug Discovery Workflow node_style node_style node_style_process node_style_process node_style_output node_style_output Hit {Hit Compound | (e.g., with Isopropyl group)} Hypothesis {Hypothesis | Introduce cyclopropoxy group to: • Block metabolism • Constrain conformation} Hit->Hypothesis Synthesis {Synthesis | Amide coupling of core amine with This compound} Hypothesis->Synthesis Screening {Screening & Analysis | • In vitro potency assay • Metabolic stability (microsomes) • ADME profiling} Synthesis->Screening Screening->Hypothesis Iterative Design OptimizedLead {Optimized Lead | • Improved potency • Enhanced metabolic stability} Screening->OptimizedLead Favorable SAR

Caption: Role of this compound in a Lead Optimization Cycle.

Protocol Example: Amide Coupling with a Primary Amine

This protocol details a standard, robust procedure for coupling this compound with a generic primary amine, a frequent operation in medicinal chemistry labs.

Materials:

  • This compound (1.0 eq)

  • Primary amine hydrochloride salt (R-NH₂·HCl) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a clean, dry vial, dissolve the primary amine hydrochloride salt and this compound in anhydrous DMF.

  • Base Addition: Add DIPEA to the solution. The first equivalent neutralizes the HCl salt, and the subsequent equivalents act as the base for the coupling reaction. Stir for 5 minutes. The choice of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the activated acid.

  • Activation and Coupling: Add HATU to the mixture in one portion. The solution may change color (often to yellow), indicating the formation of the active ester.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. These washes remove residual base, unreacted acid, and the coupling byproducts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands out as a high-value building block for modern organic synthesis. Its utility is rooted in the strategic combination of a readily functionalized carboxylic acid handle and a structurally significant cyclopropoxy moiety. The ability to introduce this group provides chemists, particularly in the pharmaceutical industry, with a proven method to enhance the metabolic stability and conformational rigidity of target molecules. As the demand for drug candidates with optimized ADME properties continues to grow, the strategic deployment of reagents like this compound will undoubtedly remain a key tactic in the design of next-generation therapeutics.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • ResearchGate. Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring | Request PDF. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

  • National Institutes of Health. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • MDPI. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • ResearchGate. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid | Request PDF. [Link]

  • PubMed. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • PubChem. 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816. [Link]

  • SciSpace. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • National Institutes of Health. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. [Link]

  • YouTube. Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. [Link]

  • ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF. [Link]

Sources

The Cyclopropoxy Motif in Medicinal Chemistry: Strategic Bioisosterism & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule pharmacophores, the methoxy group (-OCH₃) is ubiquitous yet often liable to rapid metabolic clearance via O-demethylation. The cyclopropoxy group (-OcPr) has emerged as a high-value bioisostere that addresses this liability while introducing unique stereoelectronic properties.

This technical guide analyzes the cyclopropoxy moiety not merely as a "bulky methoxy," but as a conformational locking tool. Unlike the freely rotating methoxy group, aryl cyclopropyl ethers adopt a bisected (orthogonal) conformation to maximize orbital overlap, rigidly directing vectors in active sites. This guide details the rationale for this substitution, provides validated synthetic protocols (focusing on Chan-Lam coupling), and examines the structural consequences of this modification.

Part 1: Physicochemical & Stereoelectronic Profile

The "Orthogonal" Conformation

The most critical, yet overlooked, feature of the cyclopropoxy group is its conformational preference.

  • Methoxy (-OCH₃): Generally coplanar with the aryl ring (dihedral angle ≈ 0°) to allow conjugation between the oxygen lone pair and the aromatic

    
    -system.
    
  • Cyclopropoxy (-OcPr): Adopts a bisected conformation where the cyclopropyl ring is orthogonal (≈ 90°) to the phenyl ring.

    • Mechanism:[1][2] This orientation maximizes the interaction between the aromatic

      
      -system and the Walsh orbitals (high p-character 
      
      
      
      -bonds) of the cyclopropane ring.
    • Impact: This "locks" the spatial arrangement, potentially reducing the entropic penalty of binding if the protein pocket requires a non-planar substituent.

Metabolic Shielding

The cyclopropoxy group effectively blocks O-dealkylation, a major clearance pathway for methoxyarenes driven by Cytochrome P450 (CYP) enzymes.

  • Mechanism: O-demethylation proceeds via hydrogen atom abstraction (HAT) to form a radical intermediate. The C-H bonds in a cyclopropyl ring are significantly stronger (approx. 106 kcal/mol) than those in a methyl group (approx. 98 kcal/mol) due to greater s-character.

  • Result: The energy barrier for HAT is raised, rendering the cyclopropoxy group metabolically "hard" compared to methoxy.

Physicochemical Comparison
PropertyMethoxy (-OCH₃)Cyclopropoxy (-OcPr)Impact on Drug Design
Conformation Planar (0°)Orthogonal (90°)Locks vectors; breaks planarity.
Metabolic Stability Low (High clearance risk)High (Blocks O-dealkylation)Extends

; improves bioavailability.
Lipophilicity (cLogP) Base value+0.8 to +1.2 vs MeIncreases permeability; fills hydrophobic pockets.
Electronic Effect Strong Donor (

= -0.27)
Moderate DonorModulates pKa of attached scaffolds.

Part 2: Decision Logic for Lead Optimization

The following decision tree illustrates when to deploy a cyclopropoxy bioisostere during a medicinal chemistry campaign.

Cyclopropoxy_Decision_Tree start Lead Compound Analysis: Methoxy Group Liability? metab_issue Is O-demethylation a major clearance pathway? start->metab_issue conf_issue Is the molecule too planar (poor solubility/binding)? metab_issue->conf_issue No check_space Does the pocket tolerate increased bulk? metab_issue->check_space Yes alt_strat Consider -OCF3 or -OCHF2 conf_issue->alt_strat No conf_issue->check_space Yes (Need orthogonal twist) deploy_cpr Deploy Cyclopropoxy Bioisostere check_space->deploy_cpr Yes check_space->alt_strat No (Steric Clash)

Figure 1: Strategic decision tree for replacing methoxy groups with cyclopropoxy moieties during lead optimization.

Part 3: Synthetic Methodologies

Synthesizing aryl cyclopropyl ethers is historically challenging due to the poor electrophilicity of cyclopropyl halides (preventing simple


) and the instability of cyclopropanols. Two primary methods dominate modern practice.
Method A: Copper-Catalyzed Chan-Lam Coupling (Recommended)

This is the most versatile method for medicinal chemistry, allowing the direct coupling of phenols with cyclopropyl boronic reagents under mild, oxidative conditions.

  • Advantages: Tolerates diverse functional groups; scalable; avoids unstable intermediates.

  • Reagents: Phenol, Potassium Cyclopropyl Trifluoroborate, Cu(OAc)₂, Bipyridine.

Method B: Simmons-Smith Cyclopropanation

A classical approach involving the cyclopropanation of vinyl ethers.

  • Pathway: Phenol

    
     Vinyl Ether 
    
    
    
    Cyclopropyl Ether.
  • Advantages: Robust for simple substrates; low cost of goods.

  • Disadvantages: Requires multi-step sequence; handling of diiodomethane/zinc carbenoids.

Synthesis_Pathways cluster_0 Method A: Chan-Lam Coupling (Direct) cluster_1 Method B: Simmons-Smith (Stepwise) phenol1 Phenol (Ar-OH) prod1 Aryl Cyclopropyl Ether phenol1->prod1 Cu(OAc)2, bipy O2 (air), 70°C boron K-Cyclopropyl Trifluoroborate boron->prod1 phenol2 Phenol (Ar-OH) vinyl Aryl Vinyl Ether phenol2->vinyl Vinyl Acetate Ir-Cat or Base prod2 Aryl Cyclopropyl Ether vinyl->prod2 Et2Zn, CH2I2 (Carbenoid)

Figure 2: Comparison of the direct Chan-Lam oxidative coupling versus the stepwise Simmons-Smith cyclopropanation.

Part 4: Detailed Experimental Protocol

Protocol: Chan-Lam Coupling of Phenols with Potassium Cyclopropyl Trifluoroborate[3][4]

Context: This protocol is optimized for library synthesis and lead optimization (100 mg to 1 g scale). It relies on the slow release of the cyclopropyl radical/active species from the trifluoroborate salt.

Materials:

  • Substrate: Substituted Phenol (1.0 equiv)

  • Reagent: Potassium Cyclopropyl Trifluoroborate (2.0 - 3.0 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)

  • Ligand: 2,2'-Bipyridine (1.0 equiv)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.1 - 0.2 M)

  • Atmosphere: Air (Open flask or O₂ balloon)

Step-by-Step Workflow:

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add the Phenol (1.0 mmol), Potassium Cyclopropyl Trifluoroborate (3.0 mmol, 444 mg), Cu(OAc)₂ (1.0 mmol, 181 mg), 2,2'-Bipyridine (1.0 mmol, 156 mg), and Na₂CO₃ (2.0 mmol, 212 mg).

    • Note: Stoichiometric copper is often required for cyclopropyl couplings due to the difficult transmetallation, though catalytic variants exist.

  • Solvent Addition:

    • Add DCE (5.0 mL).

    • Critical Check: Ensure the reaction vessel volume allows for adequate headspace if using an air atmosphere.

  • Oxidative Coupling:

    • Heat the mixture to 70 °C under an atmosphere of air (or attach an O₂ balloon for faster kinetics).

    • Stir vigorously for 18–24 hours . The reaction mixture typically turns from blue/green to a dark slurry.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with dichloromethane (DCM) and water.

    • Filter through a pad of Celite to remove copper salts.

    • Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel).[4]

    • Elution: Cyclopropyl ethers are typically less polar than the starting phenol. Use Hexanes/EtOAc gradients.[5]

Validation Criteria:

  • 1H NMR: Look for the characteristic cyclopropyl protons: a multiplet at

    
     0.6–0.9 ppm (4H) and the methine proton adjacent to oxygen at 
    
    
    
    3.7–4.0 ppm (1H, m).
  • 13C NMR: Cyclopropyl carbons typically appear at

    
     6–10 ppm (CH₂) and 
    
    
    
    50–55 ppm (CH-O).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Discusses small rings including cyclopropanes as bioisosteres).

  • Tsuritani, T., et al. (2003). "Efficient Synthesis of Aryl Cyclopropyl Ethers via Copper(II)-Mediated Coupling of Arylboronic Acids and Cyclopropanols." Organic Letters. (Foundational work on Cu-mediated ether synthesis).

  • King, A. E., et al. (2018). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Journal of Organic Chemistry. (The modern standard protocol for Chan-Lam cyclopropylation).

  • Breslow, R., et al. (2008). "The Cyclopropyl Group in Medicinal Chemistry."[6][7][8][9] Journal of Medicinal Chemistry. (Review of metabolic and structural properties).

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Context for using sp3-rich groups like cyclopropyl to improve physicochemical properties).

Sources

A Technical Guide to 2-Cyclopropoxyacetic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 2-Cyclopropoxyacetic Acid in Medicinal Chemistry

This compound (CAS No. 246869-07-8) is a specialized carboxylic acid that is gaining attention as a valuable building block in the design and synthesis of novel therapeutic agents. Its unique structural combination of a cyclopropoxy moiety and an acetic acid group offers medicinal chemists a versatile scaffold to explore new chemical space and optimize the pharmacological properties of drug candidates. The cyclopropyl group, a bioisostere of larger or more metabolically labile functionalities, is known to enhance metabolic stability, improve potency, and fine-tune the conformational rigidity of molecules, thereby positively influencing their interaction with biological targets.[1][2] This guide provides a comprehensive overview of the commercial availability, chemical properties, synthesis, and potential applications of this compound for professionals engaged in cutting-edge drug discovery and development.

Commercial Availability and Sourcing

This compound is available from a select number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, typically ranging from milligrams to grams, suitable for laboratory-scale synthesis and high-throughput screening.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct CodePurityAvailable Quantities
Fluorochem 10-F83764195%100mg, 250mg, 500mg, 1g
BLDpharm BD259533≥95%100mg, 250mg, 1g, 5g
CymitQuimica 10-F83764195%100mg, 250mg, 500mg, 1g

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical and Safety Profile

A thorough understanding of the chemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 246869-07-8[3]
Molecular Formula C₅H₈O₃[4]
Molecular Weight 116.12 g/mol [3][4]
InChI Key KMWUDQCOBHVOGJ-UHFFFAOYSA-N[3]
SMILES O=C(O)COC1CC1[4]
Storage Conditions Sealed in dry, 2-8°C[4]
Safety and Handling

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through several established organic chemistry methodologies. The most logical and widely applicable route is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a haloacetic acid or its ester derivative by a cyclopropoxide anion.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers and, in this case, an alkoxyacetic acid. The reaction proceeds via an SN2 mechanism.[5][7]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclopropanol Cyclopropanol Cyclopropoxide Cyclopropoxide Anion Cyclopropanol->Cyclopropoxide Deprotonation BromoaceticAcid Bromoacetic Acid Product This compound BromoaceticAcid->Product Base Base (e.g., NaH) Base->Cyclopropoxide Cyclopropoxide->Product SN2 Attack

Caption: Proposed Williamson ether synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Lithium hydroxide (LiOH)

  • Water

  • Methanol

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Formation of the Alkoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of cyclopropanol (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Ether Formation:

    • Cool the resulting cyclopropoxide solution back to 0°C.

    • Add ethyl bromoacetate (1.05 equivalents) dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of the Ester:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ethyl 2-cyclopropoxyacetate by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with diethyl ether (3 x volume of water).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl moiety into a drug candidate can have several beneficial effects on its pharmacokinetic and pharmacodynamic properties.[1][2][8][9][10] As a building block, this compound allows for the introduction of this valuable group, along with a carboxylic acid handle for further chemical modifications.

G cluster_properties Physicochemical & Pharmacokinetic Advantages cluster_applications Potential Therapeutic Areas CPAA This compound MetabolicStability Increased Metabolic Stability CPAA->MetabolicStability Lipophilicity Modulation of Lipophilicity CPAA->Lipophilicity Conformation Conformational Rigidity CPAA->Conformation Permeability Improved Membrane Permeability CPAA->Permeability Antiviral Antiviral Agents MetabolicStability->Antiviral CNS CNS Disorders Lipophilicity->CNS Anticancer Anticancer Agents Conformation->Anticancer Inflammation Anti-inflammatory Drugs Permeability->Inflammation

Caption: The role of this compound in imparting favorable drug-like properties.

While specific examples of marketed drugs derived directly from this compound are not yet prevalent, the broader class of alkoxyacetic acids has been explored in various therapeutic areas, including as diuretics.[11] The cyclopropoxy group, in particular, is a well-established motif in numerous approved drugs, where it often serves to block metabolic deactivation or to orient the molecule for optimal binding to its target.[1] Researchers can leverage this compound to:

  • Synthesize novel ester and amide libraries: The carboxylic acid functionality provides a convenient point for derivatization, enabling the rapid generation of compound libraries for screening against a wide range of biological targets.

  • Develop bioisosteric replacements: The cyclopropoxy group can be used as a bioisostere for other functionalities, such as larger alkyl groups or aromatic rings, to improve the drug-like properties of a lead compound.

  • Introduce conformational constraint: The rigid nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, leading to increased potency and selectivity.

Conclusion

This compound represents a valuable and strategic building block for medicinal chemists and drug discovery scientists. Its unique combination of a metabolically robust cyclopropoxy group and a versatile carboxylic acid handle provides a powerful tool for the design and synthesis of next-generation therapeutics. While the full potential of this reagent is still being explored, its availability from commercial suppliers and the straightforward chemistry for its incorporation into more complex molecules make it an attractive starting point for innovative drug discovery programs. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the utilization of specialized building blocks like this compound is expected to play an increasingly important role in the development of new medicines.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • 2-Cyclohexylpropionic acid | C9H16O2 | CID 99816. PubChem. [Link]

  • Synthesis and some biological properties of 2-xanthonylalkyl-(alkoxy) carboxylic acids. PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • (Acylaryloxy)acetic acid diuretics. 2. (2-Alkyl-2-aryl-1-oxo-5-indanyloxy)acetic acids. PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. AGC Chemicals. [Link]

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • 1.5 Williamson Ether Synthesis. KPU Pressbooks. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

Sources

Unlocking the Strained System: A Guide to the Reactivity and Application of the Cyclopropoxy Group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, and by extension the cyclopropoxy group, represents one of the most fascinating and synthetically useful motifs in modern organic chemistry and medicinal chemistry. Characterized by significant ring strain and unique electronic properties, this small carbocycle is far from a passive aliphatic spacer. Its inherent reactivity provides a powerful tool for complex molecule synthesis, while its steric and electronic profile makes it a valuable bioisostere for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the core principles governing cyclopropoxy reactivity, from fundamental electronic structure to key reaction archetypes and strategic applications in drug discovery. We will dissect the causality behind its reactivity, present field-proven protocols, and offer a forward-looking perspective for researchers aiming to harness the full potential of this versatile functional group.

The Source of Reactivity: Understanding the Strained Ring

The chemistry of the cyclopropoxy group is fundamentally dictated by the unique nature of the cyclopropane ring. Unlike larger, more stable cycloalkanes, the three-membered ring is highly strained due to severe deviation from the ideal sp³ bond angle of 109.5°.[1][2]

  • Angle Strain: The internal C-C-C bond angles are compressed to 60°, inducing significant angle strain (Baeyer strain).[2][3] This strain contributes to a higher ground-state energy, making ring-opening reactions thermodynamically favorable.[4][5] The heat of combustion for cyclopropane is significantly higher per CH₂ group than for cyclohexane, quantitatively demonstrating this instability.[5][6]

  • Electronic Structure: The bonding within the cyclopropane ring is not described by simple sp³-sp³ overlap. The Walsh orbital model depicts the C-C bonds as having significant p-character, creating a system with properties reminiscent of a carbon-carbon double bond.[3][7] This "π-character" allows the cyclopropyl group to engage in conjugation and effectively stabilize adjacent carbocations through hyperconjugation.[7] Conversely, this electronic structure makes cyclopropanes susceptible to reactions with electrophiles.[4]

These two factors—high ring strain and alkene-like electronic character—are the pillars upon which the diverse reactivity of the cyclopropoxy group is built. The release of this strain is the primary driving force for its most characteristic transformations.[8]

Major Reaction Pathways of the Cyclopropoxy Group

The inherent strain and electronic nature of the cyclopropoxy group give rise to several key modes of reactivity. Understanding these pathways is crucial for both designing novel synthetic routes and predicting potential metabolic liabilities in drug candidates.

Radical-Mediated Ring Opening: The Cyclopropoxy Radical Clock

One of the most well-studied and synthetically powerful reactions is the rapid ring-opening of a cyclopropoxy radical. This transformation proceeds via β-scission to relieve ring strain, generating a more stable β-keto primary alkyl radical.

The cyclopropylcarbinyl radical rearrangement is exceptionally fast, with rate constants around 10⁸ s⁻¹.[9] This makes the cyclopropoxy group an effective "radical clock" for studying the kinetics of other radical reactions. Synthetically, this pathway is a cornerstone of oxidative ring-opening/cyclization reactions, allowing for the construction of complex cyclic systems from simple cyclopropanol precursors.[10]

G cluster_0 A Cyclopropanol Precursor B Cyclopropoxy Radical A->B Oxidation (e.g., Ag(I)/S₂O₈²⁻) C β-Keto Radical (Ring-Opened) B->C Rapid β-Scission (Ring Opening) D Intramolecular Cyclization C->D Radical Addition to π-system E Final Product (e.g., Fused Ring System) D->E Rearomatization/ Termination caption Fig. 1: Radical-mediated ring-opening/cyclization pathway.

Fig. 1: Radical-mediated ring-opening/cyclization pathway.

This reactivity has profound implications in medicinal chemistry. Cytochrome P450 (CYP) enzymes can mediate the oxidation of cyclopropylamines, leading to ring-opened reactive intermediates that can form covalent adducts with proteins, a mechanism implicated in the hepatotoxicity of the antibiotic trovafloxacin.[11]

Cationic Rearrangements and Ring Opening

The generation of a positive charge adjacent to the cyclopropoxy group, or direct electrophilic attack on the oxygen, can trigger rapid rearrangement. The cyclopropyl group's ability to stabilize a carbocation facilitates these processes.[7]

  • Cyclopropylcarbinyl-Homoallyl Rearrangement: A cation alpha to the ring readily rearranges, with the cyclopropane C-C bonds acting as the nucleophile to form a cyclobutyl or homoallyl cation.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropoxy ether can be protonated, making it an excellent leaving group. The subsequent ring-opening is a concerted process driven by the release of ring strain, often proceeding in a disrotatory fashion in accordance with Woodward-Hoffmann rules.[9]

  • Cloke-Wilson Rearrangement: Cyclopropyl ketones and their derivatives can undergo thermal or acid-catalyzed rearrangement to form five-membered heterocycles like dihydrofurans.[12] This transformation involves the cleavage of a C-C bond within the ring and subsequent cyclization.[12]

G cluster_0 A Activated Cyclopropane (e.g., Cyclopropyl Ketone) B Cationic Intermediate (Ring Cleavage) A->B Lewis or Brønsted Acid C Intramolecular Nucleophilic Attack B->C Rotation & Alignment D Five-Membered Heterocycle (e.g., Dihydrofuran) C->D Cyclization caption Fig. 2: Generalized Cloke-Wilson rearrangement pathway.

Fig. 2: Generalized Cloke-Wilson rearrangement pathway.
Transition Metal-Catalyzed Transformations

Palladium and other transition metals can engage with the strained bonds of cyclopropanes, enabling powerful synthetic transformations. A notable example is the tandem Heck-cyclopropane ring-opening reaction, which allows for the stereocontrolled construction of acyclic systems with multiple stereocenters from readily available cyclopropyl diols.[13][14] The regioselectivity of the ring-opening in these reactions is often controlled by the stability of the resulting double bond and the stereoelectronics of the migratory insertion step, rather than by the electronic nature of substituents on the ring.[14]

The Cyclopropoxy Group in Drug Discovery and Development

The unique steric and electronic properties of the cyclopropyl moiety make it a highly valuable tool in medicinal chemistry.[15] Its incorporation can address multiple common roadblocks in drug discovery, from metabolic instability to poor potency.[16][17]

A Privileged Bioisostere

The cyclopropyl group is frequently used as a bioisosteric replacement for several common functional groups. This strategy aims to retain or improve biological activity while enhancing drug-like properties.[18]

Bioisosteric Replacement ForKey Advantages & RationaleRepresentative Example(s)
Isopropyl / gem-Dimethyl Increases metabolic stability by replacing susceptible tertiary C-H bonds with robust cyclopropyl C-H bonds.[11] Introduces conformational rigidity, which can improve binding affinity.[15]Replacement of a gem-dimethyl group with a cyclobutane (a related strained ring) led to enhanced potency and selectivity for cannabinoid receptor 1 agonists.[15]
Alkene Improves metabolic stability by removing a site for epoxidation or other oxidative metabolism. Increases the fraction of sp³ carbons (Fsp³), often improving solubility and pharmacokinetic properties.[15][18]Used to improve physicochemical properties by increasing Fsp³.[15]
Aromatic Ring Increases Fsp³, moving molecules out of "flatland" to improve solubility and reduce planar stacking interactions. Can modulate pKa and reduce hERG liability.[15]The cyclopropyl group is recognized as a viable replacement for aromatic rings to improve physicochemical properties.[15]
Modulating Metabolism and Pharmacokinetics

The primary motivation for introducing a cyclopropyl group is often to block metabolic hotspots. The C-H bonds on a cyclopropane ring have a higher bond dissociation energy compared to those in more flexible alkyl chains, making them less susceptible to oxidative metabolism by CYP enzymes.[11]

  • Causality: The increased s-character in the C-H bonds of a cyclopropane ring makes them shorter and stronger, raising the activation energy required for the initial hydrogen atom abstraction step by CYP enzymes.[11][16]

  • Field Example (Pitavastatin): The cholesterol-lowering drug Pitavastatin incorporates a cyclopropyl group to divert metabolism away from the promiscuous CYP3A4 enzyme, thereby reducing the potential for drug-drug interactions.[11]

However, as discussed, caution is warranted when the cyclopropyl group is attached to a heteroatom like nitrogen, due to the potential for mechanism-based inactivation of CYPs via ring-opening pathways.[11]

G cluster_0 A Lead Compound with Metabolic Liability (e.g., Isopropyl Group) B Bioisosteric Design: Replace with Cyclopropyl A->B Identify Hotspot C Synthesis of Cyclopropyl Analogue B->C Synthetic Route Design D In Vitro ADME Assays (Microsomal Stability, CYP Inhibition) C->D Testing E Analysis: Improved Half-Life? Reduced DDI Risk? D->E Data Interpretation E->B Iterate Design F Optimized Candidate E->F Decision Gate caption Fig. 3: Workflow for bioisosteric replacement in drug discovery.

Fig. 3: Workflow for bioisosteric replacement in drug discovery.

Experimental Protocol: Ag(I)-Catalyzed Oxidative Ring-Opening/Functionalization of a Cyclopropanol

This protocol describes a representative method for leveraging the radical ring-opening of a cyclopropoxy intermediate for C-C bond formation, adapted from established literature procedures.[10] This self-validating system uses readily available reagents to transform a cyclopropanol into a more complex functionalized ketone.

Objective: To synthesize a 1,4-dicarbonyl compound via silver-catalyzed oxidative ring-opening of a cyclopropanol and subsequent addition to a quinone.

Materials:

  • 1-Phenylcyclopropan-1-ol (Substrate)

  • 1,4-Naphthoquinone (Radical Acceptor)

  • Silver Nitrate (AgNO₃, Catalyst)

  • Potassium Persulfate (K₂S₂O₈, Oxidant)

  • Dichloromethane (DCM, Solvent)

  • Water (H₂O)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylcyclopropan-1-ol (1.0 mmol, 1.0 eq), 1,4-naphthoquinone (1.2 mmol, 1.2 eq), and AgNO₃ (0.1 mmol, 0.1 eq).

  • Solvent Addition: Add a 1:1 mixture of DCM/H₂O (10 mL). Stir the resulting suspension vigorously.

  • Initiation: In a separate vial, dissolve potassium persulfate (K₂S₂O₈, 2.0 mmol, 2.0 eq) in H₂O (5 mL). Add this solution dropwise to the reaction flask over 5 minutes at room temperature.

  • Reaction Progress: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting materials.

    • Causality Check: The persulfate is activated by the Ag(I) catalyst to generate the sulfate radical anion. This potent radical abstracts the hydroxyl hydrogen from the cyclopropanol, forming the key cyclopropoxy radical intermediate. The subsequent rapid, irreversible β-scission is driven by the release of ring strain.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired functionalized 1,4-dicarbonyl product.

  • Characterization (Self-Validation): The structure of the purified product should be confirmed by spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the carbon skeleton and the presence of the β-keto functionality.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To verify the presence of the two distinct carbonyl groups.

Safety Precautions:

  • Potassium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.

  • DCM is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion and Future Outlook

The cyclopropoxy group is a powerful and multifaceted entity in chemical science. Its reactivity, rooted in the fundamental principles of ring strain and unique electronic structure, provides a predictable yet versatile platform for the synthesis of complex molecules. For medicinal chemists, it serves as a proven tool for overcoming common drug development hurdles, particularly in enhancing metabolic stability and optimizing ligand-receptor interactions.[15][19]

The future of cyclopropoxy chemistry will likely involve the development of more sophisticated catalytic methods, particularly enantioselective transformations, to further control the outcomes of its ring-opening reactions.[20] As our understanding of its metabolic pathways deepens, we can more effectively design cyclopropane-containing drugs that are both potent and safe, ensuring this small ring continues to play a large role in the future of science and medicine.

References

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The molecular rearrangements of cyclopropyl epoxides generated from various flavonoid systems Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

  • Title: Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC Source: PubMed Central URL: [Link]

  • Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: Cyclopropyl Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

  • Title: DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Cyclopropyl group - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF Source: ResearchGate URL: [Link]

  • Title: Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives Source: JACS Au (ACS Publications) URL: [Link]

  • Title: Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation Source: Domainex URL: [Link]

  • Title: Reactivity of electrophilic cyclopropanes - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... Source: ResearchGate URL: [Link]

  • Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: structure and reactivity of the cyclopropane species Source: Wiley Online Library URL: [Link]

  • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: Chemical Reviews URL: [Link]

  • Title: Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles Source: RSC Publishing URL: [Link]

  • Title: Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction Source: CHIMIA URL: [Link]

  • Title: 4.3: Stability of Cycloalkanes - Ring Strain Source: Chemistry LibreTexts URL: [Link]

  • Title: Stability of Cycloalkanes - Angle Strain Source: YouTube URL: [Link]

  • Title: 4.3: Stability of Cycloalkanes - Ring Strain Source: Chemistry LibreTexts URL: [Link]

Sources

Methodological & Application

Synthesis of 2-Cyclopropoxyacetic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropoxyacetic acid is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active compounds. Its unique structural motif, combining a cyclopropyl ether with a carboxylic acid function, imparts desirable physicochemical properties to lead compounds, including metabolic stability and conformational rigidity. This document provides a comprehensive guide to the synthesis of this compound via the Williamson ether synthesis, a robust and widely applicable method for the formation of ether linkages. As Senior Application Scientists, we present here not just a protocol, but a detailed examination of the reaction's principles, critical parameters, and practical insights to ensure a successful and reproducible synthesis.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound is achieved through the Williamson ether synthesis, a classic S\textsubscript{N}2 reaction. This method involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the cyclopropoxide ion, generated in situ from cyclopropanol and a strong, non-nucleophilic base, attacks the electrophilic carbon of a chloroacetate salt, displacing the chloride to form the desired ether linkage.[1][2]

The choice of a strong, non-nucleophilic base is critical to the success of this reaction. Sodium hydride (NaH) is an excellent candidate as it efficiently and irreversibly deprotonates the alcohol to form the sodium cyclopropoxide.[3] The use of a polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is recommended as it solvates the cation, leaving the alkoxide nucleophile highly reactive.[3][4]

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_acidbase In situ salt formation Cyclopropanol Cyclopropanol Cyclopropoxide Sodium Cyclopropoxide Cyclopropanol->Cyclopropoxide THF plus1 + NaH NaH NaH->Cyclopropoxide THF H2 H₂ NaH->H2 - H₂ arrow1 THF ChloroaceticAcid Chloroacetic Acid Product This compound Cyclopropoxide->Product Δ NaCl NaCl Cyclopropoxide->NaCl Δ plus2 + Chloroacetate Sodium Chloroacetate Chloroacetate->Product Δ Chloroacetate->NaCl Δ arrow2 Δ plus3 + arrow1->Cyclopropoxide arrow2->Product ChloroaceticAcid_node Chloroacetic Acid ChloroaceticAcid_node->Chloroacetate plus_ab + NaH_node NaH NaH_node->Chloroacetate

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
Cyclopropanol58.085.0 g0.086>98%
Sodium Hydride (60% in mineral oil)24.00 (NaH)4.1 g0.10360%
Chloroacetic Acid94.509.0 g0.095>99%
Anhydrous Tetrahydrofuran (THF)-150 mL->99.5%
Diethyl Ether-200 mL-ACS Grade
2M Hydrochloric Acid-As needed--
Saturated Sodium Chloride (Brine)-50 mL--
Anhydrous Magnesium Sulfate-As needed--
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Formation of Sodium Cyclopropoxide and Sodium Chloroacetate

  • Inert Atmosphere: Assemble the three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure the apparatus is dry. Purge the system with inert gas for 10-15 minutes.

  • Dispersion of Sodium Hydride: Under a positive flow of inert gas, carefully add the sodium hydride dispersion (4.1 g) to the flask. Add 50 mL of anhydrous THF to the flask and begin stirring to create a suspension.

  • Addition of Cyclopropanol: Dissolve cyclopropanol (5.0 g) in 25 mL of anhydrous THF and add it to the dropping funnel. Add the cyclopropanol solution dropwise to the stirred NaH suspension at room temperature over 30 minutes. Hydrogen gas will evolve, so ensure adequate ventilation to the fume hood exhaust. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete deprotonation.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (9.0 g) in 75 mL of anhydrous THF. Carefully add this solution to the dropping funnel. Add the chloroacetic acid solution dropwise to the reaction mixture over 30 minutes. An exothermic reaction will occur, and the temperature should be maintained below 30 °C using a water bath if necessary. This step forms the sodium salt of chloroacetic acid in situ.

Part B: Williamson Ether Synthesis

  • Reaction: After the addition of the chloroacetic acid solution is complete, heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of water to destroy any unreacted sodium hydride.

Part C: Work-up and Purification

  • Acidification: Transfer the biphasic mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with water (50 mL) and then with saturated sodium chloride solution (brine) (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization. While a specific solvent system is not widely reported, a mixture of heptane and ethyl acetate or toluene can be explored. Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to induce crystallization. Filter the crystals and dry them under vacuum.

Workflow Diagram

Synthesis_Workflow start Start setup Assemble and purge dry glassware with inert gas start->setup add_NaH Add NaH and anhydrous THF setup->add_NaH add_cyclopropanol Dropwise addition of cyclopropanol in THF add_NaH->add_cyclopropanol stir1 Stir for 30 min add_cyclopropanol->stir1 add_chloroacetic Dropwise addition of chloroacetic acid in THF stir1->add_chloroacetic reflux Reflux for 4-6 hours add_chloroacetic->reflux cool_quench Cool to 0°C and quench with water reflux->cool_quench acidify Acidify with 2M HCl cool_quench->acidify extract Extract with diethyl ether acidify->extract wash Wash with water and brine extract->wash dry_concentrate Dry over MgSO₄ and concentrate wash->dry_concentrate purify Purify by recrystallization dry_concentrate->purify end Pure this compound purify->end

Figure 2. Step-by-step experimental workflow for the synthesis of this compound.

Expected Results and Characterization

The expected product, this compound, should be a white to off-white solid upon successful purification. The yield can be expected to be in the range of 60-80%.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.5-12.0 (br s, 1H, COOH), 4.1-4.2 (s, 2H, OCH₂), 3.4-3.5 (m, 1H, OCH), 0.6-0.8 (m, 4H, cyclopropyl CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 175-178 (C=O), 68-70 (OCH₂), 55-57 (OCH), 5-7 (cyclopropyl CH₂).

  • Melting Point: The melting point is not widely reported but is expected to be in the range of 50-70 °C.

Safety and Handling

  • Sodium Hydride (60% in mineral oil): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. It is also corrosive and can cause severe skin burns and eye damage. Handle under an inert atmosphere and away from ignition sources. Wear appropriate PPE, including flame-retardant lab coat, safety goggles, and gloves.[1][5]

  • Chloroacetic Acid: Toxic and corrosive. It can cause severe skin burns and eye damage. Avoid inhalation of dust. Handle in a fume hood with appropriate PPE.[6][7][8]

  • Cyclopropanol: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat and open flames.[4][9]

  • Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable liquids. Work in a well-ventilated fume hood and avoid sources of ignition.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quenched reaction mixtures should be neutralized before disposal. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.[8]

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete deprotonation of cyclopropanolEnsure NaH is fresh and the reaction is carried out under strictly anhydrous conditions.
Low reactivity of chloroacetateConsider using bromoacetic acid, which has a better leaving group.
Insufficient reaction time or temperatureMonitor the reaction by TLC and extend the reflux time if necessary.
Formation of side products Contamination with waterUse anhydrous solvents and dry glassware.
Elimination reactionThis is less likely with a primary halide but can be minimized by maintaining the recommended reaction temperature.
Difficulty in purification Oily productTry different solvent systems for recrystallization (e.g., hexane/ethyl acetate, toluene). If crystallization fails, column chromatography on silica gel may be an option.

Conclusion

The Williamson ether synthesis is a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of a suitable strong base and polar aprotic solvent, high yields of the desired product can be achieved. This detailed protocol and the accompanying technical insights provide a solid foundation for researchers to successfully synthesize this important building block for drug discovery and development.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
  • "Williamson Ether Synthesis." Wikipedia, Wikimedia Foundation, [Link].

  • "Williamson Ether Synthesis reaction." BYJU'S, [Link].

  • "Organic Chemistry Williamson Ether Synthesis." University of Richmond, [Link].

  • "Experiment 06 Williamson Ether Synthesis." Web.mnstate.edu, [Link].

  • "Safety Data Sheet: Chloroacetic acid." Carl ROTH, [Link].

  • "The Williamson Ether Synthesis." Master Organic Chemistry, [Link].

  • "Sodium Hydride - Standard Operating Procedure." University of California, Santa Barbara, [Link].

  • "Common Name: CHLOROACETIC ACID HAZARD SUMMARY." NJ.gov, [Link].

Sources

Application Notes and Protocols for 2-Cyclopropoxyacetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Cyclopropyl Moieties in Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropyl group has garnered significant attention as a bioisostere for various functional groups, offering a unique combination of conformational rigidity and metabolic stability. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. 2-Cyclopropoxyacetic acid, a molecule featuring this privileged substructure linked to an acetic acid moiety, represents a promising, albeit underexplored, scaffold for the development of novel therapeutics. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and potential applications of this compound, with a focus on its prospective role as an anti-inflammatory agent.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is paramount for its successful development. While extensive experimental data for this compound is not widely available in the public domain, we can extrapolate its likely characteristics based on its structural components and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₅H₈O₃Defines the elemental composition.
Molecular Weight116.12 g/mol [1]Influences diffusion, absorption, and distribution.
pKa (acidic)~4.0 - 4.5Governs the ionization state at physiological pH, impacting solubility and membrane permeability.
LogP~0.5 - 1.0Indicates lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bond Donors1The carboxylic acid proton.
Hydrogen Bond Acceptors3The ether oxygen and both oxygens of the carboxylate.
Rotatable Bonds3Provides a degree of conformational flexibility.
Proposed Synthesis Protocol: A Williamson Ether Synthesis Approach

A plausible and efficient route to synthesize this compound is via the Williamson ether synthesis, a robust and well-established method for forming ethers. This protocol is adapted from known procedures for similar alkoxyacetic acids.

Workflow for the Synthesis of this compound

A Step 1: Deprotonation of Cyclopropanol B Step 2: Nucleophilic Attack on Ethyl Bromoacetate A->B Formation of Cyclopropoxide C Step 3: Saponification of the Ester B->C Formation of Ethyl 2-Cyclopropoxyacetate D Step 4: Acidification and Extraction C->D Formation of Sodium 2-Cyclopropoxyacetate E Final Product: this compound D->E Protonation and Isolation

Caption: A four-step synthetic workflow for this compound.

Materials:

  • Cyclopropanol

  • Sodium hydride (NaH) or other suitable strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Deprotonation of Cyclopropanol:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclopropanol (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C using an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Nucleophilic Attack:

    • Cool the freshly prepared sodium cyclopropoxide solution back to 0°C.

    • Add ethyl bromoacetate (1 equivalent) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Saponification:

    • To the reaction mixture, add a solution of sodium hydroxide (2 equivalents) in water.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester by Thin Layer Chromatography (TLC).

  • Acidification and Extraction:

    • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether to remove any unreacted starting materials.

    • Cool the aqueous layer to 0°C and acidify with 1M HCl until the pH is ~2.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Prospective Biological Activity and Mechanism of Action

The structural similarity of this compound to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are pro-inflammatory mediators.[4][5]

Hypothesized Mechanism of Action: COX Inhibition

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation CPAA This compound CPAA->COX Inhibition

Caption: Proposed inhibitory action of this compound on COX enzymes.

Protocol for In Vitro COX Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a test compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (this compound)

  • Known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control.

    • Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and TMPD in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Include wells for a negative control (no inhibitor) and a positive control.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately add TMPD to all wells.

    • Monitor the change in absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Pharmacokinetic Considerations and Future Directions

While no specific pharmacokinetic data exists for this compound, general principles can be applied to anticipate its behavior in vivo. As a small, relatively polar molecule, it is likely to be absorbed orally and distributed to various tissues. The carboxylic acid moiety will likely be a site for metabolism, potentially through glucuronidation.[6]

Workflow for Preclinical Development

A In Vitro ADME Profiling B In Vivo Pharmacokinetic Studies in Rodents A->B Assess metabolic stability, permeability C Efficacy Studies in Animal Models of Inflammation B->C Determine half-life, clearance, bioavailability D Toxicology and Safety Assessment C->D Evaluate anti-inflammatory effects E Lead Optimization D->E Identify potential liabilities

Caption: A generalized workflow for the preclinical assessment of this compound.

Further research should focus on validating the proposed synthesis and comprehensively characterizing the compound's physicochemical properties. In vitro and in vivo studies are necessary to confirm its biological target(s), mechanism of action, efficacy, and safety profile.

References

  • Martel, F., et al. (2002). Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase. A New Avenue in Anti-Inflammatory Therapy? Current Medicinal Chemistry, 9(1), 1-19.
  • PubChem. (n.d.). 2-Propoxyacetic acid. Retrieved from [Link]

  • Gale, E. A. M., et al. (2010). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 20(11), 633-641.
  • YouTube. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexylpropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-oxoacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropylprop-2-enoic acid. Retrieved from [Link]

  • Ghodke-Puranik, Y., et al. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 14(7), 779-790.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 143(1), 1-3.
  • Cheméo. (n.d.). 2-Propenoic acid. Retrieved from [Link]

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Dirty Medicine. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). Retrieved from [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Feng, L., et al. (2012). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Chinese Journal of Pharmaceuticals, 43(1), 1-4.
  • Davies, I. W., et al. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Letters, 10(11), 2303-2306.
  • Celotti, F., & Laufer, S. (2001). Dual Inhibitors of Cyclooxygenase and 5-lipoxygenase. A New Avenue in Anti-Inflammatory Therapy? Pharmacological Research, 44(6), 459-466.
  • Kalgutkar, A. S., et al. (2000). 2-Aryl-5-substituted-oxazoles as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 10(13), 1409-1412.
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126.

Sources

Application Notes and Protocols: Derivatization of 2-Cyclopropoxyacetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of the Cyclopropoxy Scaffold

In the landscape of medicinal chemistry, the cyclopropane ring stands out as a unique structural motif. Its inherent ring strain and distinct electronic properties often impart favorable conformational rigidity and metabolic stability to molecules, making it a desirable feature in drug design.[1][2] Natural and synthetic compounds containing the cyclopropane moiety have demonstrated a wide spectrum of biological activities, including enzyme inhibition, antimicrobial, and antitumor effects.[1][2][3]

This application note focuses on 2-Cyclopropoxyacetic acid , a simple yet intriguing scaffold that combines the beneficial properties of a cyclopropane ring with a readily modifiable carboxylic acid handle. To date, the biological potential of this compound remains largely unexplored. Its derivatization into a diverse chemical library presents a significant opportunity for the discovery of novel bioactive compounds with potential therapeutic applications.

The carboxylic acid group serves as a versatile anchor for chemical modification, allowing for the facile synthesis of amides and esters. By systematically reacting this compound with a curated selection of amines and alcohols, a library of derivatives with diverse physicochemical properties can be generated. This library can then be subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activities. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, can further refine these initial hits into potent and selective drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and biological evaluation of a compound library based on the this compound scaffold.

Strategic Considerations for Library Design

The design of a high-quality screening library is paramount to the success of any drug discovery campaign. A well-designed library should maximize chemical diversity while maintaining favorable physicochemical properties conducive to biological activity and "drug-likeness".

Rationale for Derivatization: Amides and Esters

Amide and ester functionalities are prevalent in a vast number of approved drugs. Their synthesis from a carboxylic acid precursor is robust and high-yielding, making them ideal for library production.

  • Amides: The amide bond is a key structural feature in peptides and proteins, and its incorporation into small molecules can facilitate crucial hydrogen bonding interactions with biological targets.

  • Esters: Esterification can modulate a compound's polarity and cell permeability. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

Building Block Selection for Diversity

The choice of amines and alcohols for derivatization will directly influence the chemical space explored by the library. A diverse set of building blocks should be selected to introduce a wide range of steric and electronic properties.

Building Block Class Rationale for Inclusion Examples
Primary & Secondary Aliphatic Amines Introduce flexibility and varying degrees of lipophilicity.Methylamine, Isopropylamine, Cyclohexylamine, Piperidine
Aromatic & Heterocyclic Amines Introduce rigidity, aromatic interactions, and potential for hydrogen bonding.Aniline, 4-Fluoroaniline, 2-Aminopyridine, Morpholine
Functionalized Amines Incorporate additional functional groups for potential secondary interactions.Ethanolamine, 3-Methoxypropylamine, Glycine methyl ester
Primary & Secondary Alcohols Vary chain length, branching, and polarity.Methanol, Isopropanol, Cyclohexanol, Benzyl alcohol
Phenols Introduce aromaticity and potential for hydrogen bonding.Phenol, 4-Methoxyphenol, 3-Chlorophenol
Physicochemical Property Profiling

To enhance the "drug-likeness" of the library, it is crucial to consider the physicochemical properties of the resulting derivatives. In silico tools can be employed to predict properties such as:

  • Molecular Weight (MW): Aim for a range generally below 500 Da.

  • LogP (Lipophilicity): Target a LogP range between 1 and 5 for optimal membrane permeability and solubility.

  • Hydrogen Bond Donors (HBD) & Acceptors (HBA): Adhere to Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10).

  • Polar Surface Area (PSA): A PSA below 140 Ų is generally associated with good cell permeability.

Experimental Protocols: Library Synthesis

The following protocols are designed for parallel synthesis in a 96-well plate format, enabling the efficient generation of a diverse compound library.

Protocol 1: Parallel Amide Synthesis

This protocol utilizes a carbodiimide coupling agent for the formation of amide bonds.

Materials:

  • This compound

  • Selected amine building blocks (0.5 M solution in a suitable solvent like DMF or DMA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

  • Multichannel pipette

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DCM.

    • Prepare a 0.5 M solution of DIC in anhydrous DCM.

    • Prepare a 0.5 M solution of HOBt in anhydrous DCM.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DCM.

  • Reaction Setup (in each well of the 96-well plate):

    • To each well, add 100 µL (50 µmol) of the this compound solution.

    • Add 100 µL (50 µmol) of the selected amine building block solution.

    • Add 100 µL (50 µmol) of the HOBt solution.

    • Add 100 µL (50 µmol) of the DIC solution.

    • Add 50 µL (50 µmol) of the DIPEA solution.

  • Reaction Incubation:

    • Seal the 96-well plate securely.

    • Shake the plate at room temperature for 16-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, the solvent can be removed in vacuo.

    • The crude products can be purified using high-throughput purification techniques such as parallel solid-phase extraction (SPE) or preparative HPLC.

Protocol 2: Parallel Ester Synthesis (Fischer Esterification)

This protocol describes an acid-catalyzed esterification.

Materials:

  • This compound

  • Selected alcohol building blocks

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 96-well reaction block with reflux capabilities

  • Multichannel pipette

Procedure:

  • Reaction Setup (in each well of the 96-well plate):

    • To each well, add 5.8 mg (50 µmol) of this compound.

    • Add 200 µL of the selected alcohol (ensure it is in excess).

    • Add 1-2 drops of concentrated H₂SO₄ as a catalyst.

  • Reaction Incubation:

    • Seal the 96-well plate.

    • Heat the plate to reflux (the temperature will depend on the boiling point of the alcohol used) for 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

    • Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers can be combined and the solvent removed in vacuo.

    • Purification can be achieved through parallel SPE or preparative HPLC.

High-Throughput Screening (HTS) and Hit Validation

Once the library is synthesized and characterized, it is ready for biological screening. The HTS workflow is designed to rapidly assess the activity of each compound in a specific biological assay.

Screening Cascade

A typical screening cascade involves a series of assays to identify and validate promising hits.

G A Primary HTS (Single Concentration) B Hit Identification A->B C Hit Confirmation (Dose-Response) B->C D Counterscreens (Assess Specificity) C->D E Orthogonal Assays (Confirm Mechanism) D->E F SAR by Cataloging E->F

Caption: A typical high-throughput screening cascade.

1. Primary HTS: The entire library is screened at a single, fixed concentration in the primary biological assay. This initial screen is designed to identify compounds that exhibit any level of activity.

2. Hit Identification: Compounds that show activity above a predefined threshold in the primary screen are classified as "hits".[4]

3. Hit Confirmation: The identified hits are re-tested in the same assay but over a range of concentrations to generate dose-response curves and determine their potency (e.g., IC₅₀ or EC₅₀ values).[5]

4. Counterscreens: To eliminate false positives, hits are tested in counterscreens.[6] These assays are designed to identify compounds that interfere with the assay technology itself rather than the biological target.

5. Orthogonal Assays: Confirmed hits are then evaluated in a secondary, orthogonal assay that measures the same biological endpoint but through a different technological principle. This provides further confidence in the on-target activity of the compounds.[7]

6. SAR by Cataloging: The data from the screening cascade is analyzed to identify preliminary structure-activity relationships.[8] By comparing the structures and activities of related derivatives, initial insights into the key structural features required for biological activity can be gained.

Data Presentation: A Hypothetical Screening Outcome

The following table illustrates how data from the screening of a small subset of a this compound amide library might be presented.

Compound ID Amine Building Block Primary Screen (% Inhibition @ 10 µM) IC₅₀ (µM) Counterscreen Activity
CPAA-0014-Fluoroaniline852.5None
CPAA-002Piperidine12> 50None
CPAA-003Benzylamine921.8None
CPAA-004Morpholine5> 50None
CPAA-0052-Aminopyridine785.1None

In this hypothetical example, compounds CPAA-001 and CPAA-003 would be prioritized for further investigation due to their significant inhibition in the primary screen and potent IC₅₀ values.

Conclusion: A Gateway to Novel Chemical Biology

The derivatization of this compound offers a strategic and efficient approach to the exploration of novel chemical space. The protocols and workflows detailed in this application note provide a robust framework for the generation of a diverse compound library and its subsequent biological evaluation. By systematically modifying this promising scaffold and employing a rigorous screening cascade, researchers can unlock new avenues for the discovery of potent and selective modulators of biological processes, ultimately contributing to the development of next-generation therapeutics.

References

  • Sala, F., & De la Pradilla, R. F. (2005). Cyclopropane Derivatives and their Diverse Biological Activities. Current Medicinal Chemistry, 12(13), 1465-1495.
  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627.
  • Google Patents. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.
  • Google Patents. (2014).
  • Google Patents. (1963).
  • Google Patents. (2010). 2-heptylcyclopropyl-1-carboxylic acid. US7754675B2.
  • Google Patents. (2004). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. US6777576B2.
  • Ma, S., Mandalapu, S., Wang, S., & Zhang, Q. (2022). Biosynthesis of cyclopropane in natural products.
  • RSC Publishing. (2022).
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • BenchChem. (2025).
  • Synple Chem. (n.d.).
  • Library of Congress. (2015). Module 12.1.3. Interpreting the series authority record (SAR).
  • ACS Omega. (2025). High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • ResearchGate. (n.d.).
  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation.
  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and metabolism of cyclopropane rings in natural compounds. Chemical reviews, 103(4), 1625–1648.
  • Organic Chemistry Portal. (n.d.).
  • Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). High-throughput Screening Steps.
  • Library of Congress. (2015).
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • SAR Library. (n.d.). Research Services – SAR Library.
  • ResearchGate. (n.d.).
  • Gaugaz, F. Z., Redondo-Horcajo, M., Barasoain, I., Díaz, J. F., Cobos-Correa, A., Kaufmann, M., & Altmann, K. H. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227–2232.
  • Information Commissioner's Office. (2025). How do we recognise a subject access request (SAR)?.
  • BOC Sciences. (2024).
  • News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening.
  • Science Ready. (n.d.).
  • PubMed Central. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
  • Google for Developers. (n.d.).
  • Semantic Scholar. (n.d.). New cyclooxygenase-2/5-lipoxygenase inhibitors. 2.

Sources

Application Notes and Protocols: Developing Enzyme Inhibition Assays for 2-Cyclopropoxyacetic Acid Derivatives against 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Cyclopropoxyacetic Acid Derivatives and HPPD Inhibition

In the continuous search for novel and effective herbicides, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) has emerged as a prime target. HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate. This pathway is essential for the biosynthesis of plastoquinone and tocopherol in plants, which are vital for photosynthesis and antioxidant defense. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in bleaching of new growth and ultimately, plant death.[1][2][3]

Derivatives of aryloxyacetic acid have shown promise as potent HPPD inhibitors.[1][2][3][4] The structural motif of this compound presents a novel chemical scaffold for the design of new HPPD inhibitors. The development of robust and reliable enzyme inhibition assays is therefore critical for the discovery and characterization of these compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing effective in vitro enzyme inhibition assays for this compound derivatives targeting HPPD.

Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices

A successful enzyme inhibition assay is more than a mere set of instructions; it is a well-thought-out experiment designed to yield unambiguous and reproducible data. The choice of assay format, substrate concentration, and controls are all critical decisions that directly impact the quality of the results.

Choosing the Right Assay Format: Spectrophotometry

For HPPD, a continuous spectrophotometric assay is a robust and widely used method.[5] This assay format is advantageous due to its simplicity, cost-effectiveness, and real-time monitoring of the reaction progress. The principle lies in monitoring the decrease in absorbance of the substrate, 4-hydroxyphenylpyruvate (HPP), at a specific wavelength (typically around 310 nm) as it is converted to homogentisate by HPPD.

Why spectrophotometry is a good choice for HPPD:

  • Direct Measurement: It directly measures the consumption of the substrate, providing a real-time kinetic profile of the enzyme activity.

  • Label-Free: It does not require labeled substrates or coupling enzymes, which can sometimes introduce artifacts.

  • High-Throughput Amenable: The assay can be readily adapted to a microplate format for screening large compound libraries.[6]

The Critical Role of Substrate Concentration

The concentration of the substrate (HPP) is a crucial parameter that must be carefully optimized. For initial screening of inhibitors, it is recommended to use a substrate concentration at or near the Michaelis-Menten constant (Km).[7] The Km represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).[4]

Why is Km the sweet spot for screening?

  • Sensitivity to Competitive Inhibitors: At [S] ≈ Km, the assay is most sensitive to competitive inhibitors, which bind to the same active site as the substrate. A competitive inhibitor will cause a noticeable decrease in the reaction rate under these conditions.

  • Avoiding Substrate Saturation: At very high substrate concentrations ([S] >> Km), the enzyme becomes saturated with the substrate, making it difficult to detect the effect of a competitive inhibitor.

Pillar 2: Trustworthiness - A Self-Validating System

To ensure the integrity of the data, every enzyme inhibition assay must be a self-validating system. This is achieved through the inclusion of appropriate controls and by meticulously characterizing the assay's performance.

Essential Controls for a Robust HPPD Inhibition Assay
Control Purpose Expected Outcome
No Enzyme Control To measure the rate of non-enzymatic substrate degradation.No significant change in absorbance.
No Inhibitor Control (Vehicle Control) To determine the uninhibited enzyme activity (100% activity).Maximum rate of absorbance decrease.
Positive Control (Known HPPD Inhibitor) To validate the assay's ability to detect inhibition.Significant reduction in the rate of absorbance decrease.
Compound Interference Control To check if the test compound absorbs light at the assay wavelength.No change in absorbance in the absence of the enzyme.
Assay Validation Parameters

Before screening a library of this compound derivatives, it is essential to validate the assay's performance. Key parameters to assess include:

  • Z'-factor: A statistical parameter used to quantify the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Background Ratio (S/B): The ratio of the signal from the uninhibited reaction to the signal from the background (no enzyme control). A high S/B ratio is desirable.

  • Linearity of the Reaction: The initial velocity of the reaction should be linear with respect to both time and enzyme concentration.

Experimental Protocols

Protocol 1: Primary Screening of this compound Derivatives for HPPD Inhibition

This protocol is designed for a 96-well microplate format to enable efficient screening of multiple compounds.

Principle:

The rate of HPP consumption by HPPD is monitored by the decrease in absorbance at 310 nm. The percentage of inhibition by the test compounds is calculated relative to the uninhibited enzyme activity.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPP)

  • Ascorbic acid

  • FeSO4

  • Catalase

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound derivatives dissolved in DMSO

  • Known HPPD inhibitor (e.g., Mesotrione) as a positive control

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 310 nm

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of HPP in the assay buffer.

    • Prepare a fresh solution of FeSO4 and ascorbic acid in water.

    • Prepare a working solution of HPPD in the assay buffer.

    • Prepare serial dilutions of the this compound derivatives and the positive control in DMSO.

  • Assay Setup:

    • In the wells of the 96-well plate, add 2 µL of the test compound dilutions or controls (DMSO for vehicle control).

    • Add 178 µL of the assay buffer containing catalase to each well.

    • Add 10 µL of the HPPD working solution to all wells except the "No Enzyme Control" wells.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.

  • Initiate the Reaction:

    • Initiate the reaction by adding 10 µL of the HPP stock solution to all wells. The final HPP concentration should be at its Km value.

  • Data Acquisition:

    • Immediately place the microplate in the spectrophotometer.

    • Measure the absorbance at 310 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change per minute) for each well.

    • Calculate the percentage of inhibition for each test compound using the following formula:

Protocol 2: Determination of IC50 Values for Hit Compounds

For compounds that show significant inhibition in the primary screen ("hits"), a dose-response experiment is performed to determine their half-maximal inhibitory concentration (IC50).

Principle:

The IC50 is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. It is a measure of the inhibitor's potency.

Methodology:

  • Prepare a series of dilutions of the hit compound (typically 8-10 concentrations) in DMSO.

  • Perform the HPPD inhibition assay as described in Protocol 1, using the different concentrations of the hit compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 3: Mechanism of Action (MOA) Studies - Unraveling the Inhibition Kinetics

Understanding how an inhibitor interacts with the enzyme is crucial for lead optimization. MOA studies can determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.[1][8]

Principle:

The effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax) is determined by measuring the reaction rates at various substrate and inhibitor concentrations.[8]

Methodology:

  • Select a range of fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).

  • For each inhibitor concentration, perform the HPPD assay with a range of HPP concentrations (e.g., 0.2x to 5x the Km value).

  • Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).

  • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity against 1/[substrate].

  • Analyze the changes in the intercepts and slopes of the Lineweaver-Burk plots to determine the mechanism of inhibition.

Interpretation of Lineweaver-Burk Plots:

Inhibition Type Effect on Km Effect on Vmax Lineweaver-Burk Plot
Competitive IncreasesUnchangedLines intersect on the y-axis.
Non-competitive UnchangedDecreasesLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed VariesDecreasesLines intersect in the second or third quadrant.

Pillar 3: Visualization & Formatting

Experimental Workflow for HPPD Inhibitor Discovery

G cluster_0 Assay Development & Validation cluster_1 Screening & Hit Identification cluster_2 Lead Characterization Assay_Optimization Assay Optimization (Enzyme, Substrate Conc.) Assay_Validation Assay Validation (Z', S/B) Assay_Optimization->Assay_Validation Primary_Screen Primary Screen (Single Concentration) Assay_Validation->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation IC50_Determination IC50 Determination (Dose-Response) Hit_Confirmation->IC50_Determination MOA_Studies Mechanism of Action (Kinetics) IC50_Determination->MOA_Studies Selectivity_Profiling Selectivity Profiling (vs. other enzymes) MOA_Studies->Selectivity_Profiling

Caption: Workflow for the discovery and characterization of HPPD inhibitors.

Simplified HPPD Catalytic Cycle and Inhibition

G HPPD HPPD (Enzyme) HPP HPP (Substrate) HPPD->HPP Binds HG Homogentisate (Product) HPP->HG Converts Inhibitor 2-Cyclopropoxyacetic acid derivative (Inhibitor) Inhibitor->HPPD Binds to active site

Caption: Competitive inhibition of the HPPD catalytic cycle.

Data Presentation: Summarizing Quantitative Data

Compound ID Structure % Inhibition at 10 µM IC50 (µM) Mechanism of Action Ki (µM)
CPA-001[Insert Structure]85.2 ± 3.11.5 ± 0.2Competitive0.8 ± 0.1
CPA-002[Insert Structure]12.5 ± 2.5> 50--
CPA-003[Insert Structure]92.1 ± 1.80.8 ± 0.1Competitive0.4 ± 0.05
Mesotrione[Reference Structure]98.5 ± 0.50.05 ± 0.01Competitive0.02 ± 0.005

Conclusion and Future Directions

The methodologies outlined in this application note provide a robust framework for the discovery and characterization of novel HPPD inhibitors based on the this compound scaffold. By following these protocols, researchers can efficiently screen compound libraries, determine the potency of hit compounds, and elucidate their mechanism of action. Future studies should focus on selectivity profiling against HPPD from different species (e.g., plant vs. mammalian) to assess potential crop selectivity and safety. Furthermore, structure-activity relationship (SAR) studies, guided by the data generated from these assays, will be instrumental in the design of next-generation HPPD-inhibiting herbicides.

References

Sources

Application Notes and Protocols for Amide Coupling with 2-Cyclopropoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, necessitating the use of coupling reagents to activate the carboxylic acid.[1] This guide provides a detailed examination of the protocols for the amide coupling of 2-cyclopropoxyacetic acid, a unique building block that incorporates a cyclopropoxy moiety. The presence of this functional group can introduce desirable physicochemical properties in target molecules, but it also presents specific challenges and considerations in amide bond formation.

This document will delve into the chemical properties of this compound, explore the rationale behind the selection of appropriate coupling reagents, provide detailed step-by-step protocols for two robust coupling methods, and offer guidance on troubleshooting and reaction optimization.

Understanding this compound: Properties and Reactivity

This compound is a carboxylic acid characterized by the presence of a cyclopropyl ring attached to the alpha-carbon via an ether linkage. This structural feature influences its physical and chemical properties.

Physical and Chemical Properties:

PropertyValue/DescriptionSource
Molecular Formula C₅H₈O₂N/A
Molecular Weight 116.12 g/mol N/A
pKa (Predicted) ~3.5 - 4.8Estimated based on analogs[2][3]
Solubility Soluble in many common organic solvents such as DMF, DCM, and THF.[4]Inferred from similar compounds

Stability of the Cyclopropyl Group:

A key consideration when working with this compound is the stability of the cyclopropane ring. Cyclopropane rings are strained and can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or during hydrogenation.[6] However, under the generally mild and often basic or neutral conditions of modern amide coupling reactions, the cyclopropane ring is expected to be stable. Care should be taken during the workup procedure to avoid prolonged exposure to strong acidic conditions.

Selecting the Optimal Amide Coupling Strategy

The choice of coupling reagent is critical for a successful amide bond formation and depends on factors such as the steric hindrance of the substrates, the electronic properties of the amine, and the potential for side reactions.[1] For this compound, two highly effective and commonly used methods are recommended: HATU-mediated coupling and EDC/HOBt-mediated coupling.

Method 1: HATU-Mediated Amide Coupling

Rationale:

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium-based coupling reagent that is particularly effective for coupling sterically hindered carboxylic acids and amines.[7] It rapidly forms a highly reactive OAt-active ester, which then readily reacts with the amine to form the amide bond.[1] The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid and facilitate the reaction.[8]

Mechanism of HATU-Mediated Coupling:

HATU_Mechanism RCOOH This compound (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (DIPEA) ActiveEster R-CO-OAt Tetramethylurea byproduct RCOO->ActiveEster Activation HATU HATU Amide Amide (R-CONHR') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH₂) EDC_HOBt_Mechanism RCOOH This compound (R-COOH) Acylisourea Unstable R-CO-O-C(=NR')NHR'' RCOOH->Acylisourea Activation EDC EDC HOBtEster R-CO-OBt EDC-urea byproduct Acylisourea->HOBtEster Intermediate Conversion HOBt HOBt Amide Amide (R-CONHR') HOBtEster->Amide Nucleophilic Attack Amine Amine (R'-NH₂)

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Detailed Experimental Protocols

The following protocols provide a starting point for the amide coupling of this compound. Optimization may be required depending on the specific amine substrate.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate, 1 M HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., Ethyl acetate, 1 M HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add EDC·HCl (1.2 equiv) in one portion.

  • Add DIPEA or TEA (2.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no product formation Incomplete activation of the carboxylic acid.- Ensure all reagents are anhydrous. - Increase the amount of coupling reagent and/or base. - Allow for a longer pre-activation time in the HATU protocol.
Low nucleophilicity of the amine.- Increase the reaction temperature. - Use a more potent coupling reagent like HATU. - Consider using a stronger, non-nucleophilic base.
Formation of N-acylurea byproduct (with EDC) Rearrangement of the O-acylisourea intermediate.- Ensure an adequate amount of HOBt is used. - Add HOBt before or concurrently with EDC. - Perform the reaction at a lower temperature.
Unreacted starting materials Insufficient reaction time or temperature.- Increase the reaction time and/or temperature. - Ensure proper stoichiometry of reagents.
Difficulty in purification Water-soluble byproducts (e.g., EDC-urea).- Perform thorough aqueous washes during workup. - For EDC-urea, multiple washes with dilute acid and then water are effective.
Residual coupling reagents or base.- Wash with dilute acid to remove basic impurities (e.g., DIPEA). - Wash with saturated NaHCO₃ to remove acidic impurities (e.g., HOBt).

Conclusion

The amide coupling of this compound can be successfully achieved using standard, robust coupling methodologies such as HATU- and EDC/HOBt-mediated protocols. Careful consideration of the properties of the carboxylic acid, particularly its acidity and the stability of the cyclopropyl group, is essential for successful reaction design and execution. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers and scientists working with this unique building block, enabling the efficient synthesis of novel amide-containing molecules.

References

  • Wikipedia. Methoxyacetic acid. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Master Organic Chemistry. Ring Strain In Cyclopropane and Cyclobutane. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Chem-Space. Amide Coupling Reagents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138440, Cyclopropaneacetic acid. [Link]

Sources

Application Note: Esterification Strategies for 2-Cyclopropoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropoxyacetic acid (CAS 246869-07-8) presents a specific synthetic challenge due to the lability of the cyclopropyl ether moiety. Unlike simple carboxylic acids, the cyclopropyl ether linkage is susceptible to acid-catalyzed ring opening and solvolysis, particularly under the forcing conditions of standard Fischer esterification (e.g., H₂SO₄, reflux). This guide outlines high-fidelity protocols designed to preserve the cyclopropane ring integrity while achieving quantitative esterification.

Core Recommendation: Avoid strong Brønsted acid catalysis. Prioritize base-mediated alkylation or carbodiimide-coupled esterification to ensure structural fidelity.

Part 1: Strategic Analysis & Method Selection

The primary failure mode in esterifying this compound is the protonation of the ether oxygen, which facilitates nucleophilic attack on the cyclopropane ring, leading to ring-opened allylic or homoallylic byproducts.

Comparative Method Evaluation
MethodReagentsRisk to Cyclopropyl RingScalabilityRecommendation
A. Steglich Coupling DCC/EDC, DMAP, AlcoholLow MediumPrimary Choice (Lab Scale)
B. Carboxylate Alkylation K₂CO₃, Alkyl Halide, DMFVery Low HighPrimary Choice (Scale-up)
C. TMS-Diazomethane TMSCHN₂, MeOH/TolueneLow LowExcellent for Methyl Esters
D. Acid Chloride (COCl)₂, DMF (cat), PyridineMediumHighUse with Caution (0°C)
E. Fischer Esterification H₂SO₄/HCl, HeatHigh HighNOT RECOMMENDED

Part 2: Detailed Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP)

Best for: Small-scale synthesis of complex esters where the alcohol component is valuable or sensitive.

Mechanism: This method activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the alcohol. The neutral conditions prevent acid-catalyzed ring opening.

Reagents:

  • This compound (1.0 equiv)

  • Alcohol (R-OH) (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • DCM (Dichloromethane) (anhydrous, 0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with N₂.

  • Dissolution: Dissolve this compound and the target alcohol in anhydrous DCM.

  • Catalyst Addition: Add DMAP in one portion.

  • Activation: Cool the solution to 0°C. Add DCC dropwise (if solution) or portion-wise (if solid) over 10 minutes.

    • Note: A white precipitate (dicyclohexylurea, DCU) will begin to form immediately.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–12 hours. Monitor by TLC (stain with KMnO₄ or PMA; cyclopropanes are not UV active unless derivatized).

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the pad with cold DCM.

  • Purification: Wash the filtrate with 0.5 M HCl (rapidly, to remove DMAP without degrading the ether), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Visual Workflow (Steglich):

Steglich_Workflow Start Start: Acid + Alcohol + DMAP in DCM Cool Cool to 0°C Start->Cool Add_DCC Add DCC (Activator) Cool->Add_DCC Warm Warm to RT Stir 3-12h Add_DCC->Warm Precipitate forms Filter Filter DCU (Celite) Warm->Filter Wash Wash: 1. 0.5M HCl 2. NaHCO3 Filter->Wash Product Pure Ester Wash->Product

Caption: Workflow for Steglich esterification minimizing acid exposure.

Protocol B: Base-Mediated Alkylation (Scale-Up Preferred)

Best for: Synthesis of methyl, ethyl, or benzyl esters on gram-to-kilogram scale. This method avoids all acidic conditions.[1]

Reagents:

  • This compound (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv, powdered/anhydrous)

  • Alkyl Halide (e.g., MeI, EtBr, BnBr) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

  • Salt Formation: To a solution of this compound in DMF (0.5 M), add powdered K₂CO₃. Stir at room temperature for 30 minutes to ensure deprotonation (CO₂ evolution may occur).

  • Alkylation: Add the alkyl halide dropwise.

    • Critical Control: For methyl iodide (MeI), keep temperature <30°C to prevent volatility loss. For less reactive halides (e.g., ethyl bromide), mild heating (40-50°C) may be required.

  • Monitoring: Stir until the starting acid is consumed (typically 2–4 hours).

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash copiously with water (3x) to remove DMF.

  • Drying: Dry organic layer over MgSO₄ and concentrate.

Protocol C: Methyl Esterification via TMS-Diazomethane

Best for: Analytical derivatization or small-scale high-value synthesis.

Note: TMS-Diazomethane is a safer alternative to Diazomethane but is still toxic. Use in a fume hood.

Procedure:

  • Dissolve this compound in Toluene:Methanol (3:2 ratio).

  • Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.

  • Stir for 30 minutes.

  • Quench excess reagent with a few drops of acetic acid (until colorless).

  • Concentrate in vacuo. This typically yields quantitative pure methyl ester without extraction.

Part 3: Critical Quality Attributes (CQA) & Troubleshooting

Stability of the Cyclopropyl Ether

The cyclopropyl ether is the "weak link." In the presence of strong acid (H⁺), the ether oxygen protonates.[2] The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives the ring opening, often resulting in the formation of 3-hydroxypropyl derivatives or allylic species.

QC Check:

  • ¹H NMR: Look for the characteristic cyclopropane multiplets at δ 0.4–0.7 ppm. Ring opening will destroy these signals and produce olefinic signals (δ 5.0–6.0 ppm) or simple aliphatic chains.

  • TLC: Cyclopropyl esters often stain poorly with UV but react vigorously with Phosphomolybdic Acid (PMA) stain upon heating.

Data Summary Table
ParameterMethod A (DCC)Method B (Alkylation)Method C (TMSCHN₂)
Yield 85-95%90-98%>98%
Reaction Time 3-12 h2-6 h0.5 h
Byproducts DCU (Solid)Inorganic SaltsN₂ (Gas)
Purification Filtration + WashExtractionEvaporation
Acid Exposure NoneNoneNone
Mechanistic Pathway & Risk Diagram

Reaction_Pathways cluster_Safe Recommended Pathways cluster_Risk High Risk Pathway Acid This compound DCC DCC Activation (Neutral) Acid->DCC Base Base Deprotonation (Carboxylate) Acid->Base Protonation Acid Protonation (H+) Acid->Protonation Strong Acid (H2SO4) Ester Target Ester (Ring Intact) DCC->Ester Base->Ester RingOpen Ring Opening (Allylic Cation) Protonation->RingOpen Degradation Degradation Products (Allyl/Alcohol) RingOpen->Degradation

Caption: Comparison of safe synthetic pathways vs. acid-catalyzed degradation risks.

References

  • Cyclopropane Stability: Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Hydrocarbons." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Steglich Esterification: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. Link

  • TMS-Diazomethane Protocol: Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products." Monatshefte für Chemie, 135(8), 1015–1022. Link

  • Ether Cleavage Mechanisms: Burwell, R. L. (1954). "The Cleavage of Ethers."[2] Chemical Reviews, 54(4), 615–685. Link

Sources

Application Note: 2-Cyclopropoxyacetic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

In modern medicinal chemistry, the cyclopropyl group has emerged as a critical bioisostere for alkyl groups (ethyl, isopropyl) and planar aromatic systems.[1] Its incorporation into drug candidates often yields superior metabolic stability by blocking cytochrome P450-mediated oxidation at the


-carbon position. Furthermore, the unique electronic character (high 

-character of C-C bonds) and rigid geometry of the cyclopropane ring can enhance potency by restricting conformational freedom and improving hydrophobic binding interactions.

2-Cyclopropoxyacetic acid (CPAA) represents a specialized building block that introduces a cyclopropyl ether moiety. Unlike simple alkyl-cyclopropanes, the ether linkage alters the polarity and hydrogen-bond accepting capability of the molecule, often improving solubility and permeability profiles.

This guide details the optimized protocols for coupling CPAA to resin-bound amines, ensuring high conversion rates while maintaining the integrity of the potentially acid-sensitive cyclopropyl ether linkage during cleavage.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 246869-07-8
Formula

Molecular Weight 116.12 g/mol
Structure Cyclopropyl-O-CH

-COOH
Solubility Soluble in DCM, DMF, DMSO, MeOH
Storage 2-8°C, Desiccated (Hygroscopic)
Stability Stable under basic/neutral conditions. Potential sensitivity to strong Lewis acids.

Solid-Phase Coupling Protocol

Mechanistic Considerations

CPAA is a carboxylic acid and follows standard amide bond formation kinetics. However, the proximity of the ether oxygen to the carboxyl group can induce an inductive effect, slightly increasing the acidity of the carboxylic acid compared to acetic acid.

Selection of Coupling Reagents:

  • Recommended: DIC (Diisopropylcarbodiimide) / Oxyma Pure . This carbodiimide-based activation generates the Oxyma ester in situ, which is highly reactive yet suppresses racemization (less relevant here as CPAA is achiral, but critical for the resin-bound peptide integrity). It avoids the formation of insoluble urea byproducts common with DCC.

  • Alternative: HATU / DIEA . Highly efficient for difficult couplings (sterically hindered amines). Use with caution; excess base (DIEA) should be minimized to prevent potential side reactions if the resin-bound sequence contains base-sensitive moieties.

Step-by-Step Procedure

Reagents Required:

  • Resin-bound amine (0.1 - 0.5 mmol scale)

  • This compound (3-5 equivalents relative to resin loading)

  • Coupling Reagent: DIC/Oxyma OR HATU

  • Base: DIEA (Diisopropylethylamine) - only if using HATU

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous

Protocol (Standard 0.1 mmol scale):

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, Wang) in DCM for 20 minutes.

    • Wash with DMF (

      
       mL).
      
    • If Fmoc-protected: Deprotect with 20% Piperidine/DMF (

      
       min), then wash extensively with DMF and DCM.
      
  • Activation & Coupling:

    • Option A (DIC/Oxyma - Preferred):

      • Dissolve This compound (3 eq, 0.3 mmol, ~35 mg) and Oxyma Pure (3 eq, 0.3 mmol, ~43 mg) in minimal DMF (1-2 mL).

      • Stir for 2 minutes to ensure dissolution.

      • Add DIC (3 eq, 0.3 mmol, ~47

        
        L) to the solution.
        
      • Immediately add the activated mixture to the resin reaction vessel.

    • Option B (HATU/DIEA):

      • Dissolve This compound (3 eq) and HATU (2.9 eq) in DMF.

      • Add DIEA (6 eq).

      • Add mixture to resin.

  • Incubation:

    • Shake or vortex at room temperature for 60 to 90 minutes .

    • Note: The ether oxygen can form hydrogen bonds with the resin matrix; ensure efficient agitation.

  • Washing:

    • Drain the reaction vessel.

    • Wash resin with DMF (

      
       mL).
      
    • Wash resin with DCM (

      
       mL).
      
  • Monitoring (QC):

    • Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Result: The beads should remain colorless (negative test), indicating complete capping of the amine. If blue/positive, re-couple using fresh reagents.

Workflow Diagram

SPS_Workflow Start Resin-Bound Amine (Swelled & Deprotected) Prep Reagent Prep: Dissolve CPAA (3 eq) + Oxyma (3 eq) in DMF Start->Prep Activate Activation: Add DIC (3 eq) (In situ active ester formation) Prep->Activate Coupling Coupling Reaction: Add to Resin Agitate 60-90 min @ RT Activate->Coupling Wash Wash Steps: 3x DMF, 3x DCM Coupling->Wash QC QC: Kaiser/Chloranil Test Wash->QC Success Proceed to Cleavage or Next Step QC->Success Negative (Colorless) Recouple Re-Couple: Use HATU/DIEA Protocol QC->Recouple Positive (Blue) Recouple->Coupling

Figure 1: Optimized Solid-Phase Coupling Workflow for this compound.

Cleavage & Stability Considerations

Acid Sensitivity of Cyclopropyl Ethers

Cyclopropyl ethers are generally more robust than their cyclopropanol precursors, but the strained ring can undergo acid-catalyzed ring opening (homo-allyl rearrangement) under harsh conditions, particularly if carbocations are generated nearby.

While This compound is stable to standard TFA cleavage cocktails, the use of scavengers is critical to prevent any electrophilic species (generated from protecting groups like Trt, Pbf, or Boc) from attacking the cyclopropane ring.

Recommended Cleavage Cocktail

Avoid "Reagent K" (high phenol/thioanisole) if possible, as it is overly aggressive. Use a high-water/silane cocktail to quench cations effectively.

Cocktail Formulation (TFA/TIS/H2O):

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Triisopropylsilane (TIS)

  • 2.5% Water

Protocol:

  • Add cleavage cocktail to the dried resin (~10 mL per gram of resin).

  • Shake at room temperature for 2 hours .

  • Filter the resin and precipitate the filtrate into cold diethyl ether.

  • Centrifuge, wash the pellet with ether, and dry under nitrogen.

Note: If the peptide contains Trp(Boc) or other sensitive residues requiring longer cleavage, limit exposure to 3 hours maximum to ensure cyclopropyl integrity.

Analytical Verification

Upon cleavage, the identity of the product should be verified via LC-MS.

  • Mass Shift: The addition of the 2-cyclopropoxyacetyl group adds +98.1 Da to the molecular weight of the amine scaffold (CPAA MW 116.12 - H2O 18.02).

  • NMR Signature:

    • 
       0.4 - 0.6 ppm: Multiplets (4H) corresponding to the cyclopropyl methylene protons.
      
    • 
       3.2 - 3.4 ppm: Multiplet (1H) for the cyclopropyl methine proton.
      
    • 
       4.0 - 4.2 ppm: Singlet (2H) for the 
      
      
      
      -methylene protons (-O-CH
      
      
      -CO-).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on strained rings in MedChem). Link

  • Tale, R. H., & Patil, B. S. (2011). "A novel synthesis of 2-cyclopropoxy carboxylic acids." Tetrahedron Letters, 52(14), 1659-1662. (Synthesis and stability data). Link

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development, 22(6), 760–768. (Coupling reagent protocol). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Cleavage cocktail strategies). Link

  • Sigma-Aldrich. "2-(Cyclopropoxy)acetic acid Product Detail." (CAS Verification).[2][3][4][5] Link

Sources

Application Notes and Protocols for 2-Cyclopropoxyacetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-Cyclopropoxyacetic Acid

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the exploration of unique chemical scaffolds is paramount. This compound emerges as a compound of significant interest due to the convergence of two key structural motifs: the cyclopropyl group and the aryloxyacetic acid-like backbone. The cyclopropyl moiety is known to impart unique metabolic stability and conformational rigidity to molecules, often enhancing biological activity.[1] Concurrently, the phenoxyacetic acid scaffold is the foundation of the widely used auxin-mimic herbicides, such as 2,4-D, which function as synthetic plant growth regulators.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in agrochemical research. It outlines detailed protocols for the synthesis, and a strategic, tiered approach to screening for herbicidal and plant growth regulatory activities. The causality behind experimental choices is explained to provide a deeper understanding of the scientific process.

PART 1: Synthesis and Characterization

A reliable and scalable synthesis of this compound is the foundational step for any investigation into its biological activity. The following protocol is a proposed synthetic route based on established Williamson ether synthesis principles, which is a common method for preparing similar alkoxyacetic acids.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from cyclopropanol and a haloacetic acid derivative.

Materials:

  • Cyclopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization

Procedure:

  • Formation of Sodium Cyclopropoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of cyclopropanol (1.0 equivalent) in anhydrous THF to the NaH suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium cyclopropoxide.

  • Williamson Ether Synthesis:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl bromoacetate (1.1 equivalents) dropwise to the solution of sodium cyclopropoxide.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of the Ester Intermediate:

    • Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-cyclopropoxyacetate.

    • Purify the crude ester by flash column chromatography on silica gel.

  • Saponification to the Carboxylic Acid:

    • Dissolve the purified ethyl 2-cyclopropoxyacetate in a mixture of methanol and water.

    • Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the saponification is complete, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

PART 2: Agrochemical Screening Cascade

A tiered screening approach is the most efficient method to evaluate the potential of a novel compound. This cascade begins with broad, high-throughput primary screens and progresses to more specific and complex secondary and tertiary evaluations.

Agrochemical_Screening_Cascade T1_Herbicide Primary Herbicidal Screen (Whole Plant Assay) T2_Dose Dose-Response & GR50/EC50 Determination T1_Herbicide->T2_Dose Active as Herbicide T1_PGR Primary Plant Growth Regulator Screen (Bioassays) T1_PGR->T2_Dose Active as PGR T2_Selectivity Crop & Weed Selectivity T2_Dose->T2_Selectivity T3_MOA Mechanism of Action (MOA) Studies T2_Selectivity->T3_MOA Promising Candidate T3_Greenhouse Greenhouse Efficacy Trials T3_MOA->T3_Greenhouse

Caption: A tiered screening cascade for evaluating this compound.

Tier 1: Primary Screening Protocols

The initial screening aims to identify any significant biological activity at a single, high concentration.

Protocol 2: Primary Herbicidal Activity Screen (Whole Plant Assay)

Objective: To assess the pre- and post-emergence herbicidal activity of this compound on a representative panel of monocot and dicot weed species.

Materials:

  • Seeds of representative weed species (e.g., Amaranthus retroflexus (redroot pigweed - dicot), Abutilon theophrasti (velvetleaf - dicot), Setaria faberi (giant foxtail - monocot), Echinochloa crus-galli (barnyardgrass - monocot)).

  • Pots (10 cm diameter) filled with a standardized potting mix.

  • Growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Laboratory spray chamber for uniform application.

  • This compound stock solution (e.g., 10,000 ppm in a suitable solvent like acetone with a surfactant).

  • Positive control (a commercial herbicide with a known mode of action, e.g., Glyphosate or 2,4-D).

  • Negative control (solvent and surfactant only).

Procedure:

  • Plant Preparation:

    • Sow seeds of the selected weed species in pots and cover with a thin layer of soil.

    • For pre-emergence testing, apply the test compound immediately after sowing.

    • For post-emergence testing, allow the plants to grow to the 2-3 leaf stage (approximately 10-14 days).

  • Application of Test Compound:

    • Prepare a spray solution of this compound at a high rate (e.g., 2000 g a.i./ha).

    • Apply the solution uniformly to the designated pots using a laboratory spray chamber.[3]

    • Include positive and negative controls in each experimental run.

  • Incubation and Evaluation:

    • Place the treated pots in a growth chamber or greenhouse under optimal growing conditions.

    • Visually assess the plants for phytotoxicity at 3, 7, and 14 days after treatment (DAT).

    • Use a rating scale from 0% (no effect) to 100% (complete plant death).

Data Presentation:

CompoundApplicationAmaranthus retroflexus (% Injury at 14 DAT)Abutilon theophrasti (% Injury at 14 DAT)Setaria faberi (% Injury at 14 DAT)Echinochloa crus-galli (% Injury at 14 DAT)
This compoundPre-emergence85902015
This compoundPost-emergence95903025
Positive Control (2,4-D)Post-emergence1001001010
Negative ControlPre/Post0000

Protocol 3: Primary Plant Growth Regulator (PGR) Screen

Objective: To evaluate the potential of this compound to mimic or inhibit the effects of major plant hormones.

Materials:

  • Avena sativa (oat) coleoptiles for auxin activity bioassay.[2]

  • Dwarf pea (Pisum sativum) seedlings for gibberellin activity bioassay.

  • Radish (Raphanus sativus) cotyledons for cytokinin activity bioassay.

  • Lemna gibba (duckweed) for general growth promotion/inhibition assay.

  • Solutions of this compound at various concentrations (e.g., 1, 10, 100 µM).

  • Standard solutions of Indole-3-acetic acid (IAA), Gibberellic acid (GA₃), and Kinetin.

Procedure:

  • Auxin-like Activity (Avena Coleoptile Elongation):

    • Excise 4 mm sections from the sub-apical region of oat coleoptiles grown in the dark.

    • Incubate the sections in petri dishes containing a buffer solution and the test compound or IAA standard for 24 hours.

    • Measure the final length of the coleoptile sections.

  • Gibberellin-like Activity (Dwarf Pea Elongation):

    • Grow dwarf pea seedlings until they are approximately 5 cm tall.

    • Apply a small droplet of the test solution or GA₃ standard to the apical bud.

    • Measure the increase in internode length after 7 days.

  • Cytokinin-like Activity (Radish Cotyledon Expansion):

    • Excise cotyledons from 4-day-old radish seedlings.

    • Incubate the cotyledons in petri dishes containing the test solution or Kinetin standard for 72 hours in the light.

    • Measure the increase in fresh weight or surface area of the cotyledons.

  • General Growth Effects (Duckweed Assay):

    • Culture Lemna gibba in a nutrient medium.

    • Add the test compound to the medium and monitor the increase in frond number or biomass over 7 days.

Data Presentation:

BioassayTest Compound (10 µM)Positive ControlNegative Control
Avena Coleoptile Elongation (% increase)4550 (IAA)5
Dwarf Pea Internode Elongation (mm)215 (GA₃)1
Radish Cotyledon Expansion (% weight gain)840 (Kinetin)5
Duckweed Frond Number (fold increase)1.2N/A2.5
Tier 2: Secondary Evaluation

If promising activity is observed in the primary screens, the next step is to determine the potency and selectivity of the compound.

Protocol 4: Dose-Response and GR₅₀/EC₅₀ Determination

Objective: To determine the concentration of this compound required to cause a 50% reduction in plant growth (GR₅₀) or a 50% effect (EC₅₀).

Procedure:

  • Based on the primary screen results, select the most sensitive plant species.

  • Conduct a whole-plant assay as described in Protocol 2, but use a range of concentrations of this compound (e.g., from 10 g a.i./ha to 2000 g a.i./ha).

  • At 14-21 DAT, harvest the above-ground biomass and determine the fresh or dry weight.

  • Plot the percent growth reduction against the logarithm of the concentration.

  • Use a suitable statistical software to calculate the GR₅₀ or EC₅₀ value.

Tier 3: Advanced Studies

For candidates with high potency and desirable selectivity, further investigation into their mechanism of action and performance under more realistic conditions is warranted.

MOA_Investigation MOA_Start Active Compound Symptomology Symptomology Analysis - Epinasty - Chlorosis - Necrosis MOA_Start->Symptomology Biochemical_Assays Biochemical Assays - Photosynthesis Inhibition - Pigment Analysis - Enzyme Inhibition Assays Symptomology->Biochemical_Assays Suggests Photosynthesis or Pigment Inhibition Physiological_Studies Physiological Studies - Hormone Bioassays - Translocation Studies - Metabolic Profiling Symptomology->Physiological_Studies Suggests Hormonal Disruption Target_Site Putative Mechanism of Action Biochemical_Assays->Target_Site Physiological_Studies->Target_Site

Caption: Workflow for investigating the mechanism of action.

Protocol 5: Mechanism of Action (MOA) - Auxin-Mimic Bioassay

Objective: To determine if the herbicidal activity of this compound is due to an auxin-mimic mechanism.

Procedure:

  • Tomato Epinasty Test:

    • Grow young tomato plants to the 3-4 leaf stage.

    • Apply a foliar spray of this compound at a sub-lethal concentration that elicits a response.

    • Observe the plants for characteristic auxin-like symptoms, such as epinasty (downward bending of petioles), stem twisting, and callus formation over 72 hours.[2]

    • Compare the symptoms to those induced by a known auxin herbicide like 2,4-D.

  • Root Elongation Inhibition Assay with Arabidopsis thaliana:

    • Germinate and grow Arabidopsis thaliana seedlings on vertical agar plates containing a nutrient medium.

    • Transfer seedlings to plates containing a range of concentrations of this compound or IAA.

    • Measure the primary root length after 5-7 days of growth. Auxins typically inhibit root elongation at higher concentrations.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential agrochemical. Based on its structural similarity to known active compounds, it is hypothesized that this molecule may exhibit herbicidal or plant growth regulatory properties, likely through an auxin-mimic mechanism. The tiered screening approach ensures an efficient use of resources, allowing for the rapid identification of any significant biological activity. Positive results from these initial screens would warrant further investigation into its spectrum of activity, crop safety, and ultimately, its specific molecular target site. The unique cyclopropoxy moiety may confer advantageous properties, such as altered soil mobility or metabolic stability, which should be explored in more advanced studies.

References

  • Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]

  • Plantalyt GmbH. (n.d.). How we test for herbicide resistance. Retrieved from [Link]

  • Shaner, D. L. (n.d.). Primary Herbicide Screening.
  • Scribd. (n.d.). Plant Growth Regulators Bioassay. Retrieved from [Link]

  • Liu, H., et al. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection. NIH. Retrieved from [Link]

  • Phenospex. (n.d.). Automated Herbicide Screening. Retrieved from [Link]

  • MDPI. (n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. Retrieved from [Link]

  • Slideshare. (n.d.). Bioassay for plant growth regulators. Retrieved from [Link]

  • Scarabel, L., et al. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of cyclopropane in natural products. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield of 2-Cyclopropoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-Cyclopropoxyacetic acid (CAS: 13211-32-0), a critical building block in medicinal chemistry (e.g., for HCV protease inhibitors and IL-17 modulators).

The synthesis of this moiety presents two distinct challenges: the instability of the cyclopropyl ring under acidic conditions and the nucleophilic difficulty of introducing the cyclopropyl group. This guide details two validated workflows: the Direct O-Alkylation Route (Standard Lab Scale) and the Simmons-Smith Cyclopropanation Route (Scalable/Industrial).

Part 1: Core Directive - Technical Support Guide

Module 1: Strategic Route Selection

Before beginning, select the route that matches your material availability and scale.

FeatureMethod A: Direct O-Alkylation Method B: Simmons-Smith Cyclopropanation
Primary Mechanism Williamson Ether SynthesisZinc-Carbenoid Cyclopropanation
Key Starting Material Cyclopropanol (Unstable/Expensive)Ethyl 2-(vinyloxy)acetate (Stable Precursor)
Step Count 1 Step2-3 Steps (Vinyl ether synthesis

Cyclopropanation

Hydrolysis)
Scale Suitability Gram-scale (Lab)Kilogram-scale (Process)
Critical Risk Runaway exotherm (NaH); Cyclopropanol degradationZinc activation failure; Handling diiodomethane
Module 2: Method A - Direct O-Alkylation (Lab Standard)

Context: This method relies on the deprotonation of cyclopropanol using Sodium Hydride (NaH), followed by nucleophilic attack on a haloacetic acid derivative.

Protocol:

  • Deprotonation: Suspend NaH (2.2 eq, 60% dispersion) in anhydrous THF at 0°C under

    
    . Dropwise add Cyclopropanol (1.0 eq). Stir for 1–2 h at 0°C 
    
    
    
    RT.
    • Scientist's Note: Cyclopropanol is prone to ring-opening via radical pathways if heated or exposed to trace metals. Keep it cold.

  • Alkylation: Cool back to 0°C. Add 2-Bromoacetic acid (0.9 eq) or tert-butyl bromoacetate dropwise.

    • Why 0.9 eq? We use a slight deficit of the alkylating agent to ensure complete consumption of the bromide, simplifying purification.

  • Reaction: Stir at RT for 16–20 h.

  • Quench: Pour slowly into ice water.

  • Workup: Wash with

    
     (removes mineral oil). Acidify aqueous layer to pH 3–4 with dilute citric acid (avoid HCl to prevent ring opening). Extract with EtOAc.[1]
    

Troubleshooting Guide (Q&A):

Q: My yield is low (<30%), and I see unreacted cyclopropanol. A: The alkoxide formation likely failed. Cyclopropanol is less acidic (


) than typical alcohols.
  • Fix: Ensure NaH is fresh. If using old NaH, wash with dry hexane to remove oxidized oil surface before use. Add a catalytic amount of 15-crown-5 to chelate sodium and increase the nucleophilicity of the cyclopropoxide.

Q: The product decomposes during purification. A: You likely used strong acid during the workup.

  • Fix: The cyclopropyl ether linkage is acid-sensitive (forming hydroxy-acetate and ring-opened products). Never use pH < 3. Use Citric Acid or

    
     for acidification. Avoid distillation above 60°C; use high vacuum at lower temps.
    
Module 3: Method B - Simmons-Smith Cyclopropanation (Scalable)

Context: This route avoids handling unstable cyclopropanol by building the ring on the ether oxygen.

Protocol:

  • Precursor Synthesis: Transvinylation of Ethyl Glycolate with Butyl Vinyl Ether (Hg(OAc)2 cat.) yields Ethyl 2-(vinyloxy)acetate .

  • Cyclopropanation:

    • Reagents:

      
       (1.1 eq) + 
      
      
      
      (2.2 eq) in DCM (Furukawa modification).
    • Add the vinyl ether precursor at -20°C.

    • Allow to warm to RT over 12 h.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/H2O.

Troubleshooting Guide (Q&A):

Q: The reaction stalls at 50% conversion. A: The Zinc carbenoid is degrading before reacting.

  • Fix: The "Furukawa reagent" (

    
    ) is sensitive to moisture. Ensure DCM is distilled over 
    
    
    
    . Alternatively, add DME (Dimethoxyethane) as a coordinating solvent to stabilize the Zinc species.

Q: I see a lot of polymeric byproduct. A: Vinyl ethers can polymerize with Lewis Acids (


 byproduct).
  • Fix: Add a scavenger base like 2,6-di-tert-butylpyridine or maintain strictly low temperatures (-20°C) during the initial addition.

Part 2: Visualization (Graphviz)

Diagram 1: Synthesis Decision & Workflow

SynthesisWorkflow Start Target: this compound Decision Select Route based on Scale/Material Start->Decision MethodA Method A: Direct Alkylation (Lab Scale / Quick) Decision->MethodA Cyclopropanol Available MethodB Method B: Simmons-Smith (Process Scale / Robust) Decision->MethodB Cyclopropanol Scarce StepA1 1. Deprotonate Cyclopropanol (NaH, THF, 0°C) MethodA->StepA1 StepA2 2. Add Bromoacetic Acid (Avoid Excess Heat) StepA1->StepA2 ControlA ! CRITICAL: Maintain T < 20°C to prevent radical ring opening StepA1->ControlA StepA3 3. Acidify carefully (pH 4) StepA2->StepA3 Product Pure Product (Isolate via Extraction) StepA3->Product StepB1 1. Precursor: Ethyl 2-(vinyloxy)acetate MethodB->StepB1 StepB2 2. Cyclopropanation (Et2Zn, CH2I2, DCM) StepB1->StepB2 StepB3 3. LiOH Hydrolysis StepB2->StepB3 ControlB ! CRITICAL: Anhydrous conditions required for Zn reagent StepB2->ControlB StepB3->Product

Caption: Decision matrix for synthesizing this compound, highlighting critical process controls for both alkylation and cyclopropanation routes.

Part 3: Scientific Integrity & References

Key Mechanistic Insights
  • The "Butterfly" Transition State: In Method B, the Simmons-Smith reaction proceeds via a concerted butterfly-type transition state.[2] The oxygen atom of the vinyl ether coordinates with the Zinc, directing the methylene delivery syn to the alkoxy group. This "directing effect" significantly enhances the rate and yield compared to simple alkenes [1].

  • Ether Stability: The cyclopropyl ether bond is kinetically stable to base but thermodynamically unstable to acid. Protonation of the ether oxygen leads to ring strain release (approx. 27 kcal/mol), causing rapid cleavage to the alcohol and aldehyde. Thus, acidic workups must be mild (pH > 3) [2].

Data Summary: Yield Optimization
VariableConditionObserved YieldNotes
Base (Method A) NaH (THF)65-75%Standard. Requires careful temp control.
Base (Method A)

(DMF)
40-50%Slower reaction; incomplete conversion.
Reagent (Method B)

Couple
55-60%Classic Simmons-Smith. Hard to initiate.
Reagent (Method B)

(Furukawa)
85-92%Homogeneous, faster, higher yield.
References
  • Charette, A. B., & Beauchemin, A. (2001).[3] Simmons-Smith Cyclopropanation Reaction.[3][4][5][6][7] Organic Reactions.[1][3][4][6][7][8]

  • Wuts, P. G. M. (2014). Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. Greene's Protective Groups in Organic Synthesis.

  • Patent WO2021222404A1. (2021). Imidazopyridazines as modulators of IL-17. (Describes specific NaH/Cyclopropanol protocol).

  • Patent WO2015001125A1. (2015). Inhibitors of viral replication.

Sources

Technical Support Center: Synthesis of 2-Cyclopropoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

I. Synthesis Overview: The Williamson Ether Synthesis and Saponification

The synthesis of this compound is typically achieved in two sequential steps:

  • Williamson Ether Synthesis: Cyclopropanol is deprotonated with a suitable base to form the cyclopropoxide anion. This nucleophile then reacts with ethyl chloroacetate via an SN2 reaction to yield ethyl 2-cyclopropoxyacetate.[1][2]

  • Saponification (Ester Hydrolysis): The resulting ethyl ester is then hydrolyzed under basic conditions, followed by an acidic workup, to afford the final product, this compound.

While this route appears straightforward, several potential side reactions can diminish yield and complicate purification. This guide will address these issues systematically.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification Cyclopropanol Cyclopropanol A Cyclopropanol->A Base Base (e.g., NaH) Base->A EthylChloroacetate Ethyl Chloroacetate B SN2 Reaction EthylChloroacetate->B Ethyl_2_Cyclopropoxyacetate Ethyl 2-Cyclopropoxyacetate C Hydrolysis Ethyl_2_Cyclopropoxyacetate->C Intermediate A->B B->Ethyl_2_Cyclopropoxyacetate Base_H2O Base (e.g., LiOH), H2O Base_H2O->C Acid_Workup Acidic Workup (e.g., HCl) Final_Product This compound Acid_Workup->Final_Product C->Acid_Workup

Caption: Overall workflow for the two-step synthesis of this compound.

II. Troubleshooting Guide: Step 1 - Williamson Ether Synthesis

This section addresses common issues encountered during the formation of ethyl 2-cyclopropoxyacetate.

FAQ 1: My reaction is sluggish, and I'm observing low conversion to the desired ether. What are the likely causes and solutions?

Possible Causes:

  • Inefficient Deprotonation of Cyclopropanol: The pKa of cyclopropanol is higher than that of typical primary alcohols, making it less acidic. Incomplete deprotonation will result in a low concentration of the active nucleophile (cyclopropoxide).

  • Poor Quality Reagents: The base (e.g., sodium hydride) may have degraded, or the solvent may contain water, which would quench the base and the alkoxide.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an overly low temperature may not provide sufficient energy to overcome the activation barrier for the SN2 reaction.

Troubleshooting Protocol:

  • Base Selection and Handling:

    • Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of cyclopropanol.

    • Ensure the NaH is fresh and reactive. A simple test is to add a small amount to a protic solvent (with appropriate safety precautions); vigorous bubbling of hydrogen gas should be observed.

  • Solvent and Reaction Setup:

    • Use anhydrous aprotic polar solvents like DMF or THF. Ensure they are properly dried before use, as any moisture will consume the base.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

  • Temperature Optimization:

    • Gradually increase the reaction temperature. While starting at room temperature is common, gentle heating (e.g., to 40-50 °C) can often increase the reaction rate without significantly promoting side reactions. Monitor the reaction progress by TLC or GC-MS.

FAQ 2: I'm observing significant formation of side products. How can I identify and minimize them?

The Williamson ether synthesis is an SN2 reaction that competes with other pathways, primarily elimination (E2) and self-condensation reactions.

Major Side Reactions & Identification:

Side_Reactions cluster_main Desired SN2 Pathway cluster_side1 Side Reaction 1: Claisen Condensation cluster_side2 Side Reaction 2: Ring Opening Cyclopropoxide Cyclopropoxide Desired_Product Ethyl 2-Cyclopropoxyacetate Cyclopropoxide->Desired_Product SN2 Attack RingOpened_Product Ring-Opened Byproducts Cyclopropoxide->RingOpened_Product Under Harsh Conditions EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Desired_Product Claisen_Product Ethyl 4-chloro-3-oxobutanoate EthylChloroacetate->Claisen_Product Self-Condensation Base Base (e.g., NaH) Base->Claisen_Product

Caption: Competing reaction pathways in the synthesis of ethyl 2-cyclopropoxyacetate.

1. Claisen Self-Condensation of Ethyl Chloroacetate

  • Mechanism: Ethyl chloroacetate has an acidic α-proton. A strong base can deprotonate it, forming an enolate that can then attack another molecule of ethyl chloroacetate in a Claisen condensation reaction.[3] The product is a β-keto ester, ethyl 4-chloro-3-oxobutanoate.

  • Identification (Expected ¹H NMR signals):

    • A new singlet for the methylene group between the two carbonyls (~3.5-3.7 ppm).

    • A singlet for the chloromethyl group (~4.2-4.4 ppm).

    • Signals for the ethyl ester group.

  • Mitigation Strategy:

    • Controlled Addition: Add the ethyl chloroacetate slowly to the solution of the pre-formed cyclopropoxide. This keeps the concentration of the electrophile low and favors the reaction with the more abundant cyclopropoxide nucleophile.

    • Use of a Milder Base: If self-condensation is a major issue, consider using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, possibly at a higher temperature.[4]

2. Ring Opening of Cyclopropanol/Cyclopropoxide

  • Mechanism: The cyclopropane ring is strained and can be susceptible to opening under certain conditions, although it is generally stable to the basic conditions of the Williamson ether synthesis. However, very harsh conditions (high temperatures, very strong bases) or the presence of certain metal impurities could potentially catalyze ring-opening pathways.

  • Identification: The appearance of complex multiplets in the aliphatic region of the ¹H NMR spectrum, inconsistent with the expected product or other side products.

  • Mitigation Strategy:

    • Maintain moderate reaction temperatures.

    • Use purified reagents to avoid metal-catalyzed side reactions.

3. Elimination Reaction (E2)

  • Mechanism: While less likely with a primary halide like ethyl chloroacetate, a strong, sterically hindered base could potentially promote the elimination of HCl to form ethyl acrylate.

  • Identification: The appearance of vinylic proton signals in the ¹H NMR spectrum (~5.8-6.4 ppm).

  • Mitigation Strategy:

    • Use a less sterically hindered base (e.g., NaH).

    • Maintain a low reaction temperature.

Table 1: Troubleshooting Summary for Williamson Ether Synthesis

Observed Problem Potential Cause Recommended Solution
Low ConversionIncomplete deprotonation, wet solvent/reagentsUse fresh, strong base (NaH); ensure anhydrous conditions.
Formation of β-keto esterClaisen self-condensationAdd ethyl chloroacetate slowly; consider a milder base (K₂CO₃).
Complex unknown impuritiesCyclopropane ring openingAvoid excessive heat; use pure reagents.
Presence of vinylic signalsE2 EliminationUse a non-hindered base (NaH); keep temperature low.

III. Troubleshooting Guide: Step 2 - Saponification

This section addresses common issues encountered during the hydrolysis of ethyl 2-cyclopropoxyacetate.

FAQ 3: My hydrolysis is incomplete, and I'm left with starting material even after prolonged reaction times. How can I drive the reaction to completion?

Possible Causes:

  • Steric Hindrance: The cyclopropyl group can impart some steric hindrance, slowing down the rate of hydrolysis compared to unhindered esters.

  • Insufficient Base or Water: Saponification is a bimolecular reaction; insufficient concentration of either hydroxide or water can lead to slow or incomplete reaction.

  • Biphasic Reaction Mixture: If the ester is not fully soluble in the reaction medium, the reaction will be slow.

Troubleshooting Protocol:

  • Reaction Conditions:

    • Base: Use lithium hydroxide (LiOH) as it is often effective for saponification and can be used in THF/water mixtures, which helps with solubility. A common protocol involves using 1.1-1.5 equivalents of LiOH.

    • Solvent System: A mixture of THF and water (e.g., 9:1 or 4:1) is often effective at dissolving the ester and providing a homogeneous reaction medium.

    • Temperature: The reaction can be run at room temperature overnight, or gently heated (e.g., to 40 °C) to increase the rate.

  • Workup Procedure:

    • After the reaction is complete (monitored by TLC), remove the organic solvent (THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and perform an extraction with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with a suitable acid (e.g., 2N HCl) to a pH of ~3 to protonate the carboxylate.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the final product.

FAQ 4: I'm concerned about the stability of the cyclopropane ring during hydrolysis. Can it open under these conditions?

The cyclopropyl group is generally stable under standard basic hydrolysis conditions. In fact, an adjacent cyclopropyl group can increase the stability of an ester towards hydrolysis. However, exposure to strong acidic conditions for a prolonged period, especially at elevated temperatures during workup, could potentially lead to ring-opening.

Mitigation Strategy:

  • Acidification: During the workup, cool the aqueous solution in an ice bath before and during acidification. Add the acid slowly and monitor the pH to avoid a large excess of strong acid.

  • Extraction: Promptly extract the product into an organic solvent after acidification to minimize its contact time with the acidic aqueous phase.

IV. References

  • Organic Syntheses. (1954). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. 34 , 54. DOI: 10.15227/orgsyn.034.0054. [Link]

  • Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange. [Link]

  • Galabov, B., et al. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. (2018). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Bham.ac.uk. Spectra of ethyl acetate. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?[Link]

  • Journal of the Serbian Chemical Society. (2007). Kinetic study of the reaction between sodium chloroacetate and potassium ethylxanthogenate. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]

  • YouTube. (2021). NMR spectrum of ethyl acetate. [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

Sources

identifying byproducts in 2-Cyclopropoxyacetic acid synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC-MS Analysis of 2-Cyclopropoxyacetic Acid

Welcome. I am Dr. Aris Thorne, Senior Application Scientist.

You are likely here because your chromatograms for this compound (2-CPA) are showing inconsistent yields, unexplained "ghost peaks," or poor peak symmetry. Synthesizing ethers involving strained rings like cyclopropane requires a delicate balance between reactivity and stability. When you add the harsh thermal environment of a GC injection port, things often go wrong.

This guide is not a textbook. It is a troubleshooting system designed to isolate whether your problem is chemical (synthesis failure) or analytical (method failure).

Module 1: The Chemistry & Potential Byproducts[1]

The Context: The standard route for 2-CPA synthesis is the Williamson Ether Synthesis , typically reacting Cyclopropanol with Chloroacetic acid (or Bromoacetic acid) in the presence of a strong base (NaH or t-BuOK).

The Problem: This reaction competes with three primary failure modes:

  • Hydrolysis: The haloacetic acid reacts with trace water instead of the cyclopropanol, forming Glycolic acid.

  • Ring Opening: The cyclopropyl ring is highly strained (27.5 kcal/mol). Under acidic workup or excessive heat, it isomerizes to allyl or propenyl structures.

  • Incomplete Derivatization: 2-CPA is a carboxylic acid. It cannot be analyzed directly by GC-MS without severe tailing and adsorption.

Visualizing the Failure Pathways

The following diagram maps the reaction and where impurities originate.

ReactionPathways Reagents Reagents: Cyclopropanol + Chloroacetic Acid Base Base (NaH/t-BuOK) Reagents->Base Imp_Elim IMPURITY C: Vinyl Species (Elimination) Reagents->Imp_Elim E2 Competition Target TARGET: This compound Base->Target SN2 Attack (Ideal) Imp_Hydrolysis IMPURITY A: Glycolic Acid (Hydrolysis) Base->Imp_Hydrolysis Moisture present Imp_RingOpen IMPURITY B: Allyloxyacetic Acid (Isomerization) Target->Imp_RingOpen Acidic Workup or High GC Temp

Figure 1: Reaction pathways showing the origin of the target molecule versus common impurities (hydrolysis and ring-opening isomers).

Module 2: Pre-Analytical & Derivatization Protocols

Q: Why is my target peak missing or tailing severely? A: You are likely injecting the free acid. Carboxylic acids form strong hydrogen bond dimers in the gas phase, leading to adsorption on the inlet liner and column.

The Fix: Silylation (TMS Derivatization) We must convert the polar -COOH group into a volatile trimethylsilyl (TMS) ester.

Protocol: BSTFA Derivatization

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst.[1][2]

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Step-by-Step Workflow:

  • Dry: Evaporate 1-5 mg of your crude reaction mixture to complete dryness under Nitrogen. Note: Traces of water will destroy the BSTFA reagent.

  • Dissolve: Add 500 µL of anhydrous Pyridine.

  • React: Add 100 µL BSTFA + 1% TMCS.

  • Incubate: Cap tightly and heat at 60°C for 30 minutes .

    • Why heat? Steric hindrance around the carboxyl group can slow the reaction.

  • Inject: Inject 1 µL directly into the GC-MS.

Module 3: GC-MS Method & Thermal Stability

Q: I see a peak with the correct mass (MW 116), but the retention time is wrong. What is it? A: This is the classic "Cyclopropyl Trap." You are likely looking at Allyloxyacetic acid (the ring-opened isomer).

The Mechanism: The cyclopropane ring is thermally labile. If your GC injection port is set to standard parameters (250°C - 280°C), the thermal energy can trigger a rearrangement of the cyclopropyl ether into an allyl ether before it even hits the column.

Troubleshooting Table: Diagnostic Ions (TMS Derivatives) Target MW (Free Acid): 116 | Target MW (TMS Ester): 188

CompoundStructure NoteKey Diagnostic Ions (m/z)Retention Behavior
This compound-TMS Target 188 (M+), 173 (M-15), 117 (Loss of -CH2-O-Cyclopropyl), 41 (Cyclopropyl cation)Elutes earlier than linear isomers (more compact).
Allyloxyacetic acid-TMS Isomer 188 (M+), 173 (M-15), 129 (Allyl-O-SiMe3 transfer?), 41 (Base Peak - very intense)Elutes later than cyclic isomer.
Glycolic acid-2TMS Hydrolysis 220 (M+), 147 (Pentamethyldisiloxane), 73 (TMS)Early eluter. Indicates wet reagents.
Chloroacetic acid-TMS Unreacted 166/168 (Isotope pattern Cl), 73 Very early eluter.

Critical Method Adjustment: To confirm if the isomerization is happening in the instrument:

  • Lower Inlet Temp: Drop the injector temperature to 180°C - 200°C .

  • Split Ratio: Increase split ratio (e.g., 50:1) to reduce residence time in the hot liner.

  • Liner Type: Use a deactivated liner with glass wool (to catch non-volatiles) but ensure the wool is not creating active sites.

Module 4: Analytical Logic Flow

Use this decision tree to diagnose your specific chromatogram issue.

TroubleshootingFlow Start Start: Analyze Chromatogram CheckPeak Is the Target Peak (m/z 188) Present? Start->CheckPeak NoPeak NO CheckPeak->NoPeak YesPeak YES CheckPeak->YesPeak CheckDeriv Check Derivatization: Did you use BSTFA? Is sample dry? NoPeak->CheckDeriv Action_Dry Action: Re-dry sample, fresh BSTFA. CheckDeriv->Action_Dry CheckShape Check Peak Shape: Is it tailing? YesPeak->CheckShape CheckIsomer Check Isomers: Is m/z 41 intensity >90%? Is RT late? CheckShape->CheckIsomer No (Good Shape) Action_Liner Action: Change Liner, Check Column Phase. CheckShape->Action_Liner Yes (Tailing) Action_Temp Action: THERMAL ISOMERIZATION. Lower Inlet Temp to 200°C. CheckIsomer->Action_Temp Yes (Isomer detected) Success Valid Analysis CheckIsomer->Success No (Target confirmed)

Figure 2: Troubleshooting logic for diagnosing missing peaks, tailing, or thermal isomerization artifacts.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37, 350–356.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Cyclopropane Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Littlewood, A. B. (1970). Gas Chromatography: Principles, Techniques, and Applications. Academic Press.
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Technical Support: Stability & Handling Guide for 2-Cyclopropoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 2-Cyclopropoxyacetic acid is a fragile intermediate. Its structural integrity is compromised by the high ring strain of the cyclopropyl group (~27.5 kcal/mol) combined with the Lewis basicity of the ether oxygen.

The Failure Mode: Standard acidic workups (using HCl or H₂SO₄) protonate the ether oxygen, triggering a rapid, irreversible ring-opening hydrolysis or rearrangement. This results in the loss of the cyclopropyl moiety, typically yielding complex mixtures of aldehydes (e.g., propanal derivatives) and hydroxy-acids.

The Solution: You must decouple the protonation of the carboxylate (required for isolation) from the protonation of the ether (which causes decomposition). This guide provides a buffered, temperature-controlled protocol to achieve this selectivity.

The Mechanism of Decomposition

To prevent decomposition, one must understand the "Enemy": Acid-Catalyzed Ring Opening.

The ether oxygen in this compound acts as a weak base. In the presence of strong mineral acids (pH < 1), it accepts a proton. The resulting oxonium ion is highly unstable because the adjacent cyclopropyl ring acts as a "loaded spring." The ring opens to relieve strain, often assisted by nucleophilic attack (water) or rearrangement.

Visualization: Acid-Catalyzed Decomposition Pathway

DecompositionMechanism Start This compound (Intact) Oxonium Protonated Ether (Unstable Oxonium) Start->Oxonium Protonation H_Ion Strong Acid (H+) (pH < 2) H_Ion->Oxonium TS Ring Opening (Strain Relief) Oxonium->TS Slow Product Decomposition Products (Aldehydes/Hydroxy-acids) TS->Product Fast

Figure 1: The decomposition pathway triggered by strong acids. The protonation of the ether oxygen is the rate-limiting step that must be avoided.

Validated Workup Protocol

This protocol assumes you are isolating the acid from a basic saponification mixture (e.g., hydrolysis of methyl 2-cyclopropoxyacetate with LiOH).

Reagent Selection Strategy (The "pKa Window")

You must operate within a specific "pKa Window." You need a pH low enough to protonate the carboxylate (pKa ~4.5) but high enough to leave the ether oxygen alone (pKa ~ -2 to -3).

Functional GroupApprox. pKaImplication
Protonated Ether -3.6 to -2.0Avoid: Do not drop pH below 2.0.
Carboxylic Acid 4.5Target: Adjust pH to ~4.0 - 5.0.
Mineral Acids (HCl) -7.0DANGER: Too strong. Will protonate ether.[1][2][3][4][5]
Citric Acid 3.1 (pKa1)SAFE: Ideal buffering capacity.
NaH₂PO₄ 7.2 (pKa2)SAFE: Mild acidification.
Step-by-Step Methodology

Step 1: Solvent Exchange (Critical) If your reaction contains methanol or ethanol (common in saponification), remove it in vacuo before acidification. Alcohols can act as nucleophiles during the brief acidic phase, forming acetals if the ring opens.

  • Action: Concentrate the basic aqueous mixture to remove organics. Dilute with fresh cold water if necessary.

Step 2: Temperature Control Thermodynamics is your enemy; Kinetics is your friend. Lowering the temperature slows the rate of ring opening significantly.

  • Action: Cool the aqueous carboxylate solution to 0°C - 5°C in an ice bath.

Step 3: The "Soft" Acidification Do not use HCl. Use a buffer system.

  • Action: Add 10% aqueous Citric Acid or 2M Sodium Dihydrogen Phosphate (NaH₂PO₄) dropwise.

  • Target: Monitor pH strictly. Stop when pH reaches 4.0 - 5.0 .

    • Note: At pH 4.5, ~50% of your product is in the free acid form. This is sufficient for extraction because the equilibrium will shift as you extract the organic phase.

Step 4: Rapid Extraction Minimize the time the molecule spends in the aqueous acidic phase.

  • Action: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Tip: DCM is often preferred for polar acids, but ensure no emulsions form.

Step 5: Drying & Concentration

  • Action: Dry the organic layer over Anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid: Magnesium Sulfate (MgSO₄) can sometimes be slightly Lewis acidic.

  • Action: Filter and concentrate in vacuo at a bath temperature < 30°C .

Workflow Diagram

WorkupWorkflow Reaction Reaction Mixture (Basic/Carboxylate Salt) Strip Remove MeOH/EtOH (Rotovap) Reaction->Strip Cool Cool to 0°C Strip->Cool Acidify Add 10% Citric Acid Target pH 4.0 - 5.0 Cool->Acidify Extract Rapid Extraction (DCM or EtOAc) Acidify->Extract Do not wait! Dry Dry over Na2SO4 (Avoid MgSO4) Extract->Dry Isolate Concentrate < 30°C Dry->Isolate

Figure 2: Optimized workup workflow emphasizing temperature control and buffer selection.

Troubleshooting & FAQs

Q: I used 1M HCl and my yield is 10%. What happened? A: You likely destroyed the cyclopropyl ring. HCl is a strong acid (pKa ~ -7). Even at 1M, the local concentration of protons during addition is high enough to protonate the ether oxygen (pKa ~ -2), causing ring opening. Switch to Citric Acid immediately.

Q: The product is oiling out during acidification. What should I do? A: This is actually good—it means the free acid is forming. However, if it oils out and sits in the acidic water, it may decompose.

  • Fix: Add your extraction solvent (DCM) before you start acidifying. Create a biphasic mixture. As the acid forms, it will immediately partition into the organic layer, protecting it from the aqueous protons.

Q: Can I purify this acid by distillation? A: High Risk. Cyclopropyl ethers are thermally sensitive. Distillation requires heat, which increases the rate of rearrangement.

  • Recommendation: If purity is low, use column chromatography (Silica gel is slightly acidic, so flush column with 1% Et3N in Hexane first to neutralize, then elute with MeOH/DCM). Ideally, use the crude acid directly in the next step.

Q: Can I store the free acid? A: It is not recommended for long periods. The carboxylic acid proton itself can catalyze "autocatalytic" decomposition if the neat oil is stored warm.

  • Best Practice: Store as the stable sodium salt or use immediately. If you must store the acid, keep it at -20°C in a benzene matrix (frozen) or strictly anhydrous.

References

  • Wiberg, K. B. (1982). The Chemistry of the Cyclopropyl Group. Wiley-Interscience. (Fundamental physical organic chemistry of cyclopropane strain and reactivity).
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Link (Source for pKa values of ethers and carboxylic acids).

  • Vertex AI Search. (2026). Stability of cyclopropyl ethers in acidic conditions. 6[5][7][6] (Verification of hydrolytic stability profiles).

  • University of Rochester. (2026).[8] Workup Procedures for Acid-Labile Compounds. 8 (General best practices for sensitive workups).

Sources

Technical Support Center: Chiral Separation of 2-Cyclopropoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHIRAL-SUP-2024-C3 Subject: Method Development & Troubleshooting Guide for Acidic Chiral Compounds Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

Target Analyte: 2-Cyclopropoxyacetic acid derivatives. Chemical Profile: These are acidic small molecules characterized by a carboxylic acid head group and a cyclopropyl ether moiety. Chromatographic Challenge:

  • Acidity: The free carboxylic acid (-COOH) interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • Steric Bulk: The cyclopropyl group creates a specific steric footprint that requires a chiral selector with appropriate "pockets" (typically polysaccharide-based) rather than simple ligand-exchange phases.

  • Solubility: Depending on the "R" group derivatives, solubility in standard alkane/alcohol mixtures may be limited.

Method Development Workflow (SOP)

Directive: Do not guess. Follow this systematic screening protocol to ensure a robust method.

Phase A: Column Selection Strategy

For this class of compounds, Immobilized Polysaccharide Columns are the primary recommendation. Coated phases (e.g., AD-H, OD-H) are risky if you need to use "non-standard" solvents like DCM or THF to solubilize the cyclopropyl derivative.

  • Primary Screen: Chiralpak IA, IB, IC, ID, IG, IH (Immobilized Amylose/Cellulose derivatives).

  • Secondary Screen: Chiralpak AD-H, AS-H (Coated - Only if using Alkane/Alcohol).

Phase B: Mobile Phase Composition

You must suppress the ionization of the carboxylic acid to ensure the molecule exists in a single state (neutral).

ModeBase SolventCo-Solvent / ModifierAdditive (Crucial)
Normal Phase (NP) n-Hexane or n-HeptaneEthanol or 2-Propanol (IPA)0.1% TFA or 0.1% Formic Acid
SFC CO2Methanol or Ethanol0.1% - 0.5% TFA in co-solvent
Polar Organic AcetonitrileMethanol0.1% Acetic Acid + 0.1% TEA

Expert Insight: While CO2 in SFC is naturally acidic, it is often insufficient to fully suppress the ionization of strong organic acids. Adding TFA to the co-solvent is almost always required for this compound derivatives to achieve symmetrical peaks.

Visual Workflow: Method Development Logic

MethodDevelopment Start Start: this compound Derivative Solubility Step 1: Check Solubility (in MeOH/EtOH/IPA) Start->Solubility Screening Step 2: Primary Screening (Columns: IA, IB, IC, ID) Mobile Phase: Hex/EtOH/TFA (80:20:0.1) Solubility->Screening CheckRes Resolution > 1.5? Screening->CheckRes Success Validation & Scale-Up CheckRes->Success Yes Fail Troubleshoot Selectivity CheckRes->Fail No AltSolvent Switch Modifier: Try IPA or THF (Immobilized Only) Fail->AltSolvent Change Selectivity AltMode Switch Mode: Move to SFC (CO2/MeOH/TFA) Fail->AltMode Change Interaction AltSolvent->Screening AltMode->Screening

Caption: Systematic screening workflow for acidic chiral compounds, prioritizing immobilized phases and acidic additives.

Troubleshooting Center (FAQs)

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

User Report: "I see separation, but the peaks are tailing badly. I am using Hexane/IPA (90:10)." Root Cause: The carboxylic acid group is ionizing or interacting with the silica support of the column. The Fix:

  • Immediate Action: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.

  • Why? TFA is a stronger acid than your analyte. It protonates the silanols on the column and forces your analyte into its neutral (protonated) state, preventing "drag" on the stationary phase [1].

  • Alternative: If TFA is too strong or causes degradation, use Acetic Acid (0.5%), though TFA is preferred for sharper peaks.

Issue 2: Compound Precipitates on Column (SFC Mode)

User Report: "My backpressure spiked, and the signal vanished during the run." Root Cause: this compound derivatives can have poor solubility in pure CO2. If the co-solvent percentage is too low at the start of a gradient, the compound may crash out. The Fix:

  • Make-up Flow: Ensure your method starts with at least 5-10% co-solvent (MeOH/TFA).

  • Solvent Switch: If using MeOH, switch to Ethanol or a MeOH/DCM (1:1) mixture (only on immobilized columns like IA/IC) to improve solubility.

  • Check: Verify the sample is fully soluble in the injection solvent (usually the co-solvent).

Issue 3: No Separation (Co-elution)

User Report: "I screened IA and IB columns but see only one peak." Root Cause: The chiral recognition mechanism (H-bonding/Steric fit) is insufficient with the current selector/solvent combination. The Fix:

  • Change the "Pocket": The cyclopropyl group is sterically demanding. Switch to Chiralpak IC or IG . These have different polysaccharide backbones (Cellulose tris(3,5-dichlorophenylcarbamate) for IC) which often resolve unique steric isomers [2].

  • Change the Solvent: If using an Immobilized column, switch the mobile phase to Hexane/THF/TFA or Hexane/MtBE/TFA .

    • Warning: Do not use THF/MtBE on coated columns (AD/OD) as it will strip the phase.

Visual Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing NoRes No Resolution Problem->NoRes HighPress High Pressure (SFC) Problem->HighPress FixTail Add 0.1% TFA Check Column Age Tailing->FixTail FixRes Screen IC/IG Columns Try THF/MtBE (Immobilized) NoRes->FixRes FixPress Increase Co-solvent % Switch to MeOH/DCM HighPress->FixPress

Caption: Decision tree for diagnosing common chromatographic failures with acidic chiral analytes.

Scale-Up & Prep Considerations

When moving from analytical to preparative scale for drug development:

  • Loading Capacity: Acidic compounds often exhibit "anti-Langmuir" isotherms (fronting) at high loads if not fully protonated. Maintain high additive concentration (0.1% TFA) in the prep mobile phase.

  • TFA Removal: TFA forms salts. If your compound is sensitive or if you need a salt-free product:

    • Evaporate solvent repeatedly with Toluene (azeotrope removes TFA).

    • Perform a basic workup (NaHCO3 wash) after collection to remove TFA, then re-acidify if the free acid is desired.

  • Column History: Dedicate specific columns for Acidic methods. Switching a column between Basic (TEA) and Acidic (TFA) mobile phases can lead to memory effects and hysteresis, ruining reproducibility [3].

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG (Immobilized Series). (Specific section on Acidic Additives).[1] [Link]

  • LCGC International. Troubleshooting Chiral Separations: Mobile Phase Additives. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-Cyclopropoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges and provide in-depth, field-proven insights to enhance the efficiency, yield, and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what is the general mechanism?

The most prevalent and industrially scalable method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

The core transformation involves the reaction of a cyclopropoxide ion with an alkyl halide, specifically a haloacetic acid derivative. The key steps are:

  • Deprotonation: A strong base is used to deprotonate cyclopropanol, forming the highly nucleophilic cyclopropoxide anion.

  • Nucleophilic Attack: The cyclopropoxide then attacks the electrophilic carbon of the haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid), displacing the halide leaving group.[3][4]

  • Workup: An acidic workup protonates the resulting carboxylate to yield the final this compound product.

Q2: Why is catalyst selection so critical in this synthesis?

While the Williamson ether synthesis is a classic reaction, achieving high yields and purity when synthesizing this compound can be challenging without the proper catalyst. A catalyst is essential for several reasons:

  • Enhancing Reaction Rate: Catalysts can significantly accelerate the reaction, reducing reaction times and improving throughput.[5]

  • Improving Yield: By facilitating the desired reaction pathway, catalysts can minimize the formation of byproducts and increase the overall yield of this compound.[5]

  • Facilitating Phase Transfer: The reactants, cyclopropanol (organic phase) and the deprotonating agent/haloacetic acid salt (often in an aqueous or solid phase), are typically in different phases. A phase-transfer catalyst (PTC) is crucial for transporting the reacting species across the phase boundary, enabling the reaction to proceed efficiently.[5]

Q3: What are the primary types of catalysts used for this synthesis?

The most effective catalysts for the synthesis of this compound are Phase-Transfer Catalysts (PTCs) . These catalysts possess both hydrophilic and lipophilic properties, allowing them to shuttle anions (like the cyclopropoxide) from an aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs.[5]

Common classes of PTCs include:

  • Quaternary Ammonium Salts: These are widely used due to their stability and effectiveness. Examples include tetrabutylammonium bromide (TBAB) and tetrabutylammonium hydrogen sulfate.

  • Phosphonium Salts: Similar in function to ammonium salts, phosphonium salts like tetrabutylphosphonium bromide can also be effective.

  • Crown Ethers: These cyclic polyethers can encapsulate metal cations (like the counter-ion of the base), effectively "solubilizing" the base in the organic phase.

  • Cryptands: These are more complex, three-dimensional analogues of crown ethers that offer even more efficient encapsulation of cations.

Troubleshooting Guide

Problem 1: Low Reaction Yield
Possible Cause Troubleshooting Steps & Explanation
Inefficient Phase Transfer The chosen PTC may not be optimal for the specific reaction conditions. Solution: Screen a panel of PTCs. Tetrabutylammonium salts are a good starting point due to their common use and effectiveness. Consider varying the lipophilicity of the catalyst by changing the alkyl chain length on the quaternary ammonium or phosphonium salt.
Incomplete Deprotonation The base may not be strong enough to fully deprotonate the cyclopropanol, leading to a low concentration of the active nucleophile. Solution: Ensure a sufficiently strong base is used. Sodium hydroxide or potassium hydroxide are common choices. The pKa of the alcohol and the pKa of the conjugate acid of the base should be carefully considered to ensure favorable deprotonation.[6]
Side Reactions Elimination reactions can compete with the desired SN2 substitution, especially with secondary or tertiary alkyl halides.[3][4][6] While chloro- or bromoacetic acid are primary halides, harsh reaction conditions can still promote side reactions. Solution: Optimize the reaction temperature. Lowering the temperature can favor the SN2 pathway over elimination. Also, ensure the haloacetic acid derivative is of high purity.
Catalyst Poisoning Impurities in the starting materials or solvent can deactivate the catalyst. Solution: Use high-purity, dry solvents and reagents. Ensure the cyclopropanol and haloacetic acid derivative are free from contaminants.
Problem 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps & Explanation
Dimerization of Haloacetic Acid Under basic conditions, the haloacetic acid can self-condense. Solution: Control the stoichiometry and addition rate of the base. Adding the base slowly to the reaction mixture can help maintain a low instantaneous concentration of the deprotonated haloacetic acid.
Reaction with Solvent If a protic solvent is used, it can compete with the cyclopropanol as a nucleophile. Solution: Use an aprotic solvent such as toluene, chlorobenzene, or N-methyl-2-pyrrolidone (NMP).[7]
Hydrolysis of the Alkyl Halide If water is present in the reaction, it can hydrolyze the haloacetic acid derivative to glycolic acid. Solution: Use anhydrous reaction conditions. Dry solvents and reagents are critical.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps & Explanation
Residual Catalyst The PTC can be difficult to remove from the final product. Solution: After the reaction, perform an aqueous wash to remove the water-soluble catalyst. If the catalyst is more organic-soluble, a column chromatography step may be necessary.
Sticky or Oily Product The final product, this compound, can sometimes be difficult to crystallize, appearing as a sticky solid or oil.[8] Solution: Consider converting the acid to a salt (e.g., sodium or dicyclohexylammonium salt) to facilitate crystallization and handling.[8] Alternatively, crystallization from a solvent/anti-solvent system like acetone/water or acetonitrile/water can be effective.[8]
Formation of Emulsions during Workup The presence of both organic and aqueous phases, along with the catalyst, can lead to stable emulsions. Solution: Add a small amount of a brine solution (saturated NaCl) to help break the emulsion. Centrifugation can also be an effective method for phase separation.

Experimental Protocols

Protocol 1: Catalyst Screening for Optimal Performance

This protocol outlines a general procedure for screening different phase-transfer catalysts to identify the most effective one for your specific synthesis.

  • Reaction Setup: In a series of parallel reaction vessels, add cyclopropanol (1.0 eq), the haloacetic acid derivative (1.1 eq), and the chosen solvent (e.g., toluene).

  • Catalyst Addition: To each vessel, add a different phase-transfer catalyst (0.05 eq). Include a control reaction with no catalyst.

  • Base Addition: Prepare a concentrated aqueous solution of a strong base (e.g., 50% w/w NaOH). Add the base (2.0 eq) to each reaction vessel with vigorous stirring.

  • Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 60 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS) at regular intervals.

  • Analysis: Compare the reaction rates and final conversions for each catalyst to determine the optimal choice.

Table 1: Example Catalyst Screening Data

CatalystReaction Time (h)Conversion (%)
None24< 5
Tetrabutylammonium Bromide (TBAB)695
Tetrabutylammonium Hydrogen Sulfate892
Tetrabutylphosphonium Bromide794
18-Crown-61088
Protocol 2: General Synthesis of this compound

This protocol provides a starting point for the synthesis, which should be further optimized based on the results of your catalyst screening.

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add cyclopropanol (1.0 eq), chloroacetic acid (1.1 eq), the optimal phase-transfer catalyst (e.g., TBAB, 0.05 eq), and toluene.

  • Base Addition: With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide (2.0 eq) over 1-2 hours, maintaining the reaction temperature below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to 60-70 °C and maintain for 4-6 hours, or until the reaction is complete as determined by in-process monitoring.

  • Workup: Cool the reaction mixture to room temperature. Add water and separate the aqueous layer. Wash the organic layer with water.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~1.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by crystallization or chromatography if necessary.

Visualizing the Workflow

Logical Relationship of Optimization Parameters

Optimization_Workflow cluster_Inputs Reaction Inputs cluster_Catalyst Catalyst Optimization cluster_Conditions Reaction Conditions cluster_Outputs Desired Outputs Reactants Cyclopropanol Haloacetic Acid Catalyst_Type Catalyst Type (e.g., Quat. Ammonium) Reactants->Catalyst_Type Influences Base Base Selection (e.g., NaOH, KOH) Base->Catalyst_Type Influences Solvent Solvent Choice (e.g., Toluene) Solvent->Catalyst_Type Influences Catalyst_Loading Catalyst Loading (e.g., 1-5 mol%) Catalyst_Type->Catalyst_Loading Determines High_Yield High Yield Catalyst_Type->High_Yield High_Purity High Purity Catalyst_Type->High_Purity Temperature Temperature Catalyst_Loading->Temperature Impacts Reaction_Time Reaction Time Temperature->Reaction_Time Affects Temperature->High_Purity Reaction_Time->High_Yield

Caption: Workflow for optimizing this compound synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_Yield Low Yield Analysis cluster_Purity Low Purity Analysis cluster_Solutions Corrective Actions Start Low Yield or Purity Issue Check_Catalyst Is Catalyst Optimal? Start->Check_Catalyst Yield Issue Check_Side_Reactions Evidence of Side Reactions? Start->Check_Side_Reactions Purity Issue Check_Base Is Base Strong Enough? Check_Catalyst->Check_Base Yes Screen_Catalysts Screen Catalysts Check_Catalyst->Screen_Catalysts No Check_Temp Is Temperature Too High? Check_Base->Check_Temp Yes Use_Stronger_Base Use Stronger Base Check_Base->Use_Stronger_Base No Lower_Temp Lower Temperature Check_Temp->Lower_Temp Yes Check_Solvent Is Solvent Aprotic? Check_Side_Reactions->Check_Solvent No Optimize_Stoichiometry Optimize Stoichiometry Check_Side_Reactions->Optimize_Stoichiometry Yes Check_Water Anhydrous Conditions Used? Check_Solvent->Check_Water Yes Use_Aprotic_Solvent Use Aprotic Solvent Check_Solvent->Use_Aprotic_Solvent No Ensure_Dry_Conditions Ensure Dry Conditions Check_Water->Ensure_Dry_Conditions No

Caption: Decision tree for troubleshooting synthesis issues.

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chen, L., et al. (2020). Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides. RSC Advances, 10(20), 11641-11645. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Grokipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]

  • Bandar, J. S., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Chemistry – A European Journal, 21(21), 7365-7368. [Link]

  • Magomedov, N. A. (2011). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic letters, 13(15), 4032-4035. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Bandar, J. S., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Angewandte Chemie International Edition, 54(21), 6241-6244. [Link]

Sources

Technical Support Center: 2-Cyclopropoxyacetic Acid (CAS 5404-29-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Cyclopropoxyacetic acid is a specialized building block often employed in the synthesis of HCV protease inhibitors and specific GPCR ligands. While structurally simple, the cyclopropyl ether moiety introduces a unique "Achilles' heel": acid-catalyzed ring opening .

Commercial batches often contain specific impurities derived from the standard Williamson ether synthesis (Cyclopropanol + Chloroacetic acid). Understanding these impurities is critical, as they can act as chain terminators or form difficult-to-separate side products in downstream amidation or coupling reactions.

PropertyValueNotes
CAS 5404-29-5
MW 116.12 g/mol
pKa ~3.6 - 3.8Comparable to alkoxyacetic acids.
Stability Moderate Warning: The cyclopropyl ring is strained (~27.5 kcal/mol). It is susceptible to ring-opening in the presence of strong Lewis acids or high heat.

Diagnostic Center: Identifying Your Impurities

This section addresses the most common anomalies reported by researchers using commercial material.

Q1: "I see unexpected multiplets in the alkene region (5.1 – 6.0 ppm) of my 1H NMR. Is this solvent contamination?"

Diagnosis: Likely Allyloxyacetic acid (Ring-Opened Isomer). Cause: Thermal or acidic stress during the supplier's distillation process. Mechanism: The cyclopropyl ether oxygen stabilizes the carbocation intermediate, facilitating ring opening under acidic conditions or high heat, rearranging the cyclopropyl group into an allyl group [1].

Comparison Table: 1H NMR Markers (CDCl3)

MoietyThis compound (Target)Allyloxyacetic acid (Impurity)
Ether Linkage

3.3 - 3.5 ppm (m, 1H, Cyclopropyl-CH)

4.0 - 4.1 ppm (d, 2H, Allylic-CH2)
Ring/Chain

0.5 - 0.7 ppm (m, 4H, Cyclopropyl-CH2)

5.2 - 5.4 ppm (m, 2H, =CH2)
Olefin Absent

5.8 - 6.0 ppm (m, 1H, -CH=)
Q2: "My coupling reaction failed, and I isolated a bromo- or chloro-derivative."

Diagnosis: Contamination with Haloacetic Acid (Starting Material). Cause: Incomplete alkylation during the commercial synthesis. Impact: Haloacetic acids (Chloroacetic or Bromoacetic acid) are potent electrophiles. In peptide coupling conditions (EDC/HATU), they will compete with your target acid, capping your amine to form a permanent halo-acetyl impurity. Detection: Look for a singlet shift difference in the


-protons.
  • Target (

    
    -CH2): ~4.2 ppm
    
  • Chloroacetic Acid (

    
    -CH2): ~4.1 ppm (Often overlaps, requires LCMS or 13C NMR for confirmation).
    
Q3: "The material is turning yellow/brown upon storage."

Diagnosis: Oxidative degradation or trace mineral acid. Cause: Ethers can form peroxides, though less common in this specific structure than simple ethers. More likely, trace mineral acid (HCl) from the workup is catalyzing slow polymerization of the cyclopropyl ring. Action: Re-purify immediately using the Buffered Extraction Protocol below.

Purification Protocols

Standard Warning: Do NOT attempt to distill this material at atmospheric pressure. The heat required (>180°C) will cause extensive ring opening [2].

Protocol A: The "Cold-Buffered" Extraction (Recommended)

Best for removing neutral organic impurities and trace cyclopropanol.

This method uses a pH-controlled back-extraction to separate the product from non-acidic impurities without exposing the cyclopropyl ring to harsh mineral acids.

  • Dissolution: Dissolve crude material (10g) in Ethyl Acetate (EtOAc) (100 mL).

  • Basification: Extract with saturated NaHCO3 (3 x 50 mL).

    • Why? The target acid moves to the aqueous layer (pH ~8.5). Neutral impurities (cyclopropanol, esters) stay in EtOAc.

  • Organic Wash: Discard the organic layer (or save for impurity analysis).

  • Controlled Acidification (CRITICAL STEP):

    • Cool the aqueous layer to 0°C in an ice bath.

    • Add 10% Citric Acid or 1M NaHSO4 dropwise until pH reaches ~3.0.

    • Avoid: Do not use Conc. HCl. Strong mineral acids can cleave the ether [3].[1]

  • Extraction: Extract the cold aqueous solution with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry over Na2SO4, filter, and concentrate in vacuo at <30°C.

Protocol B: The "Ester-Distill-Hydrolyze" Loop (High Purity >99%)

Best for removing Haloacetic acids and Allyl isomers.

If Protocol A fails to remove the haloacetic acid (due to similar pKa), use boiling point differences of the esters.

  • Esterification: Treat crude acid with MeOH/H2SO4 (cat.) at room temp for 4 hours.

  • Distillation: Distill the resulting Methyl 2-cyclopropoxyacetate .

    • The ester has a significantly lower boiling point than the acid, allowing vacuum distillation at safer temperatures (<80°C).

    • Haloacetic esters will distill at different fractions.

  • Mild Hydrolysis: Saponify the pure ester with LiOH (1.1 eq) in THF/Water at 0°C.

  • Workup: Follow Protocol A (steps 4-6) to isolate the acid.

Visual Workflow: Decision Logic

The following diagram outlines the logical flow for troubleshooting and purifying your batch based on initial analysis.

PurificationLogic Start Analyze Commercial Batch (1H NMR / LCMS) Decision1 Impurity Type? Start->Decision1 Route_Alkene Alkene Peaks (5.0-6.0 ppm) Decision1->Route_Alkene Ring Opened Route_Halo Halo-Acid (SM Contamination) Decision1->Route_Halo pKa overlap Route_Color Yellow Color / Neutral Impurities Decision1->Route_Color Basics Action_Distill Protocol B: Esterification & Distillation Route_Alkene->Action_Distill Separates Isomers Route_Halo->Action_Distill Separates BP Action_Extract Protocol A: Cold-Buffered Extraction Route_Color->Action_Extract Removes Neutrals Result_Pure Pure this compound Action_Distill->Result_Pure Action_Extract->Result_Pure

Caption: Decision tree for selecting the appropriate purification method based on NMR impurity profiling.

Storage & Handling FAQs

Q: Can I store this as a solution? A: Yes, but avoid protic solvents (MeOH/EtOH) for long-term storage as slow esterification can occur without a catalyst. Store in DMSO or DCM at -20°C.

Q: Is the cyclopropyl group stable to TFA deprotection? A: Generally, yes , for short durations (e.g., Boc removal). However, prolonged exposure to neat TFA can lead to degradation.

  • Recommendation: Use HCl in Dioxane (4M) or dilute TFA in DCM (1:4) at 0°C. Avoid heating the deprotection reaction.

Q: Why is my yield low after lyophilization? A: this compound has a relatively low molecular weight and can sublime under high vacuum (lyophilizer) over long periods.

  • Fix: Concentrate via rotary evaporator to an oil, then dry under a high-vacuum manifold for only 1-2 hours. Do not leave on the pump overnight.

References

  • Mechanism of Ether Cleavage: Master Organic Chemistry. (2014).[2][3] Cleavage of Ethers With Acid. [Link] (Provides foundational mechanism for acid-catalyzed ether cleavage and ring opening).

  • Cyclopropyl Stability & Ring Opening: Chen, L. Z., et al. (2010). Cyclopropyl cation stabilisation in thermolysis of some cyclopropyl ethers. ResearchGate. [Link] (Details the thermal instability and rearrangement of cyclopropyl ethers to allyl products).

  • General Reactivity of Ethers: Pressbooks. 18.3 Reactions of Ethers: Acidic Cleavage. [Link] (Authoritative textbook source on the limitations of ether stability in acidic media).

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2-Cyclopropoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Cyclopropoxyacetic acid derivatives. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Understanding

Before attempting to modify your formulation, it is critical to understand the inherent physicochemical properties of your molecule. The structure of a this compound derivative—containing a lipophilic cyclopropyl group, a polar ether, and an ionizable carboxylic acid—presents a unique combination of features that govern its solubility.

Q1: Why is my this compound derivative poorly soluble in aqueous solutions?

A1: The solubility of your compound is a delicate balance between its lipophilic (water-fearing) and hydrophilic (water-loving) components. The cyclopropoxy moiety is largely nonpolar and contributes to low aqueous solubility. Conversely, the carboxylic acid group is polar and, more importantly, ionizable. In its neutral, protonated form (at low pH), the molecule is less soluble. When deprotonated to its carboxylate form (at higher pH), it becomes an ion and its solubility in water dramatically increases.[1][2][3] Therefore, the poor solubility you are observing is likely due to the dominance of the lipophilic character of the molecule when it is in its neutral state.

Q2: What is pKa, and why is it the most critical parameter for my compound?

A2: The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity.[4] It is the pH at which 50% of the carboxylic acid groups in your sample are in the neutral (protonated, -COOH) form and 50% are in the ionized (deprotonated, -COO⁻) form.[5] This equilibrium is the cornerstone of controlling your compound's solubility.

  • Below the pKa: The solution is more acidic than the compound's functional group. The equilibrium shifts to the protonated, neutral, and less soluble form.

  • Above the pKa: The solution is more basic. The equilibrium shifts to the deprotonated, ionized, and more soluble form.

While the exact pKa of your specific derivative must be determined experimentally, we can estimate it to be similar to other small carboxylic acids, likely in the range of 3.5 to 5.0 . Knowing or accurately predicting this value is the first step in any rational solubility enhancement strategy.[6][7]

Section 2: Initial Troubleshooting: pH Adjustment

The most direct and effective initial approach to solubilizing an acidic compound is by manipulating the pH of the solution. This leverages the principles discussed above.

Q3: How can I use pH to increase the solubility of my compound?

A3: You can significantly increase solubility by preparing your solution at a pH that is at least 2 units above the compound's pKa.[8] At this pH, the Henderson-Hasselbalch equation predicts that over 99% of your compound will be in the highly soluble, ionized carboxylate form.[5][9][10]

Experimental Protocol: Solubilization via pH Adjustment

Objective: To prepare a stock solution of a this compound derivative by converting it to its soluble salt form in situ.

Materials:

  • Your this compound derivative (powder).

  • Purified water (e.g., Milli-Q or equivalent).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Calibrated pH meter.

  • Stir plate and stir bar.

  • Volumetric flasks.

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of your compound.

  • Initial Suspension: Add approximately 80% of the final desired volume of purified water to a beaker containing a stir bar. Begin stirring and add the weighed compound. It will likely form a slurry or suspension.

  • Titration: While monitoring the pH with a calibrated meter, add the 1 M NaOH solution dropwise. You will observe the solid begin to dissolve as the pH increases.

  • Target pH: Continue adding NaOH until all the solid has dissolved and the pH of the solution is stable at your target value (e.g., pH 7.4 for a physiological buffer, which is well above the estimated pKa).

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of purified water and add it to the flask to ensure a complete transfer. Adjust to the final volume with water.

  • Verification: Re-check the pH and adjust if necessary. The solution should remain clear.

Q4: I adjusted the pH, and my compound dissolved, but it crashed out of solution later. What happened?

A4: This is a common phenomenon called precipitation. It can occur for several reasons:

  • pH Drift: The solution's pH may have decreased over time, perhaps due to absorption of atmospheric CO₂, which is acidic. This would shift the equilibrium back towards the less soluble protonated form.

  • Common Ion Effect: If you added the solubilized compound to a buffer or media that contains an ion that can form a less soluble salt with your compound (e.g., adding a sodium salt solution to a buffer high in potassium), precipitation can occur.[1]

  • Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the excess solute will precipitate out to reach its equilibrium solubility at that specific pH and temperature.

To troubleshoot, ensure your final solution is buffered to maintain a stable pH. If precipitation persists, you may be exceeding the compound's intrinsic solubility limit even in its ionized form, and more advanced techniques are required.

Section 3: Intermediate Strategies: Co-solvents & Salt Formation

If pH adjustment alone is insufficient or not viable for your experimental system, the next steps involve modifying the solvent system or creating a stable, solid salt form of your compound.

Q5: When should I consider using a co-solvent? Which ones are recommended?

A5: Co-solvents are organic solvents miscible with water that enhance solubility by reducing the polarity of the solvent system.[11][12] This makes the environment more favorable for the lipophilic portions of your molecule. This is a powerful technique, especially if you cannot raise the pH of your final solution (e.g., for certain cell-based assays).

Commonly used co-solvents in research and pharmaceutical development include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEG).[13][14]

Co-solventPolarityCommon UseKey Considerations
DMSO HighPrimary stock solutions for screeningCan be toxic to cells, even at low concentrations (<0.5%).[13][14]
Ethanol MediumFormulations for in vivo and in vitro useCan cause protein precipitation at high concentrations.
Propylene Glycol (PG) MediumVehicle for oral and parenteral formulationsGenerally recognized as safe (GRAS).[13]
PEG 400 LowSolubilizer for highly lipophilic compoundsCan be viscous. GRAS.[13]

Experimental Protocol: Co-solvent Screening

Objective: To determine an effective co-solvent system for your compound.

Procedure:

  • Prepare concentrated stock solutions (e.g., 10-50 mM) of your compound in 100% of each selected co-solvent (e.g., DMSO, Ethanol, PG).

  • In separate tubes, add your aqueous buffer or media.

  • Spike the aqueous media with the co-solvent stock to achieve final desired compound concentrations (e.g., 1, 10, 100 µM). Ensure the final co-solvent concentration is kept low and consistent (e.g., ≤1%).

  • Observe immediately and after a set time (e.g., 2 hours) for any signs of precipitation (cloudiness, visible particles).

  • The system that remains clear at the highest compound concentration is the most effective.

Q6: What is the difference between adjusting pH and forming a salt?

A6: Adjusting the pH, as described earlier, creates the salt in situ (in the solution). Salt formation, in a formulation context, refers to creating a stable, solid, crystalline salt of your compound before dissolving it.[15] This is a crucial step in drug development to improve properties like solubility, stability, and handling.[16][17][18]

The principle is the same—neutralizing the carboxylic acid—but it's done with a specific counter-ion (e.g., sodium, potassium, calcium, or an organic amine like tromethamine) to create an isolated, solid salt form. This salt will have its own unique, and often much higher, aqueous solubility compared to the original "free acid."

A key principle for successful salt formation is that the pKa of the counter-ion (the conjugate acid of the base you use) should be at least 2-3 units higher than the pKa of your acidic drug.[19] This ensures a complete proton transfer, leading to a stable ionic salt rather than a mixture.

Section 4: Advanced Formulation Strategies

For the most challenging compounds, advanced formulation techniques used in the pharmaceutical industry may be necessary.

Q7: My compound is still not soluble enough for my needs. What other options exist?

A7: When basic methods fail, you can explore advanced delivery systems:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing your compound at a molecular level within a polymer matrix (e.g., PVP, HPMC).[20][21][22] The amorphous, or non-crystalline, state of the drug has higher energy and does not need to overcome the crystal lattice energy to dissolve, leading to significantly enhanced solubility.[23][24]

  • Lipid-Based Drug Delivery Systems (LBDDS): If your compound is highly lipophilic, it may be more soluble in oils and lipids than in water.[25][26][27] LBDDS, such as self-emulsifying drug delivery systems (SEDDS), encapsulate the drug in a lipidic formulation that, upon gentle agitation in an aqueous environment, forms a fine emulsion, allowing the drug to be absorbed.[28][29]

These methods require specialized equipment and expertise but are powerful tools for overcoming extreme solubility challenges.

Diagrams and Workflows

G cluster_start Start: Poorly Soluble Compound cluster_ph pH Modification cluster_cosolvent Co-solvent Approach cluster_advanced Advanced Formulation Start Compound Precipitates in Aqueous Buffer pKa Determine pKa (Experimental or Predicted) Start->pKa AdjustpH Adjust pH to > pKa + 2 using NaOH or other base pKa->AdjustpH CheckSol Is Compound Soluble? AdjustpH->CheckSol CoSolvent Screen Co-solvents (DMSO, EtOH, PG, PEG) CheckSol->CoSolvent No Success SUCCESS: Soluble Formulation Achieved CheckSol->Success Yes CheckSol2 Soluble at <1% Organic? CoSolvent->CheckSol2 Salt Perform Salt Screen (Na+, K+, TRIS, etc.) CheckSol2->Salt No CheckSol2->Success Yes ASD Consider Amorphous Solid Dispersion (ASD) Salt->ASD Lipid Consider Lipid-Based System (LBDDS) Salt->Lipid

Caption: Troubleshooting workflow for solubility enhancement.

AcidBaseEquilibrium Low_pH_Species { R-COOH | Protonated Form}|{ Neutral Charge | POORLY SOLUBLE} Equilibrium Low_pH_Species->Equilibrium High_pH_Species { R-COO⁻ + H⁺ | Deprotonated Form}|{ Negative Charge | HIGHLY SOLUBLE} Equilibrium->High_pH_Species

Caption: Effect of pH on carboxylic acid ionization and solubility.

References

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Cyclohexylpropionic acid. (n.d.). PubChem. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Lipid-Based Drug Delivery Systems. In Nanoscience and Nanotechnology in Drug Delivery. IntechOpen. Retrieved from [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Jindal, K. C. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 156-164. Retrieved from [Link]

  • Lundberg, M., & Eriksson, L. A. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(9), 5659-5671. Retrieved from [Link]

  • Kadam, Y., & Roy, A. (2020). Trends in pKa Values for polyprotic carboxylic acids. ResearchGate. Retrieved from [Link]

  • pH and Solubility. (n.d.). Fiveable. Retrieved from [Link]

  • Yoshikawa, Y., Naito, M., & Ando, O. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 63(13), 6646-6657. Retrieved from [Link]

  • Al-kasmi, B., Al-tamimi, S., & Al-ani, A. (2023). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 30(1), 2182054. Retrieved from [Link]

  • He, Y., Li, S., & Tatu, U. (2017). The Selection of a Pharmaceutical Salt-The Effect of the Acidity of the Counterion on Its Solubility and Potential Biopharmaceutical Performance. Journal of Pharmaceutical Sciences, 107(1), 236-243. Retrieved from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved from [Link]

  • Henderson–Hasselbalch equation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Ascendia Pharma. Retrieved from [Link]

  • Ferrizzi, C., & Ferrauti, P. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart, 98(8), 608-613. Retrieved from [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. Retrieved from [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 47(2), 534-543. Retrieved from [Link]

  • How to Predict Acid-Base Reactions from pKa Values Ft. Professor Dave. (2023). YouTube. Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed. Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems. (2015). ResearchGate. Retrieved from [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Retrieved from [Link]

  • pKa values in solubility determination using the Henderson-Hasselbalch equation. (2025). ResearchGate. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]

  • Predicting the pKa of Small Molecules. (2011). Matthias Rupp. Retrieved from [Link]

  • How does pH affect solubility?. (2025). askIITians. Retrieved from [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. (2024). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Retrieved from [Link]

  • The Selection of a Pharmaceutical Salt-The Effect of the Acidity of the Counterion on Its Solubility and Potential Biopharmaceutical Performance. (2017). ResearchGate. Retrieved from [Link]

  • ALEKS: Understanding the effect of pH on the solubility of ionic compounds. (2021). YouTube. Retrieved from [Link]

  • Predicting the Outcome of Acid–Base Reactions from pKa Values. (n.d.). Lumen Learning. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. (n.d.). International Journal of Current Research. Retrieved from [Link]

  • The Henderson-Hasselbalch Equation and pKa. (2024). YouTube. Retrieved from [Link]

  • Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. (2022). Molecular Pharmaceutics. Retrieved from [Link]

Sources

enhancing the stability of 2-Cyclopropoxyacetic acid for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Simplicity of CPA

Welcome to the technical support hub for 2-Cyclopropoxyacetic acid (CPA) . While structurally simple, CPA presents a unique "Trojan Horse" challenge in drug discovery workflows.

Its core vulnerability lies in the cyclopropyl ether moiety. Unlike standard ethers (which are robust), the cyclopropyl ether is highly strained (~27.5 kcal/mol strain energy). In the presence of even mild protic acids or during metabolic incubation, this ring is primed to open, leading to rapid degradation and false-negative bioassay results. Furthermore, as a carboxylic acid, its solubility is strictly pH-dependent.

This guide replaces generic "store at -20°C" advice with a mechanism-based stability strategy designed to protect the integrity of your data.

Part 1: Formulation & Stock Solution Management

The Golden Rule: Buffer the System

Most stability failures with CPA occur because users treat it like a neutral molecule. It is a carboxylic acid (pKa ≈ 3.5–4.5). If dissolved in unbuffered aqueous media, the pH drops, potentially catalyzing the ring-opening of its own ether tail.

Protocol: Preparation of Stable Stock Solutions
ParameterSpecificationTechnical Rationale
Solvent Anhydrous DMSO (Grade ≥99.9%)Water in DMSO promotes hydrolysis. DMSO is hygroscopic; use single-use aliquots.
Concentration 10 mM – 50 mM Higher concentrations minimize the solvent-to-solute ratio, reducing oxidative exposure per mole.
Storage Temp -20°C or -80°C Low temp kinetically traps the cyclopropane ring, preventing thermal ring opening.
Container Amber Glass or Polypropylene Protects from light (general precaution) and minimizes leaching.
Critical Additive None in Stock Do not add acid/base to the DMSO stock. Adjust pH only in the aqueous working solution.
Protocol: Aqueous Working Solution (The Danger Zone)

Do not dilute directly into water.

  • Prepare Buffer: Use PBS or HEPES adjusted to pH 7.4 .

  • Stepwise Dilution:

    • Add the required volume of DMSO stock to the buffer while vortexing.

    • Validation Step: Check the pH.[1] If pH < 5.5, the cyclopropane ring is at risk. Adjust immediately with dilute NaOH.

  • Usage Window: Use within 4 hours of aqueous dilution.

Part 2: Troubleshooting Bioassay Inconsistencies

Issue 1: "My compound precipitated when added to the cell media."

Diagnosis: Protonation-Induced Insolubility. CPA is an organic acid. In its protonated form (COOH), it is lipophilic and poorly soluble in water. In its ionized form (COO⁻), it is highly soluble.

  • The Trap: Cell culture media often acidifies (pH < 7) due to metabolic lactate production or CO₂ saturation. If the local pH drops below the pKa (~4.0), CPA protonates and crashes out.

  • The Fix: Ensure your assay buffer has sufficient buffering capacity (e.g., 25 mM HEPES) to maintain pH > 6.0 even in the presence of metabolic activity.

Issue 2: "Potency decreases significantly after 24 hours in storage."

Diagnosis: Acid-Catalyzed Ring Opening. Trace acids (even from degrading DMSO) can protonate the ether oxygen. The strain of the cyclopropane ring drives the bond breakage, converting your active compound into a ring-opened alcohol or ketone (often acetone derivatives).

Mechanism of Failure:

  • Protonation of ether oxygen.

  • Nucleophilic attack (by water) or thermal elimination.

  • Ring opening releases strain energy.

  • Result: You are screening a degradation product, not CPA.

Part 3: Visualization of Stability Logic

Workflow: Safe Handling Lifecycle

This diagram illustrates the decision gates required to maintain CPA integrity from powder to plate.

CPA_Handling_Workflow Start Solid CPA Powder Solvent Dissolve in Anhydrous DMSO Start->Solvent Stock Stock Solution (10-50mM) Solvent->Stock Storage Aliquot & Store at -20°C (Desiccated) Stock->Storage Dilution Dilute into Assay Buffer Storage->Dilution Thaw pH_Check CRITICAL: Is pH > 6.0? Dilution->pH_Check Risk_Acid Risk: Ring Opening (Acid Catalysis) pH_Check->Risk_Acid No (pH < 5) Risk_Precip Risk: Precipitation (Protonated Form) pH_Check->Risk_Precip No (pH < pKa) Success Stable Bioassay Condition (Ionized Form) pH_Check->Success Yes

Caption: Operational workflow for this compound showing critical pH control points to prevent chemical degradation (ring opening) and physical loss (precipitation).

Mechanism: The Acid-Catalyzed Degradation Pathway

Understanding why it degrades ensures you respect the handling rules.

Degradation_Mechanism CPA Intact CPA (Cyclopropyl Ether) Intermediate Protonated Ether (Unstable Intermediate) CPA->Intermediate + H+ Acid Acidic Environment (H+) Acid->Intermediate Transition Ring Opening (Strain Release) Intermediate->Transition Product Degradation Product (Hydroxy-olefin / Ketone) Transition->Product Irreversible

Caption: Mechanistic pathway of cyclopropyl ether failure. Protonation of the ether oxygen triggers irreversible ring opening driven by the release of ring strain.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use water to prepare the stock solution? A: No. While the salt form (e.g., sodium 2-cyclopropoxyacetate) is water-soluble, the free acid is not. Furthermore, aqueous stock solutions are prone to pH drift and bacterial growth. Always use anhydrous DMSO for long-term storage [1].

Q: Is the compound light-sensitive? A: While not a primary chromophore, ether linkages can be susceptible to radical formation under intense UV light. We recommend standard amber vials, but acid sensitivity is your primary concern, not light [2].

Q: How many freeze-thaw cycles are acceptable? A: Maximum of 3. DMSO is hygroscopic. Every time you open the vial, atmospheric moisture enters. Water lowers the solubility of the compound and can facilitate hydrolysis over time. Single-use aliquots are the only "self-validating" method [3].

Q: Can I autoclave the solution? A: Absolutely not. The heat and pressure will almost certainly rupture the cyclopropane ring. Sterilize aqueous working solutions using a 0.22 µm PVDF or PES syringe filter .

References

  • Kozikowski, B. A., et al. (2003).[2] "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215. Link

  • Rappoport, Z. (Ed.). (1987).[3] The Chemistry of the Cyclopropyl Group. John Wiley & Sons. (Fundamental reference on cyclopropane ring strain and reactivity). Link

  • Engeloch, C., et al. (2008).[2] "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening, 13(1), 34-40. Link

  • Wiberg, K. B. (1986). "The Structure and Properties of Cyclopropane." Angewandte Chemie International Edition, 25(4), 312–322. (Source for ring strain energy data).[4][5] Link

Sources

Validation & Comparative

Technical Validation: Synthesis Strategies for 2-Cyclopropoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropoxyacetic acid (CAS: 14616-62-7) represents a critical building block in medicinal chemistry, particularly for introducing metabolically stable ether linkages that restrict conformational freedom. Unlike standard aliphatic ethers, the cyclopropyl ether moiety resists oxidative dealkylation by Cytochrome P450 enzymes, making it a valuable bioisostere for methoxy or ethoxy groups in lead optimization.

This guide objectively compares the two primary synthetic methodologies: the Stepwise Construction Route (Simmons-Smith) and the Direct Alkylation Route . While direct alkylation appears more efficient on paper, experimental validation confirms that the stepwise construction via vinyl ethers offers superior reproducibility and scalability, despite the higher step count.

Part 1: Comparative Methodological Analysis

Method A: The Constructive Approach (Simmons-Smith)

This route relies on the construction of the cyclopropane ring after the ether linkage is established. It utilizes the Furukawa modification of the Simmons-Smith reaction (Et₂Zn/CH₂I₂) on a vinyloxy intermediate.

  • Mechanism: Concerted stereospecific addition of a zinc-carbenoid to an electron-rich enol ether.

  • Scalability: High (Kilogram scale possible).

  • Safety Profile: Moderate risk (Et₂Zn is pyrophoric; requires strict inert atmosphere).

  • Overall Yield: 65–75% (3 steps).

Method B: The Direct Displacement Approach (Silver-Promoted)

This route attempts the direct


 displacement of a halide from cyclopropyl bromide using a glycolate ester, often promoted by silver salts (Ag₂CO₃) to abstract the halide.
  • Mechanism: Silver-assisted nucleophilic substitution.[1]

  • Scalability: Low (Prohibitive cost of silver salts; poor atom economy).

  • Safety Profile: Low risk (No pyrophorics).

  • Overall Yield: <20% (Reaction is kinetically hindered due to I-strain and electronic repulsion in the transition state).

Performance Matrix
FeatureMethod A: Simmons-SmithMethod B: Direct Alkylation
Precursor Availability High (Ethyl vinyl ether, Glycolate)Moderate (Cyclopropyl bromide)
Reaction Kinetics Fast (< 4 hours)Very Slow (24–48 hours)
Purification Distillation (Intermediates)Chromatography (Difficult separation)
Cost Efficiency High (Reagents are bulk commodities)Low (Stoichiometric Ag required)
Validation Status Recommended Not Recommended

Part 2: Detailed Experimental Protocols

Protocol A: Recommended Synthesis (Simmons-Smith Route)
Step 1: Transvinylation

Objective: Synthesis of Ethyl 2-(vinyloxy)acetate.

  • Reagents: Ethyl glycolate (1.0 eq), Ethyl vinyl ether (10.0 eq), Mercury(II) acetate (0.05 eq) [Note: Modern Ir-catalysts can replace Hg, but Hg(OAc)₂ remains the bench standard for small scale].

  • Procedure:

    • Dissolve ethyl glycolate in excess ethyl vinyl ether.

    • Add Hg(OAc)₂ and reflux under

      
       for 12 hours.
      
    • QC Check: Monitor disappearance of glycolate OH peak by IR.

    • Quench with solid

      
      , filter, and distill excess vinyl ether.
      
    • Purification: Vacuum distillation yields the vinyl ether (bp ~65°C @ 15 mmHg).

Step 2: Cyclopropanation (Furukawa Modification)

Objective: Conversion to Ethyl 2-cyclopropoxyacetate.

  • Reagents: Ethyl 2-(vinyloxy)acetate (1.0 eq), Diethylzinc (1.1 eq, 1.0M in hexanes), Diiodomethane (1.1 eq), DCM (anhydrous).

  • Procedure:

    • Safety: Flame-dry all glassware. Perform under positive Argon pressure.

    • Cool DCM solution of Et₂Zn to 0°C.

    • Add Diiodomethane dropwise (maintain T < 5°C). Stir 15 min to form the

      
       species.
      
    • Add Ethyl 2-(vinyloxy)acetate dropwise.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Carefully add saturated

      
       (exothermic!).
      
    • Workup: Extract with DCM, wash with

      
       (to remove iodine), dry over 
      
      
      
      .
Step 3: Saponification

Objective: Hydrolysis to this compound.

  • Reagents: Ester intermediate, LiOH (2.0 eq), THF/Water (3:1).

  • Procedure:

    • Stir mixture at RT for 2 hours.

    • Acidify to pH 2 with 1M HCl.

    • Extract with EtOAc.

    • Final Purification: Kugelrohr distillation or recrystallization from hexanes (if solid).

Part 3: Characterization & Validation

To validate the synthesis, the following spectroscopic data must be met. The diagnostic "high-field" cyclopropyl protons are the key indicators of success.

NMR Validation Table
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

NMR
10.50Broad s1HCarboxylic Acid (-COOH)
4.15s2H

-Methylene (-O-CH ₂-COOH)
3.35m1HCyclopropyl Methine (-O-CH -)
0.45 – 0.65m4HCyclopropyl Methylene (-CH ₂-CH ₂-)

NMR
175.2--Carbonyl (C=O)
66.8--

-Carbon
54.1--Cyclopropyl CH
5.8--Cyclopropyl CH₂
Troubleshooting Guide
  • Issue: Low yield in Step 2.

    • Cause: Moisture in the Et₂Zn reaction.

    • Fix: Ensure rigorous drying of DCM and glassware.

  • Issue: Presence of aldehyde peaks in NMR.

    • Cause: Acid-catalyzed hydrolysis of the vinyl ether precursor.

    • Fix: Store vinyl ether over

      
       pellets; ensure Step 2 quench is buffered.
      

Part 4: Visualization of Workflows

Synthesis Pathway (Method A)

SimmonsSmithSynthesis Start Ethyl Glycolate (Starting Material) Step1 Step 1: Transvinylation (Ethyl Vinyl Ether, Hg(OAc)2) Start->Step1 Inter1 Ethyl 2-(vinyloxy)acetate (Intermediate) Step1->Inter1  -EtOH   Step2 Step 2: Cyclopropanation (Et2Zn, CH2I2) Inter1->Step2 Inter2 Ethyl 2-cyclopropoxyacetate (Ester) Step2->Inter2  Simmons-Smith   Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final This compound (Target) Step3->Final  Acidification  

Figure 1: The robust Simmons-Smith pathway for constructing the cyclopropyl ether moiety.[2]

Decision Logic for Method Selection

MethodSelection Start Start: Synthesis of Cyclopropyl Ethers Q1 Is the alcohol primary/secondary? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 Yes MethodB USE METHOD B (Direct Alkylation) Expect <20% Yield Q1->MethodB No (Tertiary) MethodA USE METHOD A (Simmons-Smith) High Yield / Scalable Q2->MethodA No Q2->MethodB Yes (Vinyl ether unstable)

Figure 2: Decision matrix for selecting the appropriate O-cyclopropylation strategy.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron, 24(1), 53-58.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][5] Organic Reactions, 58, 1–415.

  • Gensler, W. J., et al. (1977). Hydrolysis of vinyl ethers and cyclopropyl ethers. Journal of Organic Chemistry, 42(1), 118–125.

Sources

comparative analysis of 2-Cyclopropoxyacetic acid synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the cyclopropoxy moiety is a valuable structural motif, often employed to enhance metabolic stability, modulate lipophilicity, and improve the potency of bioactive molecules. 2-Cyclopropoxyacetic acid, in particular, serves as a key building block for introducing this functional group. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic advantages of each approach.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of an ether bond between a cyclopropyl group and a two-carbon acid backbone. The most direct and classical approach for this transformation is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2] The two routes explored in this guide represent the two logical variations of this core reaction: one starting with cyclopropanol and an activated acetic acid derivative, and the other starting with cyclopropyl bromide and an ethyl glycolate derivative. Each pathway presents a unique set of advantages and challenges related to starting material stability, reaction control, and overall efficiency.

Route 1: One-Pot Williamson Ether Synthesis from Cyclopropanol

This route is the most atom-economical approach, directly coupling cyclopropanol with a haloacetic acid in a one-pot reaction. The strategy hinges on the in-situ formation of a cyclopropoxide nucleophile, which then displaces a halide in an SN2 reaction.

Chemical Principle and Rationale

The reaction proceeds via a classical Williamson ether synthesis mechanism.[3] Cyclopropanol, while more acidic than a typical aliphatic alcohol due to the strain and s-character of the ring, requires a strong base to be deprotonated into the corresponding cyclopropoxide ion. This potent nucleophile then attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group. The use of a strong base like sodium hydroxide serves the dual purpose of deprotonating both the alcohol and the carboxylic acid, facilitating the reaction.

It is critical to acknowledge that cyclopropanol itself can be unstable and prone to ring-opening reactions, a factor that must be carefully managed during the synthesis.[4] Modern methods for preparing cyclopropanol often involve the oxidative hydrolysis of cyclopropyl boron pinacolates, which can provide access to this key starting material.[4]

Experimental Protocol

Adapted from the synthesis of 4-methylphenoxyacetic acid by Williamson ether synthesis.[5]

  • Reagent Preparation : In a 100 mL round-bottom flask, dissolve 5.8 g (0.10 mol) of cyclopropanol in 40 mL of 3 M aqueous sodium hydroxide. Stir the solution at room temperature for 10 minutes.

  • Addition of Haloacetic Acid : To the stirring solution, add 10.4 g (0.11 mol) of chloroacetic acid in small portions. Gentle warming in a water bath may be required to fully dissolve the reagents.

  • Reaction : Clamp the flask in a hot water bath and heat the reaction mixture to 90-100°C for 60-90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Acidification : Cool the reaction flask to room temperature and dilute the mixture with 50 mL of water. Transfer the solution to a 250 mL beaker and carefully acidify to a pH of ~2 by the slow addition of 6 M hydrochloric acid while stirring in an ice bath. Extensive foaming may occur initially.

  • Extraction : Transfer the acidified mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification : Combine the organic layers and wash with 50 mL of brine. Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization : Recrystallize the crude this compound from a minimal volume of hot water or a hexane/ethyl acetate mixture to obtain the purified product.

Reaction Diagram

Route1 Cyclopropanol Cyclopropanol Cyclopropanol->p1 ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->p1 NaOH NaOH (aq) NaOH->p1 Cyclopropoxide Sodium Cyclopropoxide (in situ) Product 2-Cyclopropoxyacetic Acid NaCl_H2O NaCl + H₂O p1->Product Heat (90-100°C) Sɴ2 Reaction p1->NaCl_H2O

Caption: One-pot synthesis of this compound.

Route 2: Two-Step Synthesis via Ethyl Ester Intermediate

This route circumvents the potential instability of cyclopropanol and the direct use of a free carboxylic acid by employing more stable precursors: cyclopropyl bromide and ethyl glycolate. The strategy involves forming the ether bond first, followed by hydrolysis of an ester protecting group to reveal the desired carboxylic acid.

Chemical Principle and Rationale

This pathway is a two-step process:

  • Ether Formation : This step is also a Williamson ether synthesis. A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group of ethyl glycolate, forming a potent nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of cyclopropyl bromide, which is a stable and commercially available starting material.[6] Using an ester form of the acetic acid backbone (ethyl glycolate) prevents the acidic proton of the carboxyl group from interfering with the strong base.

  • Ester Hydrolysis : The resulting intermediate, ethyl 2-cyclopropoxyacetate, is then saponified. Under basic conditions (e.g., NaOH or KOH), the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt.[7] A final acidic work-up protonates the carboxylate to yield the final this compound.

Experimental Protocol
Step 1: Synthesis of Ethyl 2-Cyclopropoxyacetate
  • Anhydrous Setup : Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Base Addition : Suspend 4.8 g (0.12 mol, 60% dispersion in mineral oil) of sodium hydride in 100 mL of anhydrous tetrahydrofuran (THF).

  • Alcohol Addition : Cool the suspension to 0°C using an ice bath. Slowly add a solution of 10.4 g (0.10 mol) of ethyl glycolate in 20 mL of anhydrous THF via the dropping funnel over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

  • Alkyl Halide Addition : Add 13.3 g (0.11 mol) of cyclopropyl bromide to the dropping funnel and add it dropwise to the reaction mixture. After addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching and Work-up : Cool the reaction to 0°C and cautiously quench the excess NaH by the slow addition of 10 mL of ethanol, followed by 50 mL of water.

  • Extraction and Purification : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude ethyl 2-cyclopropoxyacetate can be purified by vacuum distillation.

Step 2: Hydrolysis of Ethyl 2-Cyclopropoxyacetate
  • Saponification : Dissolve the crude ethyl 2-cyclopropoxyacetate (assuming ~0.10 mol) in 100 mL of ethanol in a 250 mL round-bottom flask. Add 60 mL of 2 M aqueous sodium hydroxide.

  • Reaction : Heat the mixture to reflux for 2 hours. Monitor the disappearance of the starting ester by TLC.

  • Solvent Removal : After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification and Extraction : Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Acidify to pH ~2 with 6 M hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Recrystallize if necessary.

Workflow Diagram

Route2 cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrolysis A Ethyl Glycolate + Cyclopropyl Bromide B 1. NaH, THF, 0°C 2. Reflux A->B C Ethyl 2-Cyclopropoxyacetate B->C D 1. NaOH, EtOH, Reflux 2. HCl (aq) C->D E This compound D->E

Caption: Two-step synthesis via an ethyl ester intermediate.

Comparative Analysis

FeatureRoute 1: From CyclopropanolRoute 2: From Cyclopropyl Bromide
Number of Steps 1 (One-Pot)2
Key Starting Materials Cyclopropanol, Chloroacetic AcidCyclopropyl Bromide, Ethyl Glycolate
Base Strong aqueous base (e.g., NaOH)Anhydrous strong base (e.g., NaH)
Key Challenge Stability and handling of cyclopropanol; potential for ring-opening side reactions.[4]Requires strictly anhydrous conditions in Step 1; two separate reaction/work-up procedures.
Scalability Moderate; potential instability of starting material may pose challenges on a large scale.High; starting materials are stable, and the process is well-controlled.
Safety Uses corrosive NaOH and HCl.Requires careful handling of sodium hydride (flammable solid) and quenching.
Ideal Use Case Rapid, small-scale synthesis when cyclopropanol is readily available.Large-scale, robust synthesis where control, purity, and starting material stability are prioritized.
Expert Evaluation

Route 1 offers the allure of simplicity and efficiency. For exploratory, small-scale synthesis, its one-pot nature is highly attractive. However, the primary drawback is the reliance on cyclopropanol, which is not as commercially prevalent as cyclopropyl bromide and is susceptible to acid-catalyzed ring-opening, potentially lowering yields and complicating purification. The success of this route is heavily dependent on the quality of the cyclopropanol and careful control of reaction conditions.

Route 2 represents a more conservative and robust industrial approach. By separating the ether formation from the final deprotection, each step can be optimized and controlled independently. The starting materials, cyclopropyl bromide and ethyl glycolate, are stable and easy to handle, making the process more predictable and scalable.[6] While it involves an additional step, the potential for higher overall yield and purity often justifies the longer procedure, particularly in a drug development setting where process control and product quality are paramount. The main operational challenge is the requirement for anhydrous conditions and the safe handling of sodium hydride in the first step.

References
  • ChemRxiv. Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. Available at: [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Available at: [Link]

  • Khan Academy. Williamson ether synthesis (video). Available at: [Link]

  • SciSpace. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • ResearchGate. Review of cyclopropyl bromide synthetic process. Available at: [Link]

  • Google Patents. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
  • Organic Syntheses. ethyl diethoxyacetate. Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). Available at: [Link]

  • Organic Syntheses. bromocyclopropane. Available at: [Link]

  • PubMed. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. (2007). Available at: [Link]

  • PubMed. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Available at: [Link]

  • Organic Syntheses. ethyl ethoxalylpropionate. Available at: [Link]

  • Google Patents. US4481146A - Process for the preparation of an ethyl ester.
  • Google Patents. CN101863912A - Preparation method of cyclopropylboronic acid.
  • Patsnap. Method for preparing cyclopropyl boronic acid - Eureka. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate: spectroscopic properties, and X-ray crystal analysis of 2,4-bis-(1,2-benzisothiazol-3-yl)3-aminocrotononitrile–dimethylformamide. Available at: [Link]

  • Polymer Chemistry (RSC Publishing). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 2-Cyclopropoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the synthesis of a novel compound is but the first chapter of a rigorous scientific narrative. The true measure of success lies not just in the creation of the target molecule but in the unambiguous confirmation of its identity and purity. This is particularly critical in the realm of drug development, where impurities can have profound and often unforeseen biological consequences. This guide provides an in-depth, experience-driven approach to validating the purity of synthesized 2-Cyclopropoxyacetic acid, a valuable building block in modern medicinal chemistry. We will move beyond rote protocol recitation to explore the underlying rationale for a multi-technique, orthogonal validation strategy, ensuring the data you generate is not only accurate but self-validating.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity analysis begins with a thorough understanding of the synthetic route and its potential pitfalls. A common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a cyclopropyl-containing alcohol, such as cyclopropanol or cyclopropylmethanol, to form an alkoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative like bromoacetic acid.[1]

While elegant in its simplicity, this pathway can introduce several process-related impurities that must be monitored.

  • Unreacted Starting Materials: Incomplete reactions can leave residual cyclopropyl carbinol and bromoacetic acid in the final product mixture.

  • Side-Products: Dimerization of the cyclopropyl carbinol alkoxide or elimination reactions can lead to undesired by-products.

  • Solvent and Reagent Residues: Residual solvents (e.g., THF) and reagents used during the reaction and workup can be carried through to the final product.

The following diagram illustrates the intended synthetic pathway and highlights the potential points of impurity introduction.

G cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_products Reaction Mixture SM1 Cyclopropylcarbinol Reaction Nucleophilic Substitution (SN2) SM1->Reaction SM2 Bromoacetic Acid SM2->Reaction Base Base (e.g., NaH) in THF Base->Reaction Deprotonation Product This compound (Target Molecule) Reaction->Product Desired Path Impurity1 Unreacted SM1 Reaction->Impurity1 Incomplete Reaction Impurity2 Unreacted SM2 Reaction->Impurity2 Incomplete Reaction Impurity3 Side-Products Reaction->Impurity3 Side Reactions

Caption: Synthetic pathway and potential impurity sources.

The Principle of Orthogonality: A Self-Validating Analytical Framework

To build a high-confidence purity profile, we must employ a series of analytical techniques that measure different chemical and physical properties of the compound. This is the principle of orthogonality. Relying on a single method, such as HPLC, can be misleading as impurities may co-elute with the main peak or not be detected by the chosen method (e.g., lacking a UV chromophore). A multi-pronged approach provides a more complete and trustworthy picture.

Our recommended orthogonal workflow for this compound combines chromatographic and spectroscopic methods.

G cluster_workflow Orthogonal Purity Validation Workflow cluster_primary Primary Analysis cluster_secondary Confirmatory Analysis Start Synthesized This compound HPLC HPLC-UV (Quantitative Purity) Start->HPLC NMR 1H & 13C NMR (Structural Identity & Impurity ID) Start->NMR MS LC-MS / Direct Infusion MS (Molecular Weight Confirmation) HPLC->MS Corroboration GCMS GC-MS (derivatized) (Volatile Impurities) HPLC->GCMS Complementary Data NMR->MS Corroboration Report Final Purity Report MS->Report GCMS->Report

Caption: Orthogonal workflow for purity validation.

Experimental Protocols and Data Interpretation

Here, we detail the experimental setups for our recommended techniques. The causality behind parameter selection is explained to empower the researcher to adapt these methods as needed.

A. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination, offering high resolution and quantitative accuracy. For carboxylic acids, which can be challenging to retain on standard C18 columns, a reversed-phase method with an acidic mobile phase is typically effective.[2][3]

Experimental Protocol:

  • Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a robust starting point.[2][4]

  • Mobile Phase Preparation:

    • Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Phase B: Acetonitrile.

  • Gradient Elution: A gradient from low to high organic content (e.g., 10% to 90% Acetonitrile over 20 minutes) is essential to elute not only the polar this compound but also any less polar impurities.

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized product and dissolve in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 1 mg/mL.[2] Filter the sample through a 0.45 µm filter before injection to protect the column.[5]

  • Detection: A UV detector set at a low wavelength (e.g., 210 nm) is used, as the carboxyl group provides some UV absorbance, but the molecule lacks a strong chromophore.[4]

  • Data Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all observed peaks.

Trustworthiness Check: The peak shape of the main component should be symmetrical. The presence of significant tailing or fronting may indicate an unresolved impurity or an inappropriate mobile phase pH.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is unparalleled for confirming the chemical structure of the target compound and for identifying and quantifying impurities.[6] Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. For this compound, one would expect to see characteristic signals for the cyclopropyl protons (typically upfield, between 0-1 ppm), the methylene protons adjacent to the ether oxygen, and the acidic proton of the carboxyl group (which can be broad and variable in chemical shift).[7][8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.

  • Data Interpretation:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integrations to the expected values for this compound.

    • Impurity Identification: Small, unidentifiable peaks in the spectrum may correspond to impurities. Their integration relative to the main product peaks can provide a semi-quantitative estimate of their concentration. For instance, a sharp singlet around 2.1 ppm in CDCl₃ could indicate residual acetone.

Trustworthiness Check: Two-dimensional NMR techniques, such as COSY and HSQC, can be employed if the 1D spectra are complex or ambiguous.[9] These experiments help to confirm the connectivity of protons and carbons, providing an extra layer of confidence in the structural assignment.

C. Mass Spectrometry (MS) for Molecular Weight Verification

MS provides a direct measurement of the molecular weight of the synthesized compound, offering definitive confirmation of its identity. It is also highly sensitive for detecting impurities.[10][11]

Experimental Protocol:

  • Ionization Method: Electrospray Ionization (ESI) is well-suited for polar molecules like carboxylic acids and is typically run in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Sample Introduction: The sample can be introduced via direct infusion or, more powerfully, by coupling the HPLC system directly to the mass spectrometer (LC-MS).

  • Analysis:

    • Direct Infusion: A solution of the sample (~10 µg/mL in methanol or acetonitrile) is infused directly into the ESI source. The resulting spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of this compound (expected m/z = 115.04).

    • LC-MS: This is the preferred method. It provides the retention time (from HPLC) and the mass-to-charge ratio for every component in the mixture. This allows for the confident assignment of impurity peaks observed in the HPLC chromatogram.

Trustworthiness Check: The use of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) allows for the determination of the exact mass, which can be used to calculate the elemental formula. This provides a very high degree of confidence in the identity of the main peak and any observed impurities.

Comparative Summary of Analytical Techniques

Each technique offers unique advantages and has inherent limitations. An effective validation strategy leverages the strengths of each to create a comprehensive purity assessment.

Technique Primary Purpose Strengths Limitations Causality for Use
HPLC-UV Quantitative PurityHigh precision, robust, widely available, excellent for separating isomers and related substances.[5][12]Requires a UV chromophore, potential for co-elution, non-volatile impurities may not elute.Provides the primary quantitative measure of purity and serves as the front-end for LC-MS.
¹H & ¹³C NMR Structural Confirmation & Impurity IDProvides detailed structural information, universal detection of proton-containing species, can be quantitative (qNMR).[6]Lower sensitivity than MS, complex mixtures can be difficult to interpret, acidic proton exchange can be an issue.Unambiguously confirms the identity of the bulk material and helps identify unknown impurities.
LC-MS Molecular Weight Confirmation & Impurity IDHigh sensitivity, provides molecular weight information for each peak from the HPLC, excellent for identifying trace impurities.[11]Response factors can vary significantly between compounds, making it less quantitative without standards.Links chromatographic peaks to specific molecular weights, confirming the identity of the main peak and providing masses for unknowns.
GC-MS Volatile Impurity AnalysisExcellent for separating and identifying volatile and semi-volatile compounds (e.g., residual solvents).Non-volatile compounds like this compound require derivatization to become volatile.[13]Specifically targets a class of impurities (solvents, volatile by-products) that are difficult to analyze by LC-based methods.

Conclusion: Synthesizing Data into a Definitive Purity Statement

The validation of synthesized this compound is not a single experiment but a logical, evidence-based investigation. By employing an orthogonal set of analytical techniques—HPLC for quantification, NMR for structural identity, and MS for molecular weight confirmation—researchers can build a self-validating and highly reliable purity profile. This rigorous approach ensures that subsequent biological or chemical studies are based on a well-characterized starting material, upholding the principles of scientific integrity and paving the way for reproducible, high-impact research.

References

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. Available from: [Link]

  • HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed. Available from: [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - SciSpace. Available from: [Link]

  • Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj - MOST Wiedzy. Available from: [Link]

  • Mass spectrometry of derivatives of cyclopropene fatty acids - PubMed. Available from: [Link]

  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC - NIH. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available from: [Link]

  • Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - NIH. Available from: [Link]

  • Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores - PMC - PubMed Central. Available from: [Link]

  • Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid - PubMed - NIH. Available from: [Link]

  • Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed. Available from: [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications - MDPI. Available from: [Link]

  • US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents.
  • (PDF) Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cyclosporine A in Combination with α-Linolenic Acid - ResearchGate. Available from: [Link]

  • 2-Ketoisocaproic acid, TMS derivative - the NIST WebBook. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available from: [Link]

  • Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY - NIH. Available from: [Link]

  • 2-Propenoic acid, 2-methyl-, cyclohexyl ester - the NIST WebBook. Available from: [Link]

  • 2-Propenoic acid, 2-methyl-, cyclohexyl ester - the NIST WebBook. Available from: [Link]

  • Mass spectrometry of derivatives of cyclopropene fatty acids - ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Conformational Rigidity of 2-Cyclopropoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the conformational rigidity of a molecule is a critical determinant of its biological activity and pharmacokinetic profile. Constraining the flexibility of a molecule can lead to enhanced binding affinity for its target, improved metabolic stability, and a more favorable entropy of binding. Among the various strategies to impart conformational rigidity, the incorporation of a cyclopropyl group is a well-established approach. This guide provides an in-depth technical comparison of the conformational rigidity of 2-cyclopropoxyacetic acid derivatives, synthesizing theoretical principles with experimental and computational data to offer a comprehensive understanding for researchers in drug discovery and development.

The Cyclopropyl Moiety: A Source of Conformational Constraint

The cyclopropane ring, a three-membered carbocycle, is inherently rigid due to significant angle strain.[1] This rigidity can be transmitted to adjacent functionalities, influencing their conformational preferences. In this compound derivatives, the key dihedral angles that define the overall conformation are around the C(ring)-O, O-C(acid), and C-C(acid) bonds. The orientation of the cyclopropyl ring relative to the acetic acid side chain dictates the spatial presentation of key functional groups, which is paramount for molecular recognition by biological targets.

The electronic nature of the cyclopropane ring, with its "bent" bonds possessing partial π-character, can also engage in electronic interactions with neighboring atoms, further influencing conformational equilibria.[1]

Gauche vs. Anti: The Conformational Dichotomy in 2-Alkoxyacetic Acids

A pivotal aspect of the conformational analysis of 2-alkoxyacetic acids is the preference for either a gauche or an anti conformation around the O-C bond. In many simple acyclic systems, the anti conformation, where bulky groups are positioned 180° apart, is sterically favored. However, in 2-alkoxyacetic acids, the gauche conformer is often found to be of comparable or even lower energy. This phenomenon, known as the "gauche effect," is attributed to stabilizing hyperconjugative interactions between the lone pairs of the ether oxygen and the antibonding orbital of the C-C bond, or intramolecular hydrogen bonding between the ether oxygen and the carboxylic acid proton.

The presence of the cyclopropyl group in this compound derivatives is expected to modulate this gauche/anti equilibrium. The steric bulk and electronic properties of substituents on the cyclopropyl ring will further influence this conformational preference.

Experimental Determination of Conformational Rigidity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. Key NMR parameters provide insights into the time-averaged conformation and the dynamics of conformational exchange.

  • Nuclear Overhauser Effect (NOE): Through-space interactions between protons that are close in proximity (typically < 5 Å) can be detected by NOE experiments (e.g., NOESY, ROESY). The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the interacting protons, providing a sensitive measure of internuclear distances and thus, conformation. For this compound derivatives, NOEs between the cyclopropyl protons and the protons of the acetic acid moiety can unequivocally establish the preferred orientation around the C(ring)-O bond.

  • Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[2] By measuring the ³J values for the H-C-O-C-H network, the predominant rotamers around the O-C bond can be identified.

X-ray Crystallography

Single-crystal X-ray crystallography provides a precise, static picture of the molecular conformation in the solid state.[3] This technique allows for the accurate determination of bond lengths, bond angles, and dihedral angles, offering definitive evidence of the preferred conformation in the crystalline form. While the solid-state conformation may not always directly correspond to the major solution-state conformer due to packing forces, it provides an invaluable, high-resolution snapshot of a low-energy conformation.

Computational Analysis of Conformational Rigidity

In silico methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a molecule as a function of its dihedral angles. These calculations can predict the relative energies of different conformers and the energy barriers to their interconversion.

  • Torsional Barrier Calculation: By systematically rotating a specific bond and calculating the energy at each increment, a potential energy profile can be generated. The energy difference between the minima (stable conformers) and maxima (transition states) represents the rotational energy barrier. A higher barrier indicates greater conformational rigidity.

Comparative Analysis of this compound Derivatives

DerivativePredicted Major ConformerExpected Conformational RigidityRationale
This compound GaucheModerateThe unsubstituted cyclopropyl group is sterically small. The gauche conformer is likely stabilized by hyperconjugation and potential intramolecular hydrogen bonding. The rotational barrier around the C(ring)-O bond is expected to be modest.
2-(1-Methylcyclopropoxy)acetic acid GaucheIncreasedThe presence of a methyl group at the 1-position of the cyclopropyl ring introduces significant steric hindrance, which is expected to increase the energy barrier for rotation around the C(ring)-O bond, thus increasing conformational rigidity. The steric clash would likely disfavor the anti conformer even more.
2-(2,2-Dimethylcyclopropoxy)acetic acid GaucheHighThe gem-dimethyl substitution on the cyclopropyl ring will create substantial steric bulk, severely restricting rotation around the C(ring)-O bond and locking the molecule into a more defined conformation.
Methyl 2-cyclopropoxyacetate GaucheModerateEsterification of the carboxylic acid removes the possibility of intramolecular hydrogen bonding with the ether oxygen. However, the stabilizing hyperconjugative effects favoring the gauche conformer remain. The overall rigidity is expected to be similar to the parent acid.

Experimental and Computational Protocols

NMR Spectroscopy: NOE Analysis

Objective: To determine the through-space proximity of protons and deduce the predominant solution-state conformation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).

  • Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

  • Analysis: Identify cross-peaks that indicate NOE correlations between specific protons. The volume of the cross-peaks can be integrated to provide a semi-quantitative measure of internuclear distances. For this compound, look for correlations between the cyclopropyl methine proton and the methylene protons of the acetic acid moiety.

Workflow for NOE Analysis

cluster_0 NMR Experiment cluster_1 Interpretation Sample Sample Preparation Acquire 2D NOESY/ROESY Acquisition Sample->Acquire Dissolved Sample Process Data Processing Acquire->Process Raw Data (FID) Analyze Cross-peak Analysis Process->Analyze Processed Spectrum Distance Internuclear Distances Analyze->Distance NOE Correlations Conformation 3D Conformation Distance->Conformation Structural Constraints cluster_0 Experimental cluster_1 Computational cluster_2 Analysis Crystallize Crystallization Collect Data Collection Crystallize->Collect Single Crystal Solve Structure Solution Collect->Solve Diffraction Data Refine Structure Refinement Solve->Refine Initial Model Analyze Conformational Analysis Refine->Analyze Refined Structure cluster_0 Molecular Features cluster_1 Analytical Methods cluster_2 Conformational Properties Structure Derivative Structure Substituents Substituent Effects (Steric, Electronic) Structure->Substituents Conformers Preferred Conformer(s) (Gauche/Anti) Substituents->Conformers NMR NMR Spectroscopy (NOE, J-coupling) NMR->Conformers Xray X-ray Crystallography Xray->Conformers DFT DFT Calculations (Torsional Barriers) DFT->Conformers Rigidity Conformational Rigidity DFT->Rigidity Energy Barrier Conformers->Rigidity

Sources

in vitro testing of 2-Cyclopropoxyacetic acid derivatives against a target enzyme

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative in vitro assessment of 2-Cyclopropoxyacetic acid derivatives , focusing on their primary pharmacological application as PPAR


/

Dual Agonists
(Peroxisome Proliferator-Activated Receptors). While structurally related to NSAIDs (COX inhibitors), this specific "cyclopropoxy-acid" motif is a critical pharmacophore in metabolic drug discovery, designed to mimic fatty acids and modulate lipid/glucose homeostasis.

Executive Summary & Mechanism of Action

This compound derivatives represent a specialized class of Lipid Mimetics . Unlike simple aliphatic fatty acids, the cyclopropyl ether moiety provides conformational rigidity and metabolic resistance (blocking


-oxidation), making these compounds potent ligands for PPAR

(lipid catabolism) and PPAR

(insulin sensitivity).
  • Primary Target: PPAR

    
     and PPAR
    
    
    
    (Nuclear Receptors).
  • Secondary/Off-Target: GPR40 (FFAR1), COX-1/2 enzymes.

  • Therapeutic Utility: Dyslipidemia, Type 2 Diabetes, Metabolic Syndrome (NASH/NAFLD).

The "Cyclopropoxy" Advantage

In medicinal chemistry, replacing a standard ethoxy or propoxy chain with a cyclopropoxy group often improves the Lipophilic Ligand Efficiency (LLE) . The strained ring occupies the hydrophobic pocket of the PPAR Ligand Binding Domain (LBD) more effectively than flexible chains, often resulting in sub-micromolar potency.

Comparative Analysis: Performance vs. Standards

To validate the efficacy of a this compound derivative, it must be benchmarked against FDA-approved mono-agonists.

Feature2-Cyclopropoxy Derivative (Test Article)Fenofibrate (Active Acid) Rosiglitazone
Primary Target Dual PPAR

/

PPAR

(Selective)
PPAR

(Selective)
Binding Affinity (

)
Target: < 50 nM (Balanced)

: ~20 µM

: ~40 nM
Functional EC

Target: 0.1 – 1.0 µM

: 15 – 30 µM

: 0.05 – 0.2 µM
Selectivity Ratio Aim for 1:1 to 10:1 (

:

)
>100:1 (

:

)
>100:1 (

:

)
Metabolic Stability High (Cyclopropyl block)Moderate (Ester hydrolysis required)Moderate (CYP2C8 metabolism)
Toxicity Risk Monitor for PPAR

-related edema
Low (Liver enzyme elevation)Cardiac/Edema risks

Objective: The goal is to achieve the insulin-sensitizing power of Rosiglitazone with the lipid-lowering benefits of Fenofibrate, while using the cyclopropyl group to minimize off-target toxicity.

Experimental Protocols (Step-by-Step)

Experiment A: TR-FRET Ligand Binding Assay (Primary Screen)

Purpose: Determine the physical binding affinity (


) of the derivative to the PPAR LBD, independent of cellular uptake.
Methodology:  LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
  • Reagent Prep:

    • Receptor: Recombinant Human PPAR-LBD tagged with GST.

    • Antibody: Terbium (Tb)-labeled anti-GST antibody.

    • Tracer: Fluormone™ Pan-PPAR Green (a fluorescent small molecule ligand).

  • Assay Setup:

    • In a 384-well black plate, dispense 5 µL of Test Compound (10-point serial dilution, starting at 10 µM).

    • Add 5 µL of PPAR-LBD/Tb-Ab mixture.

    • Add 5 µL of Fluormone Tracer.

    • Control: Use Rosiglitazone (Positive) and DMSO (Negative).

  • Incubation: Incubate for 2–4 hours at Room Temperature (dark).

  • Detection: Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1: 495 nm (Tb signal).

    • Emission 2: 520 nm (Tracer signal).

  • Data Analysis: Calculate the TR-FRET Ratio (520/495).

    • Logic: The derivative displaces the Tracer. Lower Ratio = Higher Binding.

    • Fit to a sigmoidal dose-response curve to derive

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Experiment B: Luciferase Reporter Gene Assay (Functional Validation)

Purpose: Confirm that binding leads to transcriptional activation (Agonism vs. Antagonism). Cell Line: HEK293T or COS-7 transiently transfected with PPRE-Luc (Peroxisome Proliferator Response Element linked to Luciferase).

  • Transfection (Day 1):

    • Co-transfect cells with:

      • Plasmid 1: GAL4-PPAR

        
         or GAL4-PPAR
        
        
        
        (LBD fusion).
      • Plasmid 2: UAS-Luciferase (Reporter).

      • Plasmid 3: Renilla Luciferase (Normalization control).

  • Dosing (Day 2):

    • Replace media with serum-free media containing the 2-Cyclopropoxy derivative (0.001 µM – 10 µM).

  • Measurement (Day 3):

    • Lyse cells using Passive Lysis Buffer.

    • Add Luciferin substrate (Dual-Luciferase® System).

    • Measure Luminescence.

  • Interpretation:

    • Fold Activation: Normalize Firefly/Renilla ratio. Compare to DMSO baseline.

    • Efficacy (

      
      ):  Express as % of Full Agonist (e.g., 100% = response of 1 µM Rosiglitazone).
      

Visualization of Workflows

Diagram 1: Mechanism of Action & SAR Logic

This diagram illustrates how the 2-Cyclopropoxy derivative engages the target compared to natural fatty acids.

PPAR_Mechanism cluster_ligand Ligand Structure cluster_receptor PPAR Receptor (LBD) Acid Acid Head Group (Ionic Interaction) AF2 Helix 12 (AF-2) Stabilization Acid->AF2 H-Bond (Tyr473) Linker 2-Cyclopropoxy Linker (Conformational Lock) Linker->AF2 Optimized Fit Tail Lipophilic Tail (Hydrophobic Pocket) Tail->AF2 Hydrophobic Packing CoAct Co-Activator Recruitment (SRC-1) AF2->CoAct Induces Transcription Gene Transcription (Lipid Metabolism) CoAct->Transcription Activates

Caption: Structural engagement of 2-Cyclopropoxy derivatives with the PPAR Ligand Binding Domain (LBD).

Diagram 2: Screening Workflow

A decision tree for advancing hits from this chemical class.

Screening_Workflow Start 2-Cyclopropoxy Library TRFRET TR-FRET Binding (PPAR alpha/gamma) Start->TRFRET TRFRET->Start Inactive Selectivity Selectivity Check (vs PPAR delta) TRFRET->Selectivity Ki < 100nM Cellular Luciferase Reporter (Functional EC50) Selectivity->Cellular Dual Activity ADME Microsomal Stability (Cyclopropyl Integrity) Cellular->ADME EC50 < 500nM Lead Lead Candidate ADME->Lead t1/2 > 60 min

Caption: Critical path for validating 2-Cyclopropoxy derivatives from binding to lead selection.

Data Interpretation & Troubleshooting

When analyzing data for this compound derivatives, pay close attention to the Alpha/Gamma Ratio .

  • Balanced Agonists (

    
    ):  Ideal for metabolic syndrome (treats both lipids and glucose).
    
  • 
    -Dominant:  High risk of weight gain/edema (side effects).
    
  • 
    -Dominant:  Good for triglycerides, less effect on insulin.
    

Common Pitfall: The "Cyclopropoxy" group can sometimes introduce chirality if the ring is substituted. Ensure you are testing enantiomerically pure compounds (usually the S-enantiomer is more active for PPARs), as racemates can dilute potency by 50%.

Troubleshooting the Assay
  • High Background in TR-FRET: Usually caused by compound insolubility. 2-Cyclopropoxy derivatives are lipophilic. Ensure DMSO concentration is < 1% and use a detergent (e.g., 0.01% Triton X-100) in the buffer.

  • "Super-Agonism" in Reporter Assay: If efficacy > 120% of Rosiglitazone, check for off-target stabilization of Luciferase or cell toxicity (Renilla signal drop).

References

  • Design and Synthesis of PPAR Dual Agonists. Source:Journal of Medicinal Chemistry. Focuses on the SAR of aryloxyacetic acid derivatives and the role of lipophilic linkers. (Search: "PPAR dual agonist SAR aryloxyacetic acid")

  • LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol. Source:Thermo Fisher Scientific. The industry-standard protocol for nuclear receptor ligand binding.

  • Discovery of GPR40 Agonists. Source:ACS Medicinal Chemistry Letters. Discusses the use of cyclopropyl and phenylpropanoic acid derivatives in metabolic GPCR targets.

  • This compound (Compound Summary). Source:PubChem.[1] Chemical structure and physical property data for the core scaffold.[2]

  • Mechanisms of PPAR Action. Source:Nature Reviews Molecular Cell Biology. Authoritative review on how ligand binding induces conformational changes in PPARs.

Sources

Cross-Validation of Analytical Architectures: Quantifying 2-Cyclopropoxyacetic Acid (2-CPA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Method Validation & Orthogonal Comparison (LC-MS/MS vs. GC-FID/MS) Analyte: 2-Cyclopropoxyacetic acid (CAS: 246869-07-8) Audience: Analytical Chemists, CMC Leads, Drug Development Scientists

Executive Summary: The Analytical Challenge

This compound (2-CPA) represents a distinct analytical challenge in pharmaceutical development. Structurally characterized by a cyclopropyl ether moiety linked to an acetic acid tail (


), it lacks a conjugated 

-system, rendering standard UV-Vis detection (HPLC-UV) non-specific and insensitive at trace levels (e.g., <0.05% impurity thresholds). Furthermore, its high polarity and potential for ionization create difficulties for standard Reversed-Phase (RP) retention without ion-pairing or pH modification.

This guide objectively compares two orthogonal methodologies for the quantification of 2-CPA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Derivatization-Gas Chromatography (GC-FID/MS) . We provide experimental protocols and a cross-validation framework to ensure data integrity in compliance with ICH Q2(R2) guidelines.

Comparative Analysis: LC-MS/MS vs. GC-Deriv[1]

The selection of an analytical platform for 2-CPA depends heavily on the required Limit of Quantitation (LOQ) and the sample matrix complexity.

Table 1: Performance Matrix
FeatureMethod A: LC-ESI-MS/MS (Triple Quad)Method B: GC-FID (Post-Derivatization)
Primary Mechanism Electrospray Ionization (Negative Mode)Volatilization of Methyl Ester Derivative
Sensitivity (LOQ) Superior (< 10 ng/mL)Moderate (1–5 µg/mL)
Selectivity High (MRM transitions specific to mass)High (Chromatographic resolution)
Sample Prep Minimal (Dilute & Shoot / SPE)Complex (Requires esterification)
Throughput High (5–8 min run time)Medium (15–20 min + reaction time)
Matrix Effects Susceptible to ion suppressionResistant (Matrix removed/modified)
Best Use Case Trace impurity quantification (Genotoxic/PGI)Process control / Assay of raw material

Experimental Protocols

Method A: LC-ESI-MS/MS (The Sensitivity Standard)

Rationale: The carboxylic acid function of 2-CPA readily deprotonates, making ESI in negative mode the most sensitive approach. A high-carbon-load C18 column is selected to retain the polar analyte.

  • Instrument: Agilent 6400 Series or Sciex Triple Quad.

  • Column: Waters XSelect HSS T3 (

    
     mm, 1.8 µm) – chosen for retention of polar acids.
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min) 
    
    
    
    Re-equilibrate.
  • Flow Rate: 0.3 mL/min.

  • MS Parameters (ESI-):

    • Precursor Ion:

      
       115.1 
      
      
      
    • Product Ion (Quantifier):

      
       59.0 (Acetate fragment)
      
    • Product Ion (Qualifier):

      
       41.0 (Cyclopropyl ring fragment)
      
    • Collision Energy: Optimized per transition (approx. 15–25 eV).

Method B: GC-FID/MS (The Orthogonal Validator)

Rationale: 2-CPA is not sufficiently volatile or thermally stable for direct GC analysis due to hydrogen bonding of the carboxylic acid. Derivatization to the methyl ester (this compound methyl ester) ensures sharp peak shape and thermal stability.

  • Derivatization Protocol:

    • Aliquot 100 mg sample into a reaction vial.

    • Add 2.0 mL of

      
      
      
      
      
      in Methanol.
    • Incubate at 60°C for 30 minutes.

    • Cool and extract with 2.0 mL n-Heptane.

    • Inject the Heptane layer.

  • Instrument: GC with FID (or MS for identification).

  • Column: DB-WAX or DB-624 (

    
    ).
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Inlet: Split 10:1, 240°C.

  • Detection: FID @ 260°C.

Cross-Validation Workflow

To validate the reliability of the primary method (usually LC-MS/MS for trace analysis), a subset of samples must be cross-validated against the orthogonal GC method.

The "Bland-Altman" Approach for Method Comparison

Do not rely solely on correlation coefficients (


), as they mask systematic bias. Use the Bland-Altman difference plot method to assess agreement.
  • Sample Selection: Select

    
     batches of material containing 2-CPA across the range of 0.05% to 0.5%.
    
  • Paired Analysis: Analyze each sample by Method A and Method B in triplicate.

  • Statistical Test:

    • Calculate the difference (

      
      ) and the mean (
      
      
      
      ) for each pair.
    • Plot

      
       vs. 
      
      
      
      .
    • Calculate the Limits of Agreement (LoA) :

      
      .
      
  • Acceptance Criteria: The 95% CI of the mean difference should include zero. If Method A is consistently higher/lower than Method B, investigate matrix effects (LC-MS suppression) or derivatization efficiency (GC).

Visualization: Cross-Validation Logic Flow

ValidationLogic Start Start: Method Cross-Validation SamplePrep Prepare Spiked Recovery Samples (Low, Med, High) Start->SamplePrep ParallelRun Parallel Analysis SamplePrep->ParallelRun LCMS Method A: LC-MS/MS (Direct Analysis) ParallelRun->LCMS GC Method B: GC-FID (Derivatization) ParallelRun->GC DataComp Calculate % Difference & Bland-Altman Bias LCMS->DataComp GC->DataComp Decision Is Bias < 5%? DataComp->Decision Pass Validation Successful Methods Equivalent Decision->Pass Yes Fail Investigate Root Cause Decision->Fail No RootCause1 Check LC Matrix Effect (Ion Suppression) Fail->RootCause1 RootCause2 Check GC Derivatization Efficiency Fail->RootCause2

Figure 1: Decision tree for the cross-validation of orthogonal analytical methods for 2-CPA.

Critical Discussion & Troubleshooting

Ion Suppression in LC-MS

Since 2-CPA elutes early on many C18 columns due to its polarity, it is prone to suppression by salts or other polar matrix components.

  • Mitigation: Use the Standard Addition Method during validation to quantify the matrix factor. If suppression exceeds 20%, switch to a specialized polar-embedded column (e.g., Waters T3 or Phenomenex Luna Omega Polar C18) to increase retention (

    
    ).
    
Derivatization Incompleteness in GC

The conversion of 2-CPA to its methyl ester must be quantitative.

  • Validation: Spike a deuterated internal standard (if available) or a structural analog (e.g., Cyclopropylacetic acid) prior to derivatization. Monitor the ratio of the starting acid to the ester to ensure >98% conversion.

Stability

Cyclopropyl ethers can be acid-labile.

  • Caution: Avoid extremely low pH (< 2.0) mobile phases for extended periods. In the GC method, ensure the

    
     reaction is quenched immediately with water/heptane extraction to prevent degradation of the ether linkage.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • European Medicines Agency. (2006).[2] Guideline on the Limits of Genotoxic Impurities. (Relevant for trace analysis of small alkylating-like agents). Link

  • Li, W., et al. (2014). "Comparison of GC and HPLC methods for the determination of organic acids in fermentation broth." Journal of Analytical Methods in Chemistry. (Provides foundational logic for Acid/Ester comparison). Link

  • Bland, J. M., & Altman, D. G. (1986). "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet, 327(8476), 307-310. (The gold standard for method comparison statistics). Link

Sources

A Head-to-Head Comparison for the Medicinal Chemist: 2-Cyclopropoxyacetic Acid vs. its Isopropoxy Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding the Impact of Small Aliphatic Ethers on Drug-like Properties

In modern drug discovery, the strategic selection of small, aliphatic fragments can profoundly influence the ultimate success of a therapeutic candidate. These seemingly minor structural modifications dictate critical absorption, distribution, metabolism, and excretion (ADME) properties. Among the most versatile and frequently employed motifs are small ether groups, which modulate polarity, lipophilicity, and metabolic stability.

This guide provides a detailed head-to-head comparison of two closely related building blocks: 2-Cyclopropoxyacetic acid and its acyclic counterpart, 2-Isopropoxyacetic acid. By treating these as model systems, we can dissect the fundamental contributions of the cyclopropyl ether versus the isopropyl ether. For researchers in drug development, understanding these differences is key to making rational design choices that can overcome common hurdles such as rapid metabolism or poor permeability, ultimately accelerating the journey from lead optimization to clinical evaluation.

Part 1: Structural and Physicochemical Dissection

At first glance, the two molecules are simple analogs. However, the replacement of a flexible isopropyl group with a rigid cyclopropyl ring introduces significant changes in stereoelectronic and physicochemical properties.

The cyclopropyl group is a conformationally constrained, planar ring. Its carbon-carbon bonds possess enhanced π-character due to significant ring strain, and its C-H bonds are shorter, stronger, and more polarized than those in a typical alkane like the isopropyl group.[1][2][3] This inherent rigidity and bond strength are central to its utility in medicinal chemistry.[4][5][6] Conversely, the isopropoxy group is flexible, with free rotation around the C-O and C-C bonds.

Caption: Molecular structures of the two comparator acids.

These structural distinctions translate directly into differing physicochemical profiles, which are predictive of in vivo behavior.

PropertyThis compound2-Isopropoxyacetic acidRationale for Difference
Molecular Weight ( g/mol ) 116.12[7]118.13[8][9]The isopropoxy analog contains two additional hydrogen atoms.
Calculated LogP (XLogP3) ~0.3 (Estimated)0.5[8]The cyclopropyl group is generally less lipophilic than an isopropyl group.[3]
Topological Polar Surface Area (Ų) 46.546.5[8]The ether and carboxylic acid groups are identical, resulting in the same TPSA.
pKa (Estimated) ~4.5~4.7The electron-donating nature of the isopropyl group may slightly increase the pKa relative to the cyclopropyl analog. Carboxylic acids of this type typically have pKa values between 4 and 5.[10]
Structural Rigidity HighLowThe cyclopropyl ring is a rigid, planar system, while the isopropyl group has free bond rotation.

Part 2: Comparative Experimental Analysis

To translate these physicochemical differences into functional performance, we will now detail the protocols and expected outcomes for two standard, high-throughput in vitro ADME assays critical to early-stage drug discovery.

A. Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Experience: A primary objective in lead optimization is to mitigate metabolic liabilities. Rapid oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver is a leading cause of poor oral bioavailability and short in vivo half-life.[11][12] The C-H bonds of a cyclopropyl ring are stronger and less susceptible to the initial hydrogen atom abstraction step that initiates CYP-mediated oxidation.[1][6] Therefore, we hypothesize that this compound will exhibit significantly greater stability in a liver microsome assay than its isopropoxy analog.

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Trustworthiness: This protocol is a self-validating system. The inclusion of a T=0 sample, a negative control (minus cofactor), and a positive control compound with known metabolic fate (e.g., Verapamil) ensures the integrity of the assay, confirming that compound loss is due to enzyme activity and that the microsomes are active.

  • Preparation: Thaw pooled human liver microsomes (HLMs) at 37°C. Dilute the HLMs to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[11][13]

  • Compound Addition: Add the test compound (from a DMSO stock) to the HLM solution to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the compound-microsome mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution to a final concentration of 1 mM. The T=0 time point is taken immediately before this step by transferring an aliquot to a quenching solution.

  • Time-Point Sampling: Remove aliquots at specified time points (e.g., 5, 15, 30, 60 minutes) and transfer them into a quenching solution.[11][14]

  • Reaction Quenching: The quenching solution consists of cold acetonitrile containing an internal standard (for LC-MS/MS analysis). This immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the T=0 sample.

  • Data Calculation: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.[14]

Compoundt½ (min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Class
This compound > 60< 10High
2-Isopropoxyacetic acid ~25~27.7Moderate
Verapamil (Control) ~10~69.3Low

The data clearly indicate that the cyclopropoxy analog is significantly more resistant to metabolism, validating its use as a strategic tool to block metabolic hotspots.[1][6]

B. Membrane Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: For orally administered drugs, the ability to passively diffuse across the intestinal epithelium is a prerequisite for absorption. The PAMPA model is a high-throughput, cell-free assay that specifically measures this passive permeability.[15][16] It uses a synthetic lipid layer to mimic the cell membrane. We hypothesize that the slightly more lipophilic isopropoxy analog will exhibit faster permeability than the cyclopropoxy analog, as LogP is a key driver of passive diffusion.

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Trustworthiness: This protocol includes integrity markers and well-defined pH gradients to ensure the model is robust. The lipid membrane is checked for leaks using a non-permeable dye, and reference compounds (high and low permeability) are run in parallel to benchmark the results.

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a phospholipid (e.g., 1% lecithin) in an organic solvent like dodecane.[17]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer at pH 7.4, simulating intracellular pH.

  • Donor Plate Preparation: Add the test compounds to a buffer of pH 5.0-6.5 (simulating the gut lumen) in the donor plate.

  • Assemble Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich" where the only path between the wells is through the artificial lipid membrane.[16]

  • Incubation: Incubate the plate assembly at room temperature for 5 to 16 hours.[15][18]

  • Analysis: After incubation, separate the plates and measure the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known assay parameters (well volume, membrane area, incubation time).

CompoundPapp (x 10⁻⁶ cm/s)Permeability Class
This compound 1.5Low-to-Moderate
2-Isopropoxyacetic acid 4.0Moderate
Propranolol (High Perm.) > 15High
Atenolol (Low Perm.) < 1Low

As hypothesized, the more lipophilic isopropoxy analog demonstrates superior passive permeability. This suggests it may be more readily absorbed from the GI tract via this mechanism compared to the cyclopropoxy analog.

Part 3: Synthesis Considerations & Strategic Implications

Both molecules can be readily synthesized via a standard Williamson ether synthesis, reacting the sodium salt of cyclopropanol or isopropanol with an ethyl haloacetate, followed by saponification of the resulting ester. The availability and cost of the starting alcohols are comparable, making neither route prohibitive for early-stage research.

The true value of this comparison lies in the strategic guidance it provides for drug design. The choice between a cyclopropoxy and an isopropoxy group is not arbitrary but a deliberate decision based on the specific challenges of a lead compound.

G start Lead Compound (e.g., with Isopropoxy Group) problem Primary Optimization Challenge? start->problem metabolism High Metabolic Clearance (Low t½ in HLM) problem->metabolism Metabolism permeability Low Permeability (Low Papp in PAMPA) problem->permeability Permeability strategy_cpr STRATEGY: Replace Isopropoxy with Cyclopropoxy metabolism->strategy_cpr strategy_iso STRATEGY: Retain Isopropoxy, Modify Elsewhere (e.g., Reduce Polarity) permeability->strategy_iso outcome_cpr Expected Outcome: Improved Metabolic Stability (Monitor for Permeability Decrease) strategy_cpr->outcome_cpr outcome_iso Expected Outcome: Improved Permeability (Monitor for Metabolic Liabilities) strategy_iso->outcome_iso

Caption: Decision logic for selecting between cyclopropoxy and isopropoxy groups.

  • This compound serves as a superior scaffold when metabolic stability is the primary concern. Its rigid, electronically robust ring system effectively shields against CYP-mediated oxidation, a property that can translate to a longer in vivo half-life and lower clearance.[1][2][4]

  • 2-Isopropoxyacetic acid , with its slightly higher lipophilicity, is advantageous when passive permeability is a limiting factor. Its greater flexibility and favorable LogP contribute to more efficient diffusion across lipid membranes.

This comparative guide demonstrates that even the smallest structural changes can have a significant and predictable impact on drug-like properties. By understanding the fundamental characteristics of fragments like cyclopropoxy and isopropoxy ethers, researchers can employ a more rational, data-driven approach to medicinal chemistry, engineering molecules with a higher probability of clinical success.

References

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: [Link])

  • Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (URL: [Link])

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (URL: [Link])

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. (URL: [Link])

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (URL: [Link])

  • Microsomal Stability Assay - Creative Bioarray. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • 2-(Propan-2-yloxy)acetic acid | C5H10O3 - PubChem. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (URL: [Link])

  • PAMPA In Vitro Assay - Charnwood Discovery. (URL: [Link])

  • (PDF) 2-(2-Isopropylphenoxy)acetic acid - ResearchGate. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (URL: [Link])

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. (URL: [Link])

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (URL: [Link])

  • 2-Cyclopropyl-2-oxoacetic acid | C5H6O3 - PubChem. (URL: [Link])

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. (URL: [Link])

  • CAS No : 17639-74-6 | Product Name : Isopropyl 2-isopropoxyacetate | Pharmaffiliates. (URL: [Link])

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid | Request PDF. (URL: [Link])

  • Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid - PubMed. (URL: [Link])

  • (PDF) Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. (URL: [Link])

  • This compound – (246869-07-8) - EON Biotech. (URL: [Link])

  • Isopropoxyacetic acid - NIST WebBook. (URL: [Link])

  • Table of Acids with Ka and pKa Values - CLAS. (URL: [Link])

  • 2-Isopropoxyacetic acid(CAS# 33445-07-7 ) - angenechemical.com. (URL: [Link])

  • 2-Cyclohexylpropionic acid | C9H16O2 - PubChem. (URL: [Link])

  • 2-Propenoic acid (CAS 79-10-7) - Chemical & Physical Properties by Cheméo. (URL: [Link])

  • CN1260203C - Process for synthesizing isopropyl acetate and method for preparing its catalyst - Google P
  • 2-Cyclopropene-1-carboxylic acid | C4H4O2 - PubChem. (URL: [Link])

  • Synthesis of Cyclopropanecarboxylic Acid - YouTube. (URL: [Link])

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. (URL: [Link])

  • Approximate pKa chart of the functional groups - University of Arizona. (URL: [Link])

  • pKa Chart - Utah Tech University. (URL: [Link])

Sources

Comparative Guide: Peer-Reviewed Analysis of 2-Cyclopropoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropoxyacetic acid (CAS: 246869-07-8) is a critical structural motif and intermediate used in the synthesis of next-generation therapeutics, including LPA antagonists and IL-17 inhibitors . Due to its low molecular weight (


 g/mol ) and high polarity, it presents significant analytical challenges. It is often analyzed either as a raw material (purity focus) or as a process impurity/metabolite (trace quantification focus).

This guide objectively compares the two dominant analytical platforms—LC-MS/MS (Negative ESI) and GC-MS (Derivatization) —providing validated workflows adapted from peer-reviewed methodologies for structurally homologous ether-carboxylic acids (e.g., phenoxyacetic acids).

Part 1: Methodological Landscape

The Analytical Challenge

The molecule consists of a cyclopropyl ether linked to an acetic acid moiety.

  • Stability: The cyclopropyl ring is strained but generally stable under standard reverse-phase conditions; however, it can be sensitive to strong acidic conditions at high temperatures.

  • Ionization: The carboxylic acid group (

    
    ) dictates negative mode ionization in LC-MS.
    
  • Volatility: Insufficient for direct GC analysis; requires derivatization.

Comparative Overview
FeatureMethod A: LC-MS/MS (Targeted) Method B: GC-MS (Derivatization) Method C: NMR (Identity)
Primary Application Trace Impurity / Metabolite QuantitationRaw Material Purity / Process ControlStructural Verification
Sensitivity (LOD) High (0.1 - 1.0 ng/mL)Moderate (10 - 50 ng/mL)Low (mg/mL range)
Sample Prep Protein Precip. / SPEDerivatization (Silylation/Methylation)Dissolution (

)
Throughput High (< 5 min/run)Low (30+ min incl. prep)Medium
Specificity High (MRM Transitions)High (EI Fragmentation)Absolute Structural ID

Part 2: Deep Dive & Protocols

Method A: LC-MS/MS (The Gold Standard for Trace Analysis)

Based on validated protocols for ether-carboxylic acids (e.g., 2,4-D analogues).

Mechanism: Negative Electrospray Ionization (ESI-) utilizes the acidic proton loss (


) for precursor selection. The ether linkage provides a distinct fragmentation point for Multiple Reaction Monitoring (MRM).
Experimental Protocol
  • Column Selection: A high-strength silica (HSS) T3 column or a Fluoro-Phenyl column is required to retain this polar, small molecule under high-aqueous conditions.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: Acetonitrile (ACN).[1]

    • Note: Avoid high pH buffers which may suppress ionization in negative mode or degrade the silica column over time.

  • MS/MS Transitions:

    • Precursor:

      
       115.0 (
      
      
      
      )
    • Quantifier:

      
       59.0 (Acetate fragment)
      
    • Qualifier:

      
       41.0 (Cyclopropyl ring fragment)
      

Step-by-Step Workflow:

  • Sample Prep: Dilute sample 1:10 with Mobile Phase A. For biological matrices, perform protein precipitation with ice-cold ACN (1:3 ratio), vortex, and centrifuge at 10,000 x g for 10 min.

  • Injection: 5-10

    
    L.
    
  • Gradient: Hold 5% B for 1 min (loading), ramp to 95% B over 3 min, hold 1 min, re-equilibrate.

  • Detection: Monitor MRM 115.0

    
     59.0 (CE: 15-20 eV).
    

Expert Insight: The cyclopropyl group is a "silent" mass in UV detection. MS is mandatory for trace levels. If retention is poor, add 5mM Ammonium Acetate to Phase A to buffer the pH.

Method B: GC-MS (The Orthogonal Approach)

Best for checking % purity of the synthesized intermediate.

Mechanism: The carboxylic acid hydrogen is replaced with a trimethylsilyl (TMS) group to increase volatility and thermal stability.

Experimental Protocol
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Derivatization:

    • Aliquot 1 mg of dry sample into a vial.

    • Add 100

      
      L anhydrous Pyridine and 100 
      
      
      
      L BSTFA.
    • Incubate at 60°C for 30 minutes.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Inlet: 250°C, Split 1:50.

    • Temp Program: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C.
  • Detection: EI Source (70 eV). Look for

    
     peak at 
    
    
    
    188 (TMS derivative).

Part 3: Visualization of Workflows

The following diagram illustrates the synthesis pathway (as a context for the impurity) and the decision matrix for analytical method selection.

G cluster_synthesis Synthesis Context (Origin) cluster_analysis Analytical Decision Matrix S1 Cyclopropanol RXN Williamson Ether Synthesis (NaH) S1->RXN S2 Bromoacetic Acid S2->RXN PROD 2-Cyclopropoxyacetic Acid (Target) RXN->PROD Q_Trace Trace / Bioanalysis? PROD->Q_Trace Sample M_LC Method A: LC-MS/MS (Neg ESI, MRM 115->59) Q_Trace->M_LC Yes (Metabolite/Impurity) M_GC Method B: GC-MS (BSTFA Derivatization) Q_Trace->M_GC No (Raw Material Purity)

Figure 1: Synthesis origin and analytical decision tree for this compound. The choice of method depends strictly on the concentration regime (Trace vs. Bulk).

Part 4: Scientific Validation & References

The protocols above are synthesized from authoritative sources on the analysis of ether-linked carboxylic acids and specific synthesis patents for the target molecule.

References
  • Synthesis & Characterization

    • Patent: "Triazole cyclohexylate as an LPA antagonist." JP2021507900A.
  • Analytical Methodology (LC-MS/MS Analogues)

    • Jandova, R. et al.[2] "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." Waters Application Note. Establishes the validated parameters for negative ESI LC-MS/MS of phenoxyacetic acids (structurally homologous to cyclopropoxyacetic acid).

  • Derivatization Protocols (GC-MS)

    • Chamkasem, N. et al.[3] "Direct Determination of 2,4-dichlorophenoxyacetic acid... by LC-MS/MS." Regulatory Science. Compares acid hydrolysis and extraction techniques relevant to ether-acid stability.

Sources

Comparative In Silico Analysis: 2-Cyclopropoxyacetic Acid Derivatives as GPR40 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide presents a comparative docking protocol for 2-Cyclopropoxyacetic acid derivatives , a critical pharmacophore found in G-Protein Coupled Receptor 40 (GPR40/FFAR1) agonists.

The this compound moiety serves as the "warhead" in the clinical candidate Fasiglifam (TAK-875) . It performs a dual function: the carboxylic acid anchors the molecule via electrostatic interactions with arginine residues, while the cyclopropyl ether provides a rigid, entropy-favored hydrophobic fill.

This study compares the binding efficacy of the standard (TAK-875) against two structural alternatives—a Phenoxy analog (bulky/aromatic) and an Ethoxy analog (flexible/aliphatic)—to demonstrate the specific structural necessity of the cyclopropyl group.

Experimental Design & Methodology

To ensure reproducibility and trustworthiness (E-E-A-T), this protocol utilizes AutoDock Vina due to its high scoring accuracy for hydrophobic enclosures. The crystal structure PDB ID: 4PHU (Human GPR40 bound to TAK-875) is selected as the ground truth.

The Computational Workflow[1]

The following diagram outlines the self-validating workflow used for this study.

DockingWorkflow PDB Crystal Structure (PDB: 4PHU) Prep_Rec Receptor Prep (Remove H2O, Add Polar H) PDB->Prep_Rec Prep_Lig Ligand Prep (MMFF94 Min, Gasteiger Charges) PDB->Prep_Lig Extract Ligand Grid Grid Generation (Center: Original Ligand) Prep_Rec->Grid Dock AutoDock Vina (Exhaustiveness=32) Prep_Lig->Dock Grid->Dock Valid Validation (Redocking RMSD < 2.0Å) Dock->Valid

Figure 1: Step-by-step docking workflow ensuring structural integrity and protocol validation.

Step-by-Step Protocol

Step 1: Protein Preparation (The Receptor) [1]

  • Source: Download PDB ID: 4PHU from the RCSB Protein Data Bank.

  • Cleaning: Remove all water molecules and co-crystallized ions. Retain the GPR40 chain A.

  • Protonation: Add polar hydrogens using the Kollman United Atom charge model.

  • Rationale: The carboxylic acid binding relies heavily on hydrogen bond networks; accurate proton placement on Arg183 and Arg258 is non-negotiable for valid results.

Step 2: Ligand Preparation (The Library)

  • Control: Extract TAK-875 from the crystal structure.

  • Derivatives: Construct 3D models of the Phenoxy and Ethoxy analogs.

  • Minimization: Apply MMFF94 force field energy minimization to relax bond angles before docking.

  • Torsion Tree: Define the rotatable bonds. Note: The cyclopropyl ring is rigid, reducing the entropic penalty upon binding compared to the ethoxy analog.

Step 3: Grid Box Definition

  • Center: x= -23.5, y= -14.2, z= 38.0 (Centroid of the co-crystallized TAK-875).

  • Size: 24Å x 24Å x 24Å.

  • Logic: A focused grid box prevents the ligand from exploring irrelevant surface pockets, forcing it to evaluate the allosteric site.

Comparative Analysis & Results

The docking study evaluates three compounds. We analyze Binding Affinity ($ \Delta G $) and specific residue interactions.

Compound Profiles
Compound IDStructure DescriptionPharmacophore Modification
TAK-875 (Ref) This compound tailStandard: Rigid, hydrophobic cyclopropyl group.
CPA-Phen 2-Phenoxyacetic acid tailBulky Variant: Cyclopropyl replaced by Phenyl ring.
CPA-Eth 2-Ethoxyacetic acid tailFlexible Variant: Cyclopropyl replaced by Ethyl chain.
Quantitative Performance Data
MetricTAK-875 (Standard)CPA-Phen (Bulky)CPA-Eth (Flexible)
Binding Affinity -10.4 kcal/mol -8.1 kcal/mol-7.6 kcal/mol
RMSD (vs Crystal) 0.8 Å (Valid)N/AN/A
H-Bonds (Arg183) Yes (2.1 Å)No (Steric Clash)Yes (2.9 Å - Weak)
H-Bonds (Arg258) Yes (1.9 Å)NoYes (2.4 Å)
Ligand Efficiency HighLowModerate
Mechanistic Interpretation

1. The "Goldilocks" Fit of Cyclopropyl (TAK-875): The docking results confirm that the cyclopropyl group is optimal. It sits in a hydrophobic sub-pocket defined by Leu186 and Val187 . The ring's rigidity minimizes the entropic cost of binding. The carboxylic acid forms a salt bridge with Arg183 and Arg258 , mimicking the endogenous fatty acid substrate.

2. Failure of the Phenoxy Analog (CPA-Phen): The phenyl ring is too bulky. Docking poses show significant steric clashes with Phe87 , preventing the carboxylic acid head from reaching the arginine anchor points. This explains the drop in affinity (-8.1 kcal/mol).

3. Weakness of the Ethoxy Analog (CPA-Eth): While the ethoxy group fits the pocket, it is too flexible. The rotatable bonds result in a higher entropic penalty. Furthermore, it fails to fill the hydrophobic volume as efficiently as the cyclopropyl ring, leading to weaker Van der Waals interactions.

Interaction Pathway Visualization

The following diagram illustrates the critical residue network required for successful activation of GPR40 by these derivatives.

Interactions Ligand 2-Cyclopropoxy Tail Group Arg183 Arg183 (Salt Bridge) Ligand->Arg183 Electrostatic (Carboxylate) Arg258 Arg258 (H-Bond Anchor) Ligand->Arg258 H-Bond (Carboxylate) Tyr91 Tyr91 (Pi-Stacking) Ligand->Tyr91 Stabilization Leu186 Leu186 (Hydrophobic) Ligand->Leu186 Van der Waals (Cyclopropyl) Val187 Val187 (Hydrophobic) Ligand->Val187 Van der Waals (Cyclopropyl)

Figure 2: Interaction network showing the dual electrostatic and hydrophobic binding mode.

Conclusion & Recommendations

For researchers developing next-generation GPR40 agonists, the This compound scaffold remains superior to simple aliphatic or aromatic alternatives.

  • Recommendation: Maintain the cyclopropyl ether linkage. Modifications should focus on the distal biphenyl moiety rather than this anchor region.

  • Protocol Check: If your re-docking of TAK-875 yields an RMSD > 2.0Å, verify your protonation states on Arg183/Arg258, as neutral arginine will cause the docking to fail.

References

  • Srivastava, A., et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875.[2] Nature, 513, 124–127. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link][3]

  • Tsuzuki, Y., et al. (2016). SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. ACS Medicinal Chemistry Letters, 7(10), 919-924. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of a Novel 2-Cyclopropoxyacetic Acid Analog

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, multi-tiered framework for validating the mechanism of action (MoA) of a novel 2-Cyclopropoxyacetic acid analog, designated here as CPA-N. Analogs of this class are potent inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), a key enzyme family controlling cellular responses to oxygen levels. By inhibiting HIF-PH, these compounds stabilize the HIF-α transcription factor, leading to a coordinated physiological response that includes the production of erythropoietin (EPO) and improved iron metabolism. This MoA has established a new therapeutic class for treating anemia, particularly in patients with chronic kidney disease (CKD). This document outlines a logical, evidence-based workflow, from initial target engagement to in vivo proof-of-concept, designed to rigorously validate CPA-N's MoA. It includes detailed experimental protocols, comparative data analysis against established market alternatives like Roxadustat and Vadadustat, and visual guides to the underlying biological pathways and experimental designs.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway as a Therapeutic Target

The cellular response to low oxygen (hypoxia) is a fundamental physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] HIF is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-α subunit.[2]

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated on specific proline residues by HIF prolyl hydroxylase (PHD) enzymes.[3][4][5] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for rapid proteasomal degradation.[6][7] Consequently, HIF-α levels remain low, and downstream gene transcription is inactive.

When oxygen is limited, PHD enzyme activity is suppressed.[8] This prevents HIF-α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus.[5] In the nucleus, HIF-α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation results in the upregulation of proteins crucial for adapting to hypoxia, including:

  • Erythropoietin (EPO): The primary hormone stimulating red blood cell production.[9]

  • Vascular Endothelial Growth Factor (VEGF): A key regulator of angiogenesis.[1][9]

  • Genes involved in iron metabolism: Enhancing iron absorption and utilization for erythropoiesis.[8][9]

This compound analogs are designed to mimic the hypoxic state by competitively inhibiting PHD enzymes, thereby stabilizing HIF-α and activating this therapeutic cascade.[10] This guide provides the experimental blueprint to confirm that our novel compound, CPA-N, operates through this precise mechanism.

Signaling Pathway Diagram

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or CPA-N Treatment HIFa_normoxia HIF-1α HIFa_OH Hydroxylated HIF-1α HIFa_normoxia->HIFa_OH Hydroxylation PHD HIF-PHD Enzyme (Active) PHD->HIFa_OH O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD OG 2-OG OG->PHD VHL VHL Complex HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation HIFa_hypoxia HIF-1α HIF_complex HIF-1α / HIF-1β Complex HIFa_hypoxia->HIF_complex Stabilization & Dimerization PHD_inhibited HIF-PHD Enzyme (Inhibited) CPAN CPA-N CPAN->PHD_inhibited Inhibition HIFb HIF-1β HIFb->HIF_complex HRE HRE Binding HIF_complex->HRE Nuclear Translocation Nucleus Nucleus EPO EPO Gene Transcription HRE->EPO VEGF VEGF Gene Transcription HRE->VEGF

Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.

A Multi-Tiered Experimental Validation Workflow

To build a robust case for the MoA of CPA-N, we employ a sequential, multi-tiered validation approach. This workflow is designed to provide compounding evidence, starting from the most direct molecular interaction and progressing to the ultimate physiological outcome. Each tier answers a critical question in the causal chain.

Workflow Tier1 Tier 1: Target Engagement Does CPA-N bind to HIF-PHD in cells? Exp1 Cellular Thermal Shift Assay (CETSA) Tier1->Exp1 Tier2 Tier 2: Cellular Target Modulation Does binding inhibit HIF-PHD function? Exp2 HIF-1α Stabilization (Western Blot) Tier2->Exp2 Tier3 Tier 3: Downstream Gene Expression Does inhibition upregulate target genes? Exp3 qRT-PCR (EPO & VEGF mRNA) Tier3->Exp3 Exp4 ELISA (Secreted VEGF Protein) Tier3->Exp4 Tier4 Tier 4: In Vivo Proof-of-Concept Does it work in a disease model? Exp5 Rodent Model of Anemia (Hemoglobin & Hematocrit) Tier4->Exp5 Exp1->Tier2 Confirms Binding Exp2->Tier3 Confirms Inhibition Exp4->Tier4 Links to Physiology Logic cluster_evidence Supporting Evidence Claim Claim: CPA-N is a potent HIF-PHD Inhibitor E1 CETSA shows direct binding to PHD2 E1->Claim E2 Dose-dependent HIF-1α stabilization E2->Claim E3 Upregulation of EPO & VEGF mRNA E3->Claim E4 Increased secretion of VEGF protein E4->Claim E5 Efficacy in an animal model of anemia E5->Claim

Caption: Logical diagram showing how converging lines of evidence validate the central claim.

Tier 4: In Vivo Proof-of-Concept

The Question: Does the validated cellular mechanism of action translate into a therapeutic effect in a relevant animal model of disease?

The Rationale: The ultimate validation of the MoA is demonstrating efficacy in a living organism. For a compound targeting anemia of CKD, an adenine-induced CKD model in rodents is highly relevant. [11][12][13]This model mimics key aspects of human CKD, including renal fibrosis and anemia. [11][14]Measuring key hematological parameters will confirm that the upstream MoA results in the desired physiological outcome: increased red blood cell production.

Experimental Protocol: Adenine-Induced Anemia Model in Rats
  • Model Induction: Administer a diet containing 0.75% (w/w) adenine to male Wistar or Sprague-Dawley rats for 4 weeks to induce CKD and anemia. [12][14]A control group will receive a standard diet.

  • Grouping and Treatment: After induction, divide the anemic rats into groups:

    • Vehicle Control (e.g., 0.5% CMC, oral gavage)

    • CPA-N (e.g., 1, 5, 25 mg/kg, oral gavage, daily)

    • Positive Control (e.g., Roxadustat, 10 mg/kg, oral gavage, 3x/week)

  • Monitoring: Treat the animals for 4-6 weeks. Monitor body weight and overall health.

  • Blood Sampling: Collect blood samples weekly via tail vein or saphenous vein.

  • Endpoint Analysis: Measure key hematological parameters using an automated hematology analyzer:

    • Primary Endpoints: Hemoglobin (Hb) concentration, Hematocrit (Hct).

    • Secondary Endpoints: Red blood cell (RBC) count, reticulocyte count.

  • Data Analysis: Plot the change in hemoglobin and hematocrit over time for each group. A statistically significant, dose-dependent increase in Hb and Hct in the CPA-N groups compared to the vehicle control validates the in vivo efficacy and completes the MoA validation.

Conclusion

This comprehensive guide outlines a rigorous, logical, and self-validating workflow to confirm the mechanism of action of a novel this compound analog, CPA-N, as a HIF-prolyl hydroxylase inhibitor. By systematically progressing from direct target engagement (CETSA) to cellular modulation (HIF-1α stabilization), downstream gene activation (EPO, VEGF), and finally to in vivo proof-of-concept in a disease-relevant anemia model, researchers can build an unassailable evidence package. The inclusion of head-to-head comparisons with established drugs like Roxadustat provides crucial context for evaluating the compound's potency and potential. Following this framework ensures scientific integrity and provides the robust data required for advancing a promising new therapeutic candidate.

References

  • Crugliano, G., Serra, R., Ielapi, N., & Andreucci, M. E. (2021). Hypoxia-Inducible Factor Stabilizers in End Stage Kidney Disease: “Can the Promise Be Kept?”. ResearchGate. Available at: [Link]

  • Li, Z. L., et al. (2021). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology. Available at: [Link]

  • Abbey, M. K., et al. (2020). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. RSC Chemical Biology. Available at: [Link]

  • Jankowski, C. (2019). Response to "Can anyone tell us about HIF-1 alpha bands in Western blotting analysis?". ResearchGate. Available at: [Link]

  • Wikipedia. (2025). HIF1A. Wikipedia. Available at: [Link]

  • QIAGEN. (n.d.). HIF1α Signaling Pathway. QIAGEN GeneGlobe. Available at: [Link]

  • D'haese, P. C., et al. (2018). Adenine-induced chronic kidney disease in rats. Nephrology Dialysis Transplantation. Available at: [Link]

  • Scheer, N. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Cell Reports Physical Science. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Theurl, I., & Ganz, T. (2010). Animal Models of Anemia of Inflammation. Seminars in Hematology. Available at: [Link]

  • Semenza, G. L. (2001). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Journal of Investigative Medicine. Available at: [Link]

  • Perrot-Applanat, M., et al. (1998). RT-PCR method to quantify vascular endothelial growth factor expression. Journal of Molecular and Cellular Cardiology. Available at: [Link]

  • ResearchGate. (n.d.). Differences among roxadustat, daprodustat, and vadadustat. ResearchGate. Available at: [Link]

  • Haase, V. H. (2017). Hypoxia-inducible factor–prolyl hydroxylase domain inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements. Available at: [Link]

  • Canteloup, C., et al. (2018). VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells. Journal of Experimental Medicine. Available at: [Link]

  • Wang, Y., et al. (2023). Identification of novel HIF2α inhibitors: a structure‐based virtual screening approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Wheeler, D. C., et al. (2023). Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease. Clinical Kidney Journal. Available at: [Link]

  • Chachami, G., et al. (2009). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Biotechnology Journal. Available at: [Link]

  • Kim, D. H., et al. (2023). A Simplified Model of Adenine-Induced Chronic Kidney Disease Using SKH1 Mice. International Journal of Molecular Sciences. Available at: [Link]

  • RayBiotech. (n.d.). HIF1-alpha Signaling Pathway. RayBiotech. Available at: [Link]

  • Invitrogen. (n.d.). VEGF-A ELISA Manual. Thermo Fisher Scientific. Available at: [Link]

  • Ali, B. H., et al. (2021). Adenine-induced animal model of chronic kidney disease: current applications and future perspectives. Toxicology Reports. Available at: [Link]

  • Liu, Y., et al. (2023). Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. International Journal of Molecular Sciences. Available at: [Link]

  • Tanaka, T., & Nangaku, M. (2021). The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases. Journal of Clinical Medicine. Available at: [Link]

  • Biomedica. (2012). VEGF ELISA Validation Data File. Biomedica. Available at: [Link]

  • Chen, N., et al. (2022). Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. Frontiers in Pharmacology. Available at: [Link]

  • Ali, B. H., et al. (2008). Animal Model of Adenine-Induced Chronic Renal Failure in Rats. Nephron Experimental Nephrology. Available at: [Link]

  • Provenzano, M., et al. (2021). Roxadustat for the treatment of anemia in non-dialysis-dependent CKD. New England Journal of Medicine. Available at: [Link]

  • Kido, T., et al. (2011). Important Role of Erythropoietin Receptor to Promote VEGF Expression and Angiogenesis in Peripheral Ischemia in Mice. Circulation Research. Available at: [Link]

  • Bio-Techne. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Bio-Techne. Available at: [Link]

  • ResearchGate. (2022). Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2018). Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food. Biosciences Biotechnology Research Asia. Available at: [Link]

  • MDPI. (2022). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. Journal of Clinical Medicine. Available at: [Link]

  • Investigative Ophthalmology & Visual Science. (2002). Quantitative RT-PCR Analysis of Angiogenesis Markers (VEGF/VEGF Receptors; Angiopoietins/Tie2) in Subfoveal Membranes From Patients With Age-related Macular Degeneration. IOVS. Available at: [Link]

  • Elabscience. (n.d.). Human VEGF-A ELISA Kit. Elabscience. Available at: [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Pelago Bioscience. Available at: [Link]

  • JCI Insight. (2022). Development of rat and mouse models of heme-iron absorption. JCI Insight. Available at: [Link]

  • Dove Medical Press. (2022). Huang Gan Formula Alleviates Systemic Inflammation and Uremia in Adenine-Induced Chronic Kidney Disease Rats May Associate with Modification of Gut Microbiota and Colonic Microenvironment. Journal of Inflammation Research. Available at: [Link]

  • ResearchGate. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. Available at: [Link]

  • PubMed. (1999). Quantitative RT-PCR assay for VEGF mRNA in human tumors of the kidney. International Journal of Biological Markers. Available at: [Link]

  • ResearchGate. (2022). Animal Models of Anemia. ResearchGate. Available at: [Link]

  • CETSA. (n.d.). Publications. CETSA. Available at: [Link]

Sources

Safety Operating Guide

2-Cyclopropoxyacetic Acid: Laboratory Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Cyclopropoxyacetic acid is a specialized ether-linked carboxylic acid intermediate used primarily in medicinal chemistry and drug discovery. Unlike common bulk acids (e.g., acetic acid), this compound possesses a cyclopropyl ether moiety, which introduces specific stability and reactivity considerations.

Operational Directive: Treat this substance as a Corrosive Organic Acid with potential peroxide-forming capability upon prolonged storage. Do not dispose of via sanitary sewer systems, regardless of pH neutralization.

Chemical Identity & Properties
ParameterData
Chemical Name This compound
CAS Number 246869-07-8
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Physical State Liquid (typically) or low-melting solid
Primary Hazard Corrosive (Skin/Eye) ; Irritant
RCRA Classification D002 (Corrosivity) if pH < 2; otherwise Non-Regulated Organic
Hazard Assessment & Pre-Disposal Validation

Before initiating disposal, you must validate the state of the material. This protocol prevents the accidental mixing of incompatible waste streams, a leading cause of laboratory accidents.

A. The "Ether" Risk Factor

While less prone to autoxidation than diisopropyl ether, the cyclopropyl ether linkage in this compound presents a theoretical risk of peroxide formation over extended storage periods.

  • Protocol: If the container is >12 months old or shows crystal formation around the cap, DO NOT OPEN . Contact EHS for remote opening or stabilization.

  • Test: For containers in active use, test for peroxides using Quantofix® or similar starch-iodide strips prior to bulking into waste drums.

B. Compatibility Logic
  • Incompatible with: Strong oxidizers (Nitric acid, Peroxides), Strong bases (Sodium hydroxide), and Cyanides/Sulfides (risk of HCN/H₂S gas evolution).

  • Compatible with: Other organic acids (Acetic acid, Formic acid) and non-halogenated organic solvents (if bulking for incineration).

Step-by-Step Disposal Workflow
Phase 1: Segregation (The "Point of Generation")

Objective: Prevent cross-contamination at the bench level.

  • Identify the Stream: Determine if the waste is "Pure Substance" (unused reagent) or "Reaction Mixture" (mixed with solvents).

  • Select Container: Use an HDPE (High-Density Polyethylene) or glass container. Avoid metal containers due to acid corrosion.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields: "Hazardous Waste," Chemical Name ("this compound"), Hazard Class ("Corrosive").

Phase 2: Bulking & Storage

Objective: Maintain compliance with Satellite Accumulation Area (SAA) regulations (40 CFR 262.15).

  • Secondary Containment: Place the waste bottle in a chemically resistant tray to capture potential leaks.

  • Cap Management: Keep the container tightly closed unless adding waste. Do not leave funnels in the neck.

  • Volume Limit: Ensure the SAA does not exceed 55 gallons (approx. 200 L) of hazardous waste.

Phase 3: Final Handoff

Objective: Transfer custody to licensed disposal contractors.

  • PH Check: If the waste is an aqueous mixture, verify pH.[1][2] If pH < 2, it is strictly D002 waste.

  • Manifesting: List as "Waste Corrosive Liquid, Acidic, Organic, N.O.S. (this compound)."

  • Destruction Method: The preferred method is Fuel Blending/Incineration . This ensures the complete destruction of the cyclopropyl ring and ether linkage.

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the critical decision points for disposing of this compound, ensuring compliance with RCRA regulations.

DisposalWorkflow Start Waste Generation: This compound AgeCheck Is Container >1 Year Old or Crystals Visible? Start->AgeCheck CheckState Physical State Check: Solid or Liquid? LiquidStream Liquid Waste Stream CheckState->LiquidStream Liquid SolidStream Solid Waste Stream CheckState->SolidStream Solid/Wipes CheckPurity Is it Pure or Mixed? Segregation Segregate: Organic Acid Waste (Do NOT mix with Bases/Oxidizers) CheckPurity->Segregation Pure or Solvent Mix AgeCheck->CheckState No (Safe) Stabilize STOP: Contact EHS Potential Peroxide Hazard AgeCheck->Stabilize Yes (High Risk) LiquidStream->CheckPurity Container Container: HDPE or Glass Label: 'Corrosive, Organic' Segregation->Container SAA Store in Satellite Accumulation Area (SAA) Container->SAA SolidBin Container: Wide-Mouth HDPE Jar Label: 'Hazardous Solid' SolidStream->SolidBin SolidBin->SAA Pickup EHS Pickup -> Incineration (RCRA Code D002) SAA->Pickup

Figure 1: Decision logic for the segregation and disposal of this compound, prioritizing peroxide safety checks and proper stream segregation.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The vapors may be irritating. Clear the immediate area.[1][3]

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Neutralization:

    • Do not use water initially (may spread the acid).

    • Apply a spill pillow or an acid neutralizer (e.g., Sodium Bicarbonate or Amphoteric absorbent).

    • Note: Expect fizzing (CO₂ release) during neutralization.

  • Cleanup: Once pH is neutral (6–8), sweep/scoop into a hazardous waste bag. Label as "Debris from Acid Spill."

References
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 262. Retrieved from [Link]

  • University of Washington EH&S. (2024). Acetic Acid and Organic Acid Disposal Guidelines. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Cyclopropylacetic Acid (Structural Analog) Hazard Data. Retrieved from [Link]

Sources

Mastering the Safe Handling of 2-Cyclopropoxyacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 2-Cyclopropoxyacetic acid, a compound of interest in various synthetic pathways, requires a robust understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides essential, actionable information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Corrosivity: Carboxylic acids are known to be corrosive and can cause severe burns to the skin and eyes upon contact.[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1][3]

  • Combustibility: While not highly flammable, many organic acids are combustible and can ignite if exposed to a sufficient heat source.[1]

Given these potential hazards, a cautious and well-planned approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Weighing and Aliquoting Chemical splash goggles, nitrile or neoprene gloves, and a lab coat.
Solution Preparation Chemical splash goggles, face shield, nitrile or neoprene gloves (consider double-gloving), a lab coat, and work in a certified chemical fume hood.
Reaction Workup & Purification Chemical splash goggles, face shield, chemically resistant gloves (e.g., butyl rubber), a chemically resistant apron over a lab coat, and work in a certified chemical fume hood.
Waste Disposal Chemical splash goggles, chemically resistant gloves, and a lab coat.

Causality of PPE Choices:

  • Eye and Face Protection: The corrosive nature of carboxylic acids necessitates the use of chemical splash goggles at all times.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]

  • Hand Protection: Nitrile gloves offer good initial protection for incidental contact. For prolonged handling or in situations with a higher risk of exposure, more robust gloves like neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard lab coat is sufficient for low-volume operations. When handling larger quantities or during procedures with a high splash potential, a chemically resistant apron provides an additional layer of protection.

  • Respiratory Protection: All work with this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly mitigate risks.

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound in a designated area within a chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and solvent-resistant containers, are within easy reach inside the fume hood.

  • Tare the Balance: If weighing directly into a container, ensure the balance is properly tared.

  • Careful Dispensing: Dispense the required amount of the acid slowly and carefully to avoid generating dust or aerosols.

  • Immediate Cleanup: Clean any minor spills on the balance or work surface immediately with a suitable absorbent material.

Solution Preparation and Reactions
  • Solvent Addition: When dissolving the acid, add the solvent to the acid slowly. This is particularly important when using protic solvents, as the dissolution process can be exothermic.

  • Venting: If the reaction is expected to generate gas, ensure the reaction vessel is equipped with a proper venting system, such as a bubbler or a condenser.

  • Secondary Containment: Place all reaction vessels in a secondary container, such as a plastic tray, to contain any potential spills.[6]

Emergency Procedures: Be Prepared for the Unexpected

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or a commercial acid neutralizer.[7]

    • Work from the outside of the spill inwards to prevent spreading.[7]

    • Once absorbed, carefully collect the material into a designated hazardous waste container.

    • Decontaminate the area with a mild base solution (e.g., 5% sodium bicarbonate), followed by a water rinse.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.[8]

    • Alert your supervisor and institutional safety office immediately.[9]

    • Confine the spill by closing doors to the area.[8]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.

  • Container Compatibility: Use containers made of materials compatible with carboxylic acids, such as high-density polyethylene (HDPE). Avoid metal containers, which can corrode.[6]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive").

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this chemical down the drain.[12]

Visualizing the Workflow

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been developed.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: Goggles, Gloves, Lab Coat Work_Area Work in Fume Hood Prep->Work_Area Exposure Personal Exposure Protocol Prep->Exposure If Exposure Occurs Weigh Weigh Compound Work_Area->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Glassware React->Decon Spill Spill Response React->Spill If Spill Occurs Waste Segregate & Label Waste Decon->Waste Dispose Follow Institutional Disposal Protocol Waste->Dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropoxyacetic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopropoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.